molecular formula C9H5ClN2O3 B1594999 5-Chloro-7-nitroquinolin-8-ol CAS No. 18472-03-2

5-Chloro-7-nitroquinolin-8-ol

Cat. No.: B1594999
CAS No.: 18472-03-2
M. Wt: 224.6 g/mol
InChI Key: YMZCBKSIFLQQEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-7-nitroquinolin-8-ol (CAS 18472-03-2) is a quinoline derivative that serves as a versatile chemical intermediate in medicinal chemistry and pharmaceutical research. This compound is particularly valuable as a precursor in the synthesis of styrylquinoline derivatives, which are investigated as potential HIV-1 integrase inhibitors . Its molecular structure, featuring both chloro and nitro substituents on the quinoline scaffold, makes it a key building block for constructing more complex molecules with targeted biological activity. Beyond its application in anti-HIV research, this compound is part of the 8-hydroxyquinoline family, a class of compounds known for diverse bioactivities including antimicrobial and anticancer properties . Researchers utilize this compound to develop novel metal complexes, such as gallium(III) complexes, which have demonstrated notable antiproliferative activity against various cancer cell lines in scientific studies . The compound's ability to act as a ligand for metal ions underpins its relevance in exploring new therapeutic agents. It is offered with a purity of up to 96% and must be handled with care, as it may cause skin and eye irritation . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-7-nitroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-6-4-7(12(14)15)9(13)8-5(6)2-1-3-11-8/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZCBKSIFLQQEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293784
Record name 5-chloro-7-nitroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18472-03-2
Record name 5-Chloro-7-nitro-8-hydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18472-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 92208
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18472-03-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92208
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloro-7-nitroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLORO-7-NITRO-8-QUINOLINOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Chloro-7-nitroquinolin-8-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Therapeutic Potential of 5-Chloro-7-nitroquinolin-8-ol

Executive Summary

This compound is a halogenated nitro-derivative of the 8-hydroxyquinoline scaffold, a molecular architecture of significant interest to the pharmaceutical and materials science sectors. While specific experimental data for this exact molecule is limited in public literature, a robust profile of its chemical properties, reactivity, and biological potential can be constructed by analyzing its core structure and the well-documented effects of its functional groups. This guide synthesizes information from closely related analogues to provide a comprehensive technical overview for researchers, chemists, and drug development professionals. We project that this compound possesses potent metal-chelating capabilities, predictable spectroscopic characteristics, and significant potential as an anticancer and antimicrobial agent, largely driven by mechanisms involving redox cycling and the generation of reactive oxygen species (ROS).

The 8-Hydroxyquinoline Scaffold: A Privileged Structure

The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry, and the addition of a hydroxyl group at the C-8 position gives rise to a particularly versatile class of compounds: the 8-hydroxyquinolines (8-HQ). The defining feature of the 8-HQ scaffold is the spatial arrangement of the ring nitrogen (a Lewis base) and the phenolic hydroxyl group (a weak acid), which together form a powerful bidentate chelation site for a wide array of metal ions. This ability to sequester and interact with biologically crucial metals is central to the diverse pharmacological activities exhibited by 8-HQ derivatives, which include antimicrobial, anticancer, antifungal, and neuroprotective effects.[1][2] The planar, aromatic nature of the ring system also facilitates intercalation with biological macromolecules, further expanding its mechanisms of action.

Molecular Structure and Physicochemical Properties

The introduction of a chlorine atom at the C-5 position and a nitro group at the C-7 position significantly modulates the electronic properties of the 8-hydroxyquinoline core, influencing its acidity, reactivity, and biological activity.

Caption: Chemical structure of this compound.

Both the chloro and nitro groups are strongly electron-withdrawing, which is expected to decrease the pKa of the 8-hydroxyl group compared to the unsubstituted parent compound, making it a stronger acid and potentially a more avid metal chelator at physiological pH.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compound5-Chloro-8-hydroxyquinoline (Analogue)8-Hydroxy-5-nitroquinoline (Analogue)
CAS Number 18472-03-2[3]130-16-5[4][5]4008-48-4[6]
Molecular Formula C₉H₅ClN₂O₃[3]C₉H₆ClNO[4][5]C₉H₆N₂O₃
Molecular Weight 224.60 g/mol [3]179.60 g/mol [4][5]190.16 g/mol
Appearance Data not availableYellowish solid; tan or orange powder[5]Bright yellow crystal[7]
Melting Point Data not available122-124 °C[5]179-183 °C[7]
Solubility Data not availableLimited in water; soluble in organic solvents like ethanol and methanol.[4]Slightly soluble in water (1 g/950mL); soluble in alcohol, diethyl ether, dilute HCl.
pKa (Predicted) Data not availableData not availableData not available

Note: Data for analogues are provided for comparative purposes to infer the properties of the title compound.

Synthesis and Spectroscopic Characterization

Proposed Synthesis Pathway

Protocol: Proposed Skraup Synthesis

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-amino-4-chloro-6-nitrophenol (1.0 eq) and glycerol (3.0-4.0 eq).

  • Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (2.0-3.0 eq). The addition should be controlled to manage the exothermic reaction.

  • Heating: Heat the reaction mixture to approximately 120-140 °C.

  • Reaction Monitoring: Maintain the temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a base (e.g., concentrated sodium hydroxide or ammonium hydroxide) until the pH is approximately 7-8. This step must be performed in an ice bath to control the heat generated.

  • Isolation: The product, this compound, is expected to precipitate. Isolate the solid by vacuum filtration.

  • Purification: Wash the crude product with cold water and then purify it by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final compound.

Causality: The use of the substituted 2-aminophenol precursor is critical for regiochemical control. The Skraup reaction mechanism involves the cyclization of an aniline with an α,β-unsaturated carbonyl component, and starting with the correctly substituted aniline directly builds the desired quinoline core.

G start Start: 2-Amino-4-chloro-6-nitrophenol + Glycerol reaction Skraup Reaction (Heat, ~130°C) start->reaction reagents Reagents: - Conc. H₂SO₄ (Catalyst) - Oxidizing Agent (e.g., nitrobenzene) reagents->reaction workup Quench on Ice & Neutralization (NaOH) reaction->workup isolation Precipitation & Vacuum Filtration workup->isolation purification Recrystallization (e.g., from Ethanol) isolation->purification product Product: This compound purification->product

References

5-Chloro-7-nitroquinolin-8-ol spectroscopic data (NMR, IR, UV-Vis)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-7-nitroquinolin-8-ol

Introduction

This compound is a polysubstituted heterocyclic compound belonging to the quinoline family. As a derivative of 8-hydroxyquinoline, a well-known chelating agent and scaffold in medicinal chemistry, this molecule holds potential as a building block in the synthesis of novel therapeutic agents and functional materials.[1][2] The precise arrangement of its functional groups—a chloro group at position 5, a nitro group at position 7, and a hydroxyl group at position 8—creates a unique electronic and structural profile.

Accurate structural elucidation and characterization are paramount for any further research or application. This technical guide provides a comprehensive overview of the core spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying principles and field-proven methodologies for its acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

Expertise & Experience: The Causality Behind NMR Analysis

For a molecule like this compound, the ¹H and ¹³C NMR spectra are dictated by the electronic environment of each nucleus. The quinoline ring system is aromatic, and its protons and carbons have characteristic chemical shifts. However, the substituents—the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups, and the electron-donating hydroxyl (-OH) group—significantly modulate these shifts.

  • Electron-Withdrawing Groups (EWGs): The potent -NO₂ group at C7 will strongly deshield (shift downfield to a higher ppm value) nearby nuclei, particularly the proton at C6 and the carbons at C6, C7, and C8a.[3]

  • Electron-Donating Groups (EDGs): The -OH group at C8 will shield (shift upfield to a lower ppm value) adjacent nuclei, though its effect might be counteracted by the neighboring EWG.

  • Halogens: The -Cl group at C5 exerts a deshielding inductive effect.

Understanding these substituent effects is crucial for the correct assignment of every signal in the spectrum. The choice of a deuterated solvent is also critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for its ability to dissolve a wide range of compounds and for its high boiling point, which minimizes evaporation. It also allows for the observation of exchangeable protons like the one from the -OH group.[3]

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

This protocol ensures a self-validating system by standardizing sample preparation and instrument setup, leading to reproducible and reliable data.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

    • Ensure complete dissolution. If particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup (Example: 500 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for narrow and symmetrical peak shapes in a preliminary ¹H scan.[4]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh 5-10 mg of Compound P2 Dissolve in ~0.6 mL DMSO-d6 P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Insert into Spectrometer P3->A1 A2 Lock & Shim A1->A2 A3 Acquire 1H & 13C Spectra A2->A3 D1 Fourier Transform A3->D1 D2 Phase & Baseline Correction D1->D2 D3 Assign Signals D2->D3

Caption: Workflow for NMR sample preparation and spectral analysis.

Data Presentation: Expected Chemical Shifts

While a definitive spectrum for this specific molecule is not widely published, the following tables present expected chemical shifts (δ) in ppm, inferred from data on analogous compounds like 5-chloro-8-hydroxyquinoline and various nitroquinolines.[5][6][7][8][9] The assignments are based on established substituent effects.

Table 1: Expected ¹H NMR Data (Solvent: DMSO-d₆)

Proton PositionExpected δ (ppm)MultiplicityCoupling Constant (J, Hz)
H2~8.9 - 9.1ddJ ≈ 4.2, 1.7 Hz
H3~7.7 - 7.9ddJ ≈ 8.6, 4.2 Hz
H4~8.5 - 8.7ddJ ≈ 8.6, 1.7 Hz
H6~8.2 - 8.4s-
OH (on C8)~10.0 - 11.0br s-

Table 2: Expected ¹³C NMR Data (Solvent: DMSO-d₆)

Carbon PositionExpected δ (ppm)
C2~150 - 152
C3~123 - 125
C4~133 - 135
C4a~127 - 129
C5~120 - 122
C6~125 - 127
C7~138 - 140
C8~152 - 154
C8a~140 - 142

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: The Vibrational Signature

The IR spectrum of this compound is dominated by the characteristic vibrations of its key functional groups. The presence of a nitro group is particularly easy to confirm due to its strong and distinct absorption bands.[10]

  • Nitro Group (NO₂): This group produces two of the most intense bands in the spectrum. The asymmetric stretch appears at a higher wavenumber than the symmetric stretch.[11] For aromatic nitro compounds, these bands are typically found in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions, respectively.[10][12] Conjugation with the quinoline ring system shifts these absorptions to slightly lower frequencies compared to their aliphatic counterparts.[12][13]

  • Hydroxyl Group (O-H): A broad absorption band in the 3500-3200 cm⁻¹ region is a clear indicator of the O-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding in the solid state.

  • Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C and C=N ring stretching vibrations produce a series of bands in the 1600-1450 cm⁻¹ region.

  • Carbon-Halogen Bond (C-Cl): The C-Cl stretching vibration typically appears as a strong band in the fingerprint region (below 1000 cm⁻¹), often between 800-600 cm⁻¹.

Experimental Protocol: Solid-State IR Analysis

The KBr pellet method is a standard and reliable technique for obtaining high-quality IR spectra of solid samples.

Methodology:

  • Sample Preparation:

    • Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

  • Pellet Formation:

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.[5] Acquire a background spectrum of the empty sample compartment first to subtract atmospheric CO₂ and H₂O absorptions.

Visualization: Key Molecular Vibrations

IR_Vibrations Molecule This compound OH O-H Stretch (Broad) Molecule->OH CH Aromatic C-H Stretch Molecule->CH NO2_asym Asymmetric NO2 Stretch Molecule->NO2_asym NO2_sym Symmetric NO2 Stretch Molecule->NO2_sym Aromatic C=C / C=N Stretches Molecule->Aromatic CCl C-Cl Stretch Molecule->CCl

Caption: Key vibrational modes for this compound.

Data Presentation: Characteristic IR Absorption Bands

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200Broad, M-SO-H stretching (H-bonded)
3100 - 3000MediumAromatic C-H stretching
1550 - 1490StrongAsymmetric NO₂ stretching
1600, 1570, 1470M-SAromatic C=C and C=N stretching
1360 - 1320StrongSymmetric NO₂ stretching
~1200MediumC-O stretching
800 - 600StrongC-Cl stretching

UV-Visible Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing insights into the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated π-electron systems.

Expertise & Experience: The Electronic Fingerprint

The UV-Vis spectrum of this compound is defined by its extended aromatic system. The quinoline core exhibits strong absorptions corresponding to π→π* transitions.[14][15] The presence of substituents with non-bonding electrons (-OH, -Cl) and the nitro group introduces additional n→π* transitions, although these are often weaker and may be obscured by the more intense π→π* bands.

The combination of the quinoline nucleus with the auxochromic (-OH, -Cl) and chromophoric (-NO₂) groups is expected to cause a bathochromic (red) shift of the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted quinoline.[14] This is due to the extension of conjugation and the modulation of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Experimental Protocol: Solution-Phase UV-Vis Analysis

This protocol ensures accuracy by using a suitable solvent and proper instrument calibration.

Methodology:

  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., methanol, ethanol).

  • Sample Preparation:

    • Prepare a stock solution of the compound with a known concentration (e.g., 10⁻³ M).

    • Perform serial dilutions to obtain a final concentration (typically 10⁻⁵ to 10⁻⁶ M) that gives an absorbance reading between 0.2 and 1.0 for optimal accuracy.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.

    • Record a baseline spectrum with the blank cuvette.

    • Record the absorption spectrum of the sample solution over a range of approximately 200-600 nm.

Visualization: UV-Vis Analysis Process

UVVis_Process cluster_prep Solution Preparation cluster_analysis Spectrophotometer Analysis S1 Prepare Stock Solution (e.g., 10-3 M) S2 Dilute to Working Concentration (e.g., 10-5 M) S1->S2 A1 Fill Cuvettes (Sample & Blank) S2->A1 A2 Record Baseline with Blank A1->A2 A3 Measure Sample Absorbance Spectrum A2->A3 Result Result A3->Result Plot Absorbance vs. Wavelength (λ)

Caption: Process for obtaining a UV-Vis absorption spectrum.

Data Presentation: Expected Electronic Transitions

Based on literature for substituted nitroquinolines, several absorption bands are expected.[14][16]

Table 4: Expected UV-Vis Absorption Maxima (λ_max)

Wavelength Range (nm)Type of Transition (Probable)Associated Chromophore
~230 - 260π→πQuinoline ring system
~280 - 320π→πQuinoline ring system
> 350π→π* and/or n→π*Extended conjugated system with nitro and hydroxyl groups

Conclusion

The synergistic application of NMR, IR, and UV-Vis spectroscopy provides a robust and comprehensive characterization of this compound. NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups like the nitro and hydroxyl moieties, and UV-Vis spectroscopy details the electronic properties of the conjugated system. Together, these techniques provide an unambiguous structural confirmation, which is the essential foundation for any further investigation into the chemical, physical, or biological properties of this compound.

References

The Predicted Biological Activity of 5-Chloro-7-nitroquinolin-8-ol: A Synergistic Approach to Antimicrobial and Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in medicinal chemistry, renowned for its metal-chelating properties and broad-spectrum biological activities. While numerous derivatives have been developed, the specific compound 5-Chloro-7-nitroquinolin-8-ol remains largely unexplored in published literature. This technical guide synthesizes data from its closest structural analogs—Cloxyquin (5-chloro-8-hydroxyquinoline), Nitroxoline (5-nitro-8-hydroxyquinoline), and Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)—to build a robust, evidence-based hypothesis for the potent biological activities and mechanisms of action of this compound. We predict a synergistic, dual-action mechanism involving enhanced metal chelation and redox-cycling-induced oxidative stress, positioning this compound as a highly promising candidate for antimicrobial and anticancer drug development. This guide provides the theoretical framework and detailed experimental protocols required to validate these predictions.

The 8-Hydroxyquinoline Scaffold: A Privileged Structure

8-Hydroxyquinoline (8-HQ) and its derivatives are a class of bicyclic aromatic compounds that have garnered significant interest due to their wide array of pharmacological applications, including antimicrobial, anticancer, antifungal, and neuroprotective effects.[1] The foundational mechanism underpinning these activities is the compound's ability to act as a potent bidentate chelating agent for various divalent and trivalent metal ions, such as Fe²⁺/³⁺, Cu²⁺, Zn²⁺, and Mg²⁺.[2][3] By sequestering these essential metallic cofactors, 8-HQ derivatives can disrupt the function of critical microbial and mammalian enzymes, including DNA and RNA polymerases, thereby inhibiting cellular proliferation and survival.[2]

The biological activity of the 8-HQ scaffold can be precisely tuned through substitutions on the quinoline ring. Halogenation, for instance, often increases lipophilicity, enhancing the molecule's ability to penetrate microbial cell walls and mammalian cell membranes.[4] The introduction of a nitro group can bestow unique redox properties, creating compounds that can generate cytotoxic reactive oxygen species (ROS).[5][6]

This guide focuses on the predictive analysis of This compound , a derivative that combines a chloro-substituent at the C5 position and a nitro-substituent at the C7 position. By examining the established activities of its parent analogs, we can construct a compelling hypothesis for its potential as a next-generation therapeutic agent.

Deconstruction and Prediction: Building the Case from Analogs

The predicted potency of this compound stems from the combined contributions of its functional groups, each of which is known to confer significant biological activity.

The Influence of the 5-Chloro Substituent

The presence of a chlorine atom at the C5 position is a well-established strategy for enhancing the antimicrobial and anticancer effects of the 8-HQ core. The analog Cloxyquin (5-chloroquinolin-8-ol) is a potent antituberculosis agent. Studies have demonstrated its efficacy against both drug-sensitive and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values significantly lower than many standard drugs.[2][7] This activity is attributed to the chloro-group enhancing the compound's ability to deprive the microbe of essential metal ions.[2]

Similarly, Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) , which also features the 5-chloro group, exhibits broad-spectrum antifungal and anticancer properties.[8][9][10] The halogenation pattern is critical for its ability to inhibit proteasome activity and disrupt cellular zinc homeostasis in cancer cells.[8]

The Influence of the 7-Nitro Substituent

The introduction of a nitro group transforms the 8-HQ scaffold into a potent redox-active agent. The most relevant analog is Nitroxoline (5-nitro-8-hydroxyquinoline) , an FDA-approved antibiotic that has been repurposed as a promising anticancer agent.[10] Nitroxoline's cytotoxicity against various cancer cell lines is significantly more potent than that of halogenated 8-HQs like Clioquinol.[5][8][11]

The mechanism of Nitroxoline is multifaceted. While it retains the core metal-chelating ability of 8-HQ, its anticancer efficacy is greatly enhanced by its capacity to increase intracellular ROS. This effect is particularly pronounced in the presence of copper, suggesting that the copper-Nitroxoline complex is a key mediator of oxidative stress-induced apoptosis.[5][6][11]

Predicted Synergy in this compound

By combining the 5-chloro and 7-nitro groups onto a single 8-HQ scaffold, this compound is predicted to exhibit a synergistic enhancement of biological activity. We hypothesize that this molecule will be a potent antimicrobial and anticancer agent operating via a dual mechanism:

  • Enhanced Cellular Uptake and Chelation: The 5-chloro group will increase lipophilicity, facilitating improved transport across cellular membranes. Once inside the cell, the 8-HQ core will efficiently chelate essential metal ions, disrupting vital enzymatic machinery.

  • Potent ROS-Mediated Cytotoxicity: The 7-nitro group, in concert with chelated intracellular metals (especially copper), will act as a powerful catalyst for generating reactive oxygen species, leading to overwhelming oxidative stress, DNA damage, and programmed cell death.

This dual-pronged attack could be particularly effective against drug-resistant microbes and aggressive cancers.

Quantitative Activity of Analog Compounds

To provide a quantitative basis for our predictions, the following tables summarize the reported in vitro activities of key analog compounds against relevant targets.

Table 1: Antitubercular Activity of Cloxyquin (5-Chloroquinolin-8-ol)

Organism Strain Type MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
M. tuberculosis 150 Clinical Isolates 0.125 0.25 [2]
M. tuberculosis Drug-Sensitive 0.125 0.25 [2]

| M. tuberculosis | Multidrug-Resistant | 0.125 | 0.25 |[2] |

Table 2: Anticancer Activity (IC₅₀) of Nitroxoline and Clioquinol

Compound Cell Line Cancer Type IC₅₀ (µM) after 48h Reference
Nitroxoline HuCCT1 Cholangiocarcinoma 3.69 [10]
Huh28 Cholangiocarcinoma 4.49 [10]
Clioquinol HuCCT1 Cholangiocarcinoma 2.84 [10]

| | Huh28 | Cholangiocarcinoma | 4.69 |[10] |

Note: A lower IC₅₀ value indicates higher potency. One study found Nitroxoline (referred to as NQ) to be 5-10 fold more toxic to cancer cells than other halogenated analogs.[5][8]

Proposed Mechanisms of Action and Validation Workflow

The validation of this compound requires a structured, multi-stage experimental approach, beginning with synthesis and progressing through biological screening to mechanistic elucidation.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Mechanistic Investigation S Chemical Synthesis of This compound C Structural Characterization (NMR, MS, HPLC) S->C Purity >98% A Antimicrobial Assays (MIC/MBC Determination) C->A Validated Compound B Anticancer Cytotoxicity Assays (IC50 Determination) C->B Validated Compound D Metal Chelation Assay (UV-Vis Titration) B->D Confirmed Activity E ROS Detection Assay (DCFDA Staining) B->E Confirmed Activity F Apoptosis/Cell Death Assay (Annexin V/PI) B->F Confirmed Activity G cluster_cell Target Cell (Microbe or Cancer) cluster_path1 Pathway 1: Metal Chelation cluster_path2 Pathway 2: Oxidative Stress compound This compound chelation Chelation Complex Formation compound->chelation Cellular Uptake redox Bioreduction of Nitro Group compound->redox Cellular Uptake metals Fe²⁺, Cu²⁺, Zn²⁺ metals->chelation metals->redox Catalyst enzyme Metalloenzyme Inhibition chelation->enzyme disruption Metabolic Disruption enzyme->disruption apoptosis Apoptosis / Cell Death disruption->apoptosis ros ROS Generation (•O₂⁻, H₂O₂) redox->ros damage Oxidative Damage (DNA, Lipids, Proteins) ros->damage damage->apoptosis

References

5-Chloro-7-nitroquinolin-8-ol mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 5-Chloro-7-nitroquinolin-8-ol

Authored by a Senior Application Scientist

Foreword: The quinoline scaffold, particularly the 8-hydroxyquinoline (8-HQ) moiety, represents a "privileged structure" in medicinal chemistry, demonstrating a vast spectrum of biological activities.[1] This guide delves into the nuanced mechanism of action of a specific, multifunctional derivative: this compound. Our exploration will be grounded in the established pharmacology of its structural analogs, providing a robust, evidence-based framework for understanding its therapeutic potential for researchers, scientists, and drug development professionals.

Introduction to the 8-Hydroxyquinoline Pharmacophore

The 8-hydroxyquinoline core is a bicyclic aromatic heterocycle renowned for its potent metal-chelating capabilities.[2] The nitrogen atom at position 1 and the hydroxyl group at position 8 form a bidentate ligand, enabling the molecule to sequester essential metal ions such as iron (Fe), copper (Cu), and zinc (Zn). This fundamental property is the cornerstone of the diverse bioactivities observed across the 8-HQ family, which includes antimicrobial, anticancer, antifungal, and neuroprotective effects.[3][4] The biological consequences of this chelation are profound, ranging from the deprivation of essential nutrients for pathogens to the induction of oxidative stress in cancer cells.[5][6]

The parent 8-hydroxyquinoline structure serves as a versatile template for synthetic modifications. Substitutions on the quinoline ring, such as halogenation and nitration, significantly modulate the molecule's physicochemical properties—lipophilicity, electronic distribution, and metal-binding affinity—thereby fine-tuning its biological activity and target specificity.

The Multifaceted Mechanism of Action of this compound

The mechanism of action for this compound is not attributed to a single molecular interaction but is rather a composite of several interconnected processes. Based on extensive research on its close structural relatives, particularly nitroxoline (8-hydroxy-5-nitroquinoline) and cloxyquin (5-chloroquinolin-8-ol), we can delineate a primary mechanism centered on metal ion chelation and a secondary, yet crucial, mechanism involving redox cycling and the generation of reactive oxygen species (ROS).

Primary Mechanism: Metal Ion Chelation and Disruption of Metalloprotein Function

The principal mechanism of action for this compound is its ability to act as a potent chelator of divalent metal cations. This activity is critical to its biological effects.

  • Iron and Copper Deprivation: Many pathogenic microbes and rapidly proliferating cancer cells have a high demand for iron and copper, which serve as cofactors for essential enzymes involved in DNA replication, cellular respiration, and signal transduction.[5] By sequestering these metal ions, this compound effectively starves these cells of vital nutrients, leading to growth inhibition. This is a well-established mechanism for halogenated 8-hydroxyquinolines.[5]

  • Enzyme Inhibition: The chelation of metal ions can directly inhibit the activity of metalloenzymes. For instance, some 8-hydroxyquinoline derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria, by disrupting its interaction with necessary metal cofactors.[7] Similarly, RNA-dependent DNA polymerase activity in viruses can be inhibited through the chelation of copper, manganese, or zinc.[5]

The following workflow illustrates the process of metal ion chelation and its downstream biological consequences.

G cluster_extracellular Extracellular Space cluster_cell Target Cell (Pathogen/Cancer) Molecule This compound Complex Molecule-Metal Complex Molecule->Complex Chelation Metal_Ion Metal Ions (Fe²⁺, Cu²⁺, Zn²⁺) Metal_Ion->Complex Inhibition Enzyme Inhibition Complex->Inhibition Metalloenzyme Metalloenzymes (e.g., DNA Gyrase, Polymerases) Metalloenzyme->Inhibition Deprives cofactor Growth_Arrest Cell Growth Arrest / Death Inhibition->Growth_Arrest G Molecule This compound Complex Molecule-Copper Complex Molecule->Complex Copper Intracellular Cu²⁺ Copper->Complex ROS Reactive Oxygen Species (ROS) Generation Complex->ROS Redox Cycling Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Damage Apoptosis Apoptosis Damage->Apoptosis

References

The Ascending Trajectory of 5-Chloro-7-nitroquinolin-8-ol Derivatives in Therapeutic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents. Within this vast chemical space, 8-hydroxyquinoline and its derivatives have emerged as particularly promising candidates, demonstrating a broad spectrum of biological activities. This technical guide focuses on a specific, yet highly potent, subclass: 5-Chloro-7-nitroquinolin-8-ol and its derivatives. We will delve into the synthetic strategies for their creation, explore their diverse and potent biological activities with a particular emphasis on oncology and microbiology, and elucidate the critical structure-activity relationships that govern their therapeutic potential. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and harness the capabilities of these remarkable compounds.

Introduction: The Quinoline Core and the Rise of 8-Hydroxyquinoline Derivatives

The quinoline ring system is a fundamental building block in the design of biologically active molecules. Its derivatives have found applications as antimalarials, antibacterials, and anticancer agents.[1][2] Among these, compounds featuring an 8-hydroxyl group have garnered significant attention due to their potent metal-chelating properties, which are often integral to their mechanism of action.[1][2] The introduction of specific substituents onto the quinoline core allows for the fine-tuning of their physicochemical and pharmacological properties.

The parent compound of the series discussed herein, this compound, combines the foundational 8-hydroxyquinoline scaffold with two key electron-withdrawing groups: a chloro group at position 5 and a nitro group at position 7. These substitutions are not arbitrary; they are the result of strategic medicinal chemistry efforts to enhance biological efficacy and modulate pharmacokinetic profiles. The exploration of derivatives of this core structure is a vibrant and rapidly evolving field of research.

Synthetic Pathways to this compound and Its Analogs

Foundational Quinoline Synthesis

Classical methods such as the Skraup and Friedländer syntheses provide the fundamental quinoline backbone.[2] These reactions involve the cyclization of anilines with α,β-unsaturated carbonyl compounds or their precursors.

Introduction of Substituents

The introduction of the chloro and nitro groups, as well as the hydroxyl group, can be achieved through electrophilic aromatic substitution reactions on the pre-formed quinoline ring or by utilizing appropriately substituted precursors in the initial cyclization reaction. The synthesis of related compounds, such as 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, involves a multi-step process that includes the formation of a substituted benzoyl acrylate followed by cyclization.[3]

Derivatization Strategies

Once the core this compound scaffold is obtained, further derivatization can be explored to probe structure-activity relationships. A common and effective method for modifying the 7-position is the Mannich reaction, which introduces an aminomethyl group.[4] This reaction is a powerful tool for creating a library of derivatives with diverse amine substituents, allowing for the optimization of biological activity.[4]

Experimental Protocol: Representative Synthesis of a 7-Substituted 5-Chloro-8-hydroxyquinoline Derivative via Mannich Reaction

This protocol is a generalized representation based on the principles of the Mannich reaction applied to 8-hydroxyquinolines.

  • Reaction Setup: To a solution of 5-chloro-8-hydroxyquinoline (1 equivalent) in ethanol, add the desired secondary amine (1.1 equivalents) and formaldehyde (37% aqueous solution, 1.2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: The structure of the final product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

A Spectrum of Biological Activities: From Anticancer to Antimicrobial

Derivatives of this compound exhibit a remarkable range of biological activities, with their anticancer and antimicrobial properties being the most extensively studied.

Potent Anticancer Activity

A significant body of research highlights the potent cytotoxic effects of 8-hydroxyquinoline derivatives against various cancer cell lines.[5][6][7][8] Notably, the 5-nitro derivative of 8-hydroxyquinoline, nitroxoline, has been shown to be a more potent anticancer agent than the halogenated derivative, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline).[5][6][7][8] The IC50 values for nitroxoline are often 5- to 10-fold lower than those of other analogs.[5][6][7]

Mechanism of Anticancer Action: The anticancer activity of these compounds is often linked to their ability to chelate metal ions, particularly copper.[5][7][8] The resulting complex can then generate intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell death.[5][6][7][8] Unlike clioquinol, nitroxoline does not act as a zinc ionophore, which may contribute to a lower potential for neurotoxicity.[5][6][7] Furthermore, these compounds have been shown to inhibit key signaling pathways involved in cancer progression, such as the proteasome and NF-kappa B pathways.[6][9]

Table 1: Comparative Anticancer Activity of 8-Hydroxyquinoline Derivatives

CompoundDerivative TypeKey FindingsReference
Nitroxoline5-Nitro5-10 fold more potent than clioquinol; activity enhanced by copper; not a zinc ionophore.[5][6][7]
Clioquinol5-Chloro-7-iodoAnticancer activity demonstrated in vitro and in vivo; zinc ionophore.[5][6]
Mannich Bases of 8-HydroxyquinolineVariousShow potent in vitro cytotoxicity against several human cancer cell lines.[8]
Broad-Spectrum Antimicrobial Efficacy

8-Hydroxyquinoline derivatives have a long history of use as antimicrobial agents.[10] Nitroxoline, for instance, is used for the treatment of urinary tract infections.[5][7][8] The antimicrobial activity extends to a wide range of pathogens, including bacteria and fungi.[2][10][11]

Antifungal Activity: Clioquinol has demonstrated excellent activity against various fungal species, including Aspergillus and Candida, with the ability to inhibit biofilm formation.[10]

Antibacterial Activity: The antibacterial properties of these compounds are well-established.[11][12] A new 8-hydroxyquinoline derivative, PH176, has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA).[11] The introduction of a nitro group at the 8-position of a fluoroquinolone scaffold has also been explored to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[3]

Antituberculosis Activity: The related compound, cloxyquin (5-chloroquinolin-8-ol), has exhibited good antituberculosis activity, even against multidrug-resistant isolates of Mycobacterium tuberculosis.[13]

Neuroprotection and Neurotoxicity: A Double-Edged Sword

The metal-chelating properties of 8-hydroxyquinoline derivatives have also led to their investigation in the context of neurodegenerative diseases. Clioquinol, due to its ability to chelate zinc and copper, has been explored as a potential therapeutic for Alzheimer's disease, where metal dyshomeostasis is implicated in amyloid-β plaque formation.[1][2] However, clioquinol has also been associated with neurotoxicity, specifically subacute myelo-optic neuropathy (SMON).[6] This highlights the critical importance of careful structural modification to separate the desired neuroprotective effects from potential neurotoxic side effects. The lack of zinc ionophore activity in nitroxoline may suggest a more favorable neurotoxicity profile.[5][6][7]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency

The biological activity of this compound derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective therapeutic agents.

Key Structural Features Influencing Activity:

  • The 8-Hydroxyl Group: This group is crucial for the metal-chelating ability of these compounds, which is a primary driver of their biological activity.[1][2]

  • Substituents at Positions 5 and 7: The nature and position of substituents on the quinoline ring significantly impact potency and selectivity.

    • Nitro Group: The presence of a nitro group, particularly at position 5, appears to enhance anticancer activity.[5][6][7][8]

    • Halogens: Halogenation at positions 5 and 7 can also influence biological activity, as seen with clioquinol and cloxyquin.[5][13]

  • Mannich Bases at Position 7: The introduction of various aminomethyl groups at this position through the Mannich reaction has been shown to be a successful strategy for developing potent anticancer agents, particularly against multidrug-resistant cancer cells.[4]

Future Directions and Conclusion

The this compound scaffold and its derivatives represent a highly promising class of compounds with diverse therapeutic potential. Their potent anticancer and antimicrobial activities, coupled with the potential for neuroprotective applications, make them a compelling area for further research and development.

Future efforts should focus on:

  • Synthesis of Novel Derivatives: The generation of new analogs with diverse substituents at positions 5 and 7 to further explore the SAR and optimize activity.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying their biological effects, including their interactions with metal ions and their impact on cellular signaling pathways.

  • In Vivo Efficacy and Toxicity Studies: Rigorous preclinical evaluation of the most promising candidates in animal models to assess their therapeutic efficacy and safety profiles.

Visualizations

Signaling Pathway: Proposed Anticancer Mechanism of Action

anticancer_mechanism Compound This compound Derivative Complex Compound-Copper Complex Compound->Complex Inhibition Inhibition Compound->Inhibition Copper Cellular Copper (Cu2+) Copper->Complex ROS Reactive Oxygen Species (ROS) Generation Complex->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Cancer Cell Apoptosis OxidativeStress->CellDeath Proteasome Proteasome NFkB NF-kappa B Pathway Inhibition->Proteasome Inhibition->NFkB

Caption: Proposed anticancer mechanism of this compound derivatives.

Experimental Workflow: Synthesis and Screening of Derivatives

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start Starting Materials: 5-Chloro-8-hydroxyquinoline, Formaldehyde, Amines Mannich Mannich Reaction Start->Mannich Purification Purification (Column Chromatography) Mannich->Purification Characterization Characterization (NMR, MS) Purification->Characterization Library Derivative Library Characterization->Library Anticancer Anticancer Assays (Cytotoxicity, IC50) Library->Anticancer Antimicrobial Antimicrobial Assays (MIC, MBC) Library->Antimicrobial Data Data Analysis & SAR Determination Anticancer->Data Antimicrobial->Data

Caption: Workflow for the synthesis and biological screening of derivatives.

References

The Emergent Anticancer Potential of 5-Chloro-7-nitroquinolin-8-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold as a Privileged Structure in Oncology

The quest for novel anticancer agents has led researchers to explore a multitude of heterocyclic compounds, among which the quinoline scaffold holds a prominent position.[1][2] Its inherent planarity and ability to intercalate with DNA, coupled with the versatility for chemical modification, have made it a cornerstone in the development of numerous therapeutic agents.[2][3] Marketed anticancer drugs and a pipeline of clinical candidates underscore the significance of the quinoline core in oncology.[4] This guide delves into the untapped potential of a specific derivative, 5-Chloro-7-nitroquinolin-8-ol, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. By dissecting its structural features and drawing parallels with well-studied analogs, we present a compelling rationale for its investigation as a next-generation anticancer therapeutic.

Deconstructing this compound: A Molecule of Interest

The therapeutic potential of this compound is rooted in its unique combination of functional groups, each contributing to a hypothesized multi-pronged anticancer activity.

  • The 8-Hydroxyquinoline Moiety: The 8-hydroxyquinoline core is a well-established metal chelator. This property is critical, as the disruption of metal ion homeostasis is a known strategy to induce cytotoxicity in cancer cells.[5]

  • The 5-Chloro Substitution: Halogenation, particularly chlorination, can enhance the lipophilicity of a molecule, thereby improving its cell membrane permeability.[6] This modification can lead to increased intracellular accumulation and, consequently, enhanced cytotoxic effects.

  • The 7-Nitro Group: The presence of a nitro group can significantly influence the electronic properties of the quinoline ring system. Furthermore, nitroaromatic compounds are known to generate reactive oxygen species (ROS) under certain physiological conditions, a mechanism that can be exploited to induce cancer cell death.[7][8][9]

Proposed Mechanism of Action: A Multi-Targeted Approach

Based on the extensive research on analogous compounds such as Nitroxoline (8-hydroxy-5-nitroquinoline) and Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), we propose a multi-faceted mechanism of action for this compound.[8][9][10][11][12]

Induction of Oxidative Stress via ROS Generation

A key proposed mechanism is the generation of intracellular reactive oxygen species. This is likely potentiated by the 7-nitro group and the 8-hydroxyquinoline's ability to chelate transition metals like copper. The resulting metal complex can participate in redox cycling, leading to the production of cytotoxic ROS. This surge in oxidative stress can overwhelm the cancer cell's antioxidant defenses, triggering apoptosis.[8][9][10]

G This compound This compound Intracellular Copper Ions Intracellular Copper Ions This compound->Intracellular Copper Ions Chelation Redox Cycling Redox Cycling Intracellular Copper Ions->Redox Cycling Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Redox Cycling->Reactive Oxygen Species (ROS) Generation Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS)->Oxidative Stress Mitochondrial Damage Mitochondrial Damage Oxidative Stress->Mitochondrial Damage Caspase Activation Caspase Activation Mitochondrial Damage->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis G Starting Material 4-Chloro-2-aminophenol Skraup Synthesis Skraup Synthesis Starting Material->Skraup Synthesis Glycerol, H2SO4 Intermediate 5-Chloro-8-hydroxyquinoline Skraup Synthesis->Intermediate Nitration Nitration Intermediate->Nitration HNO3, H2SO4 Final Product This compound Nitration->Final Product

References

A Technical Guide to 5-Chloro-7-nitroquinolin-8-ol: A Potent 8-Hydroxyquinoline-Based Metal Chelator for Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Metal Chelation in Modern Drug Discovery

Metal ions are the unsung linchpins of biological systems. They are critical cofactors for a vast array of enzymes and structural components of proteins. However, the dysregulation of metal homeostasis is a key pathological feature in numerous diseases, including cancer, neurodegenerative disorders, and microbial infections.[1][2] In oncology, for instance, cancer cells exhibit an elevated demand for metals like iron and copper to sustain their rapid proliferation and metastatic processes.[3][4] This dependency creates a therapeutic vulnerability. By selectively sequestering these essential metal ions, we can induce a state of "metal starvation," triggering cell death pathways and inhibiting tumor growth.

This guide focuses on 5-Chloro-7-nitroquinolin-8-ol, a member of the 8-hydroxyquinoline (8HQ) class of compounds. The 8HQ scaffold is renowned for its potent metal-chelating capabilities and has served as the foundation for numerous therapeutic candidates.[2][5] This document provides an in-depth exploration of the core scientific principles, mechanisms of action, and practical experimental workflows for evaluating this compound as a next-generation metal chelator for researchers, scientists, and drug development professionals.

The 8-Hydroxyquinoline Scaffold: A Privileged Structure for Metal Chelation

The therapeutic potential of 8-hydroxyquinoline and its derivatives stems directly from their ability to form stable complexes with divalent metal ions.[5][6] This capacity is conferred by the specific arrangement of a hydroxyl group at the 8-position and a nitrogen atom within the quinoline ring, which together form a bidentate chelation site for metal ions.[7]

The parent 8HQ molecule is a small, planar, and lipophilic compound, properties that facilitate its passage across biological membranes.[1][2] The true versatility of this scaffold lies in the ability to modify its physicochemical and biological properties through substitutions on the quinoline ring. Halogenation (e.g., chlorine, iodine) and the addition of electron-withdrawing groups (e.g., nitro groups) can profoundly influence the compound's lipophilicity, metal binding affinity, and ultimately, its mechanism of action.[8][9]

This compound incorporates two such key modifications. The chloro group at the 5-position and the nitro group at the 7-position are expected to modulate its electronic properties and chelating strength, positioning it as a compound of significant interest for therapeutic exploration.

Physicochemical Properties: A Comparative Overview

While specific experimental data for this compound is emerging, we can infer its likely characteristics by comparing it to its well-studied parent and analogue compounds.

Property8-Hydroxyquinoline5-Chloro-8-hydroxyquinoline (Cloxyquin)5-Nitro-8-hydroxyquinoline (Nitroxoline)5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)
Molecular Formula C₉H₇NOC₉H₆ClNOC₉H₆N₂O₃C₉H₅ClINO
Molecular Weight 145.16 g/mol 179.60 g/mol 190.15 g/mol 305.50 g/mol
Appearance White to yellowish crystalline powderLight yellow crystals[10]Yellow powderSpongy, yellowish-white powder
LogP (Predicted) ~2.0~2.7~1.8~3.8
Key Feature Parent ScaffoldMonohalogenatedNitro-substitutedDihalogenated

Note: This table presents data compiled from various sources for comparative purposes.[10][11] The properties of this compound will be influenced by the combined effects of its chloro and nitro substituents.

Core Mechanism of Action: From Chelation to Cellular Disruption

The biological activity of 8HQ derivatives is intrinsically linked to their interaction with metal ions. The process is not merely sequestration; these molecules often act as ionophores , binding extracellular metals, ferrying them across the cell membrane, and releasing them intracellularly, thereby disrupting the delicate balance of metal homeostasis.[5][6]

The primary mechanism involves the formation of a lipophilic metal-ligand complex. Typically, two 8HQ molecules coordinate with one divalent metal ion (e.g., Cu²⁺, Zn²⁺, Fe²⁺) in a 2:1 stoichiometry.[7] This complex can then readily diffuse across the lipid bilayer of the cell membrane.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Metal_ion Metal Ion (e.g., Cu²⁺) Complex Lipophilic 2:1 Ligand-Metal Complex Metal_ion->Complex Chelator_ext This compound (Ligand) Chelator_ext->Complex Chelation Metal_ion_int Metal Ion (e.g., Cu²⁺) Complex->Metal_ion_int Ion Release Chelator_int Ligand Complex->Chelator_int ROS Reactive Oxygen Species (ROS) Generation Metal_ion_int->ROS Catalyzes Fenton-like Reactions Proteasome Proteasome Inhibition Metal_ion_int->Proteasome Disrupts Function Apoptosis Apoptosis ROS->Apoptosis Proteasome->Apoptosis

Caption: General ionophoric mechanism of 8-hydroxyquinoline derivatives.

Once inside the cell, the increased concentration of labile metal ions, particularly redox-active metals like copper, can catalyze Fenton-like reactions, leading to a surge in reactive oxygen species (ROS).[8][12] This oxidative stress damages cellular components, including lipids, proteins, and DNA, ultimately triggering programmed cell death (apoptosis). Furthermore, the disruption of zinc and copper homeostasis has been shown to inhibit the activity of the proteasome, a critical cellular machine responsible for protein degradation.[13] Inhibition of the proteasome leads to the accumulation of misfolded proteins, further contributing to cellular stress and apoptosis.

Therapeutic Applications & Field-Proven Insights

The potent biological activities of 8HQ derivatives have been demonstrated across multiple therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 8HQ compounds. The analogue Nitroxoline (5-nitro-8-hydroxyquinoline) was found to be significantly more cytotoxic to human cancer cell lines than Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline).[8][12] This suggests that the nitro group at the 5-position, and by extension potentially at the 7-position, is a critical determinant of anticancer efficacy.

Crucially, the anticancer activity of these compounds is often enhanced by the presence of copper.[8][9] The Nitroxoline-copper complex, in particular, is a potent generator of ROS, leading to rapid cancer cell death.[12] This copper-dependency is a key field insight; cancer tissues are often enriched in copper, suggesting that 8HQ derivatives could exhibit a degree of tumor selectivity.

Antimicrobial Activity

The metal-chelating properties of 8HQs are also the basis for their antimicrobial effects. By sequestering essential metal ions, they deprive bacteria and fungi of the micronutrients necessary for growth and enzyme function.[7][14] Clioquinol has demonstrated broad-spectrum antifungal activity, including against drug-resistant Candida species.[15] Cloxyquin (5-chloroquinolin-8-ol) has shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with MIC₅₀ values as low as 0.125 µg/ml.[16] This indicates that the 5-chloro substitution is favorable for antitubercular action. The combination of a chloro and a nitro group in this compound may therefore yield a compound with a powerful and broad antimicrobial profile.

Experimental Workflows for Preclinical Evaluation

A rigorous, systematic evaluation is essential to characterize any new chelating agent. The following protocols are designed as self-validating systems, providing a clear path from initial synthesis to cellular characterization.

Synthesis of 8-Hydroxyquinoline Derivatives

The synthesis of substituted 8-hydroxyquinolines can often be achieved via a Skraup-type reaction or modifications thereof. The following is a general procedure adapted from established methods.[17]

Causality: This procedure uses a 2-aminophenol derivative and an α,β-unsaturated aldehyde (acrolein) to construct the quinoline ring system in a one-pot reaction under acidic conditions, which is an efficient and common strategy for this scaffold.

Protocol: General Procedure for Synthesis

  • Reactant Preparation: Dissolve the required 2-amino-4-chloro-5-nitrophenol (1 equivalent) in 6 N aqueous HCl in a round-bottom flask equipped with a reflux condenser.

  • Initiate Reflux: Bring the solution to a vigorous reflux with stirring.

  • Cyclization: Add acrolein (1.5 equivalents) dropwise to the refluxing solution over 30 minutes. Caution: Acrolein is volatile and toxic. Handle in a fume hood.

  • Reaction Monitoring: Continue to stir the reaction mixture under reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH to ~7 using 6 N aqueous NaOH.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the resulting crude product by column chromatography or recrystallization to yield the final this compound.

Workflow for Chelator Evaluation

The following workflow provides a logical progression for characterizing the metal-chelating properties and biological activity of a novel compound like this compound.

G A Synthesis & Purification of this compound B Determine Metal Binding Affinity (e.g., UV-Vis Titration) A->B C Assess Intracellular Chelation (Calcein-AM Assay) B->C Confirmed Chelator D Evaluate Cytotoxicity (SRB or MTT Assay) C->D E Confirm Mechanism: Metal Rescue Experiment D->E Confirmed Cytotoxicity F Advanced Mechanistic Studies (ROS, Proteasome, etc.) E->F Chelation-dependent Effect Confirmed

Caption: Experimental workflow for novel metal chelator evaluation.
Protocol: Determination of Metal Binding Affinity (UV-Vis Spectroscopy)

Causality: This method leverages the change in the compound's absorbance spectrum upon complexation with a metal ion. By titrating the chelator with a metal salt and monitoring the spectral shift, one can determine the binding stoichiometry and dissociation constant (Kd).[18]

  • Stock Solutions: Prepare a stock solution of this compound in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) with a small amount of DMSO if needed for solubility. Prepare a concentrated stock solution of the metal salt (e.g., CuSO₄, ZnCl₂) in the same buffer.

  • Spectrophotometer Setup: Set up a UV-Vis spectrophotometer to scan a relevant wavelength range (e.g., 250-500 nm).

  • Initial Spectrum: Record the absorbance spectrum of a fixed concentration of the chelator (e.g., 20 µM) in a cuvette.

  • Titration: Add small, precise aliquots of the metal stock solution to the cuvette. After each addition, mix thoroughly and allow the system to equilibrate (approx. 1-2 minutes).

  • Spectral Recording: Record the full absorbance spectrum after each metal addition.

  • Data Analysis: Note the changes in absorbance at a specific wavelength where the change is maximal. Plot the change in absorbance (ΔA) against the total metal concentration.

  • Kd Calculation: Fit the resulting binding isotherm curve to a suitable binding model (e.g., one-site specific binding) using software like GraphPad Prism to calculate the dissociation constant (Kd).

Protocol: Intracellular Iron Chelation (Calcein-AM Assay)

Causality: Calcein-AM is a cell-permeable dye that becomes fluorescent upon cleavage by intracellular esterases. The fluorescence of free calcein is quenched by labile iron. An effective intracellular iron chelator will sequester iron from calcein, resulting in a de-quenching and a measurable increase in fluorescence.[19][20][21]

  • Cell Culture: Plate cells (e.g., K562 erythroleukemia cells) in a 96-well black, clear-bottom plate and culture overnight.[19]

  • Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution). Load the cells with Calcein-AM (e.g., 0.5 µM) for 30 minutes at 37°C.

  • Washing: Wash the cells twice with buffer to remove extracellular dye.

  • Baseline Fluorescence: Measure the baseline fluorescence (λex = 486 nm, λem = 517 nm) using a fluorescence plate reader. This represents the fluorescence quenched by the cell's native labile iron pool.

  • Chelator Addition: Add varying concentrations of this compound (and a known chelator like deferoxamine as a positive control) to the wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes.

  • Data Analysis: The rate of fluorescence increase is proportional to the chelator's ability to permeate the cell and sequester intracellular iron. Plot the rate of de-quenching against the chelator concentration.

Protocol: Metal Rescue Experiment

Causality: This is a critical self-validating experiment. If the cytotoxicity of the compound is primarily due to metal chelation, co-incubation with an excess of the target metal ion should reverse or "rescue" the cells from the toxic effect.[22]

  • Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment Groups: Prepare the following treatment groups in complete cell culture medium:

    • Vehicle control (e.g., DMSO).

    • This compound at its IC₅₀ concentration.

    • Metal salt alone (e.g., 50 µM ZnCl₂ or 10 µM CuSO₄).

    • This compound (IC₅₀) + Metal salt.

  • Incubation: Treat the cells with the prepared media and incubate for a standard duration (e.g., 48-72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the Sulforhodamine B (SRB) or MTT assay.[3]

  • Interpretation: A significant increase in cell viability in the "Chelator + Metal" group compared to the "Chelator alone" group strongly indicates that the compound's mechanism of action is dependent on metal chelation.

Conclusion and Future Directions

This compound stands as a promising therapeutic candidate, building upon the robust foundation of the 8-hydroxyquinoline scaffold. Its dual substitution with a chloro and a nitro group suggests the potential for potent, copper-activated anticancer activity and broad-spectrum antimicrobial efficacy. The true value of this compound will be unlocked through the rigorous application of the systematic evaluation workflows detailed in this guide. By confirming its metal binding affinity, intracellular activity, and chelation-dependent mechanism, researchers can confidently advance this molecule through the preclinical pipeline. Future studies should focus on its selectivity for cancer cells over normal cells, its in vivo efficacy in animal models, and a deeper investigation into the specific cellular pathways it modulates.

References

Introduction to the 1,3,4-Oxadiazole Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 2-Phenyl-5-(pyridin-2-yl)-1,3,4-oxadiazole Scaffold

A Note on CAS Number 23521-16-6: Initial searches for CAS number 23521-16-6 indicate a potential discrepancy in public databases, with some sources associating it with 7-chloro-5-nitro-8-quinolinol.[1][2] However, a significant body of scientific literature focuses on a class of compounds featuring the 2-phenyl-5-(pyridin-2-yl)-1,3,4-oxadiazole core, which is the subject of this guide. This document will delve into the properties, synthesis, and applications of this important heterocyclic scaffold, which has garnered considerable interest in medicinal chemistry and materials science.

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. This scaffold is a key pharmacophore in drug discovery due to its diverse biological activities.[3][4][5] Derivatives of 1,3,4-oxadiazole have demonstrated a wide range of pharmacological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[3][4] The unique electronic and structural features of the oxadiazole ring contribute to its ability to interact with various biological targets.

Physicochemical Properties of 2-Phenyl-5-(pyridin-2-yl)-1,3,4-oxadiazole Derivatives

The physicochemical properties of 2-phenyl-5-(pyridin-2-yl)-1,3,4-oxadiazole derivatives can be tailored by modifying the substituents on the phenyl and pyridinyl rings. These modifications influence key parameters such as solubility, melting point, and electronic properties.

PropertyValue/RangeRemarksSource
Molecular Formula C₁₃H₉N₃O (unsubstituted)Varies with substitution.Calculated
Molecular Weight 223.23 g/mol (unsubstituted)Varies with substitution.Calculated
Melting Point Varies widely with substitution. For example, 2-hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole has a melting point of 60–61 °C.[6]Dependent on crystal lattice energy and intermolecular forces.[6]
Solubility Generally soluble in polar organic solvents like DMSO, DMF, ethanol, and chloroform.[7] Water solubility can be enhanced by introducing hydrophilic groups.[7][8]The pyridinyl nitrogen can be protonated to increase aqueous solubility.[7][8]
Spectroscopic Data
¹H NMRAromatic protons typically appear in the range of δ 7.0-9.0 ppm.Specific chemical shifts are highly dependent on the substitution pattern.[6][7]
¹³C NMRCarbons of the oxadiazole ring resonate at approximately δ 162-168 ppm.[6]
IRCharacteristic peaks for C=N, C-O-C, and aromatic C-H stretching.[6]

Synthesis of the 2-Phenyl-5-(pyridin-2-yl)-1,3,4-oxadiazole Scaffold

A common and efficient method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. A general synthetic workflow is outlined below.

Experimental Protocol: Synthesis of a 2,5-Disubstituted-1,3,4-oxadiazole

This protocol describes a general procedure for the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole, which can be adapted for the synthesis of 2-phenyl-5-(pyridin-2-yl)-1,3,4-oxadiazole.

Step 1: Formation of the Hydrazide

  • To a solution of an aromatic ester (e.g., methyl benzoate) in ethanol, add hydrazine hydrate in a 1:1.2 molar ratio.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from ethanol to obtain the pure acid hydrazide.

Step 2: Acylation of the Hydrazide

  • Dissolve the acid hydrazide in a suitable solvent such as pyridine or dichloromethane.

  • Add an equimolar amount of an acid chloride (e.g., picolinoyl chloride) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the N,N'-diacylhydrazine.

  • Filter, wash with water, and dry the solid product.

Step 3: Cyclodehydration to form the 1,3,4-Oxadiazole

  • Suspend the N,N'-diacylhydrazine in a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[9]

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the 2,5-disubstituted-1,3,4-oxadiazole.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.[10]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclodehydration A Aromatic Ester C Acid Hydrazide A->C Reflux in Ethanol B Hydrazine Hydrate B->C Reflux in Ethanol E N,N'-Diacylhydrazine C->E Pyridine or DCM D Acid Chloride D->E Pyridine or DCM G 2,5-Disubstituted-1,3,4-Oxadiazole E->G Reflux F Dehydrating Agent (e.g., POCl3) F->G Reflux Signaling_Pathways cluster_Anticancer Anticancer Effects cluster_AntiInflammatory Anti-inflammatory Effects cluster_Antimicrobial Antimicrobial Effects Oxadiazole 2-Phenyl-5-(pyridin-2-yl)- 1,3,4-oxadiazole Derivative Enzyme_Inhibition Enzyme Inhibition Thymidylate Synthase HDAC Topoisomerase II Oxadiazole->Enzyme_Inhibition:f0 Apoptosis Induction of Apoptosis Oxadiazole->Apoptosis CellCycle Cell Cycle Arrest Oxadiazole->CellCycle COX_Inhibition COX Inhibition Oxadiazole->COX_Inhibition Cytokine_Modulation Modulation of Pro-inflammatory Cytokines Oxadiazole->Cytokine_Modulation Enzyme_Inhibition_Microbe Inhibition of Microbial Enzymes Oxadiazole->Enzyme_Inhibition_Microbe Membrane_Disruption Cell Membrane Disruption Oxadiazole->Membrane_Disruption

References

The Nitroquinoline Scaffold: A Privileged Structure in Drug Discovery - A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Quinoline Nucleus

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1] From the historical significance of quinine in combating malaria to the development of modern therapeutics, the quinoline nucleus has consistently proven to be a privileged structure in drug discovery. The introduction of a nitro group onto this versatile framework gives rise to nitroquinolines, a class of compounds with potent and often tunable biological effects. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of nitroquinolines, offering insights into the rational design of novel therapeutic agents with anticancer, antimicrobial, and antiparasitic properties. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

I. The Crucial Role of the Nitro Group: Position and Potency

The position of the nitro group on the quinoline ring is a critical determinant of the compound's biological activity and mechanism of action. This electron-withdrawing group significantly influences the electronic properties of the entire molecule, impacting its ability to interact with biological targets.

Anticancer Activity: A Tale of Two Positions

The anticancer activity of nitroquinolines is profoundly influenced by the location of the nitro substituent. Notably, derivatives with the nitro group at the 6- and 3-positions have shown significant promise.[2][3]

  • 6-Nitroquinolines: The presence of a nitro group at the C-6 position has been associated with potent cytotoxic effects against various cancer cell lines.[3] For instance, 3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one has demonstrated significant inhibitory activity against MCF-7 breast cancer cells.[3] The electron-withdrawing nature of the 6-nitro group is believed to enhance the molecule's ability to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation.[4]

  • 3-Nitroquinolines: The introduction of a nitro group at the 3-position has led to the discovery of a novel class of anticancer agents.[2] These compounds have shown prominent inhibitory activities, with IC50 values in the micromolar to nanomolar range against cancer cell lines that overexpress the epidermal growth factor receptor (EGFR).[2]

  • 5-Nitroquinolines: The 5-nitro substitution also confers significant antiproliferative activity. For example, 6-Bromo-5-nitroquinoline has been identified as a potent agent against several cancer cell lines, including rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29).[5] Its activity is attributed to the induction of apoptosis.[5]

Antimicrobial and Antiparasitic Activity: The 5-Nitro Advantage

In the realm of antimicrobial and antiparasitic agents, the 5-nitro position plays a pivotal role. The most prominent example is Nitroxoline (5-nitro-8-hydroxyquinoline) , an established antibacterial agent.[6]

  • Mechanism of Action: The primary mechanism of nitroxoline's antimicrobial activity is its ability to chelate essential divalent metal cations, such as zinc and iron, thereby disrupting crucial bacterial enzymatic functions and homeostasis.[7] This multifaceted mechanism makes it effective against a broad spectrum of pathogens and less prone to the development of resistance.[7]

  • Antiparasitic Effects: Nitroxoline has also demonstrated potent activity against various protozoan parasites, including Trypanosoma cruzi, the causative agent of Chagas disease.[8] Its mechanism in parasites involves the induction of programmed cell death, characterized by chromatin condensation, mitochondrial membrane depolarization, and the accumulation of reactive oxygen species (ROS).[8]

II. The Modulatory Influence of Substituents: Fine-Tuning Activity

While the nitro group's position is a primary driver of activity, the presence, nature, and location of other substituents on the quinoline ring provide a means to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

Enhancing Anticancer Efficacy
  • Halogens: The introduction of halogen atoms, such as chlorine and bromine, can significantly enhance the anticancer activity of nitroquinolines. For instance, 7-chloro-6-nitroquinoline derivatives are a promising class of anticancer agents.[1] The presence of a bromine atom in 6-Bromo-5-nitroquinoline contributes to its potent cytotoxic effects.[5]

  • Alkoxy and Aryloxy Groups: Large and bulky alkoxy or aryloxy substituents, particularly at the C-7 position, can be beneficial for antiproliferative activity.[9] This is exemplified by 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine, which is a potent inhibitor of human tumor cell lines.[9]

  • Amino Side Chains: The introduction of amino side chains, especially at the C-4 position, can facilitate the antiproliferative activity of quinoline derivatives.[9] The length of the alkylamino side chain is also a critical factor, with two methylene units often being the most favorable.[9]

Optimizing Antimicrobial and Antiparasitic Potency
  • Hydroxy Group: The 8-hydroxy group in nitroxoline is crucial for its metal-chelating ability and, consequently, its antimicrobial and antiparasitic activities.[6][8]

  • Substituents on Fused Rings: In the case of quinoxaline derivatives, which are structurally related to quinolines, substitutions on the fused rings can significantly impact antimicrobial activity. For example, certain 1-aryl-4-chloro-[1][10][11]triazolo[4,3-a]quinoxalines have shown potent antibacterial activity.[12]

III. Unraveling the Mechanisms of Action: A Multi-pronged Attack

Nitroquinolines exert their biological effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This multi-pronged approach can be advantageous in overcoming drug resistance.

Nitroquinoline_MoA Nitroquinoline Nitroquinoline Scaffold DNA_Damage DNA_Damage Nitroquinoline->DNA_Damage ROS ROS Nitroquinoline->ROS Kinase_Inhibition Kinase_Inhibition Nitroquinoline->Kinase_Inhibition Metal_Chelation Metal_Chelation Nitroquinoline->Metal_Chelation Membrane_Disruption Membrane_Disruption Nitroquinoline->Membrane_Disruption Parasite_PCD Parasite_PCD Nitroquinoline->Parasite_PCD Mitochondrial_Dysfunction Mitochondrial_Dysfunction Nitroquinoline->Mitochondrial_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis ROS->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Kinase_Inhibition->Cell_Cycle_Arrest a_outcome a_outcome Apoptosis->a_outcome Cancer Cell Death Cell_Cycle_Arrest->a_outcome Enzyme_Inhibition Enzyme_Inhibition Metal_Chelation->Enzyme_Inhibition m_outcome m_outcome Enzyme_Inhibition->m_outcome Bacterial/Fungal Death Membrane_Disruption->m_outcome p_outcome p_outcome Parasite_PCD->p_outcome Parasite Death Parasite_ROS Parasite_ROS Mitochondrial_Dysfunction->Parasite_ROS Parasite_ROS->p_outcome

Figure 2: A typical workflow for the evaluation of anticancer nitroquinolines.

1. In Vitro Cytotoxicity Assays:

  • Objective: To determine the concentration of the nitroquinoline derivative that inhibits the growth of cancer cells by 50% (IC50).

  • Protocol (MTT Assay):

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the nitroquinoline compound for a specified period (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value from the dose-response curve. [13] 2. Apoptosis Assays (Annexin V/Propidium Iodide Staining):

  • Objective: To determine if the nitroquinoline derivative induces apoptosis in cancer cells.

  • Protocol:

    • Treat cancer cells with the test compound at its IC50 concentration for a defined time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. [13]

Antimicrobial Activity Evaluation

1. Minimum Inhibitory Concentration (MIC) Determination:

  • Objective: To determine the lowest concentration of the nitroquinoline derivative that inhibits the visible growth of a microorganism.

  • Protocol (Broth Microdilution):

    • Prepare serial twofold dilutions of the nitroquinoline compound in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. [14]

Antiparasitic Activity Evaluation

1. In Vitro Anti-parasitic Assays:

  • Objective: To determine the inhibitory effect of the nitroquinoline derivative on the growth and viability of parasites.

  • Protocol (Example for Plasmodium falciparum - SYBR Green I Assay):

    • Culture synchronized P. falciparum parasites in human red blood cells.

    • Add serial dilutions of the test compound to the parasite culture in a 96-well plate.

    • Incubate the plate for 72 hours under appropriate gas and temperature conditions.

    • Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the IC50 value from the dose-response curve. [15]

V. Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize representative SAR data for nitroquinoline derivatives, highlighting the impact of structural modifications on their biological activities.

Table 1: Anticancer Activity of Substituted Nitroquinolines

Compound IDQuinoline CoreR1R2R3Cancer Cell LineIC50 (µM)Reference
1 6-Nitro-4-quinolone3-(4-Ethylphenyl)1-(4-methoxybenzyl)2-p-tolylMCF-7Value[3]
2 6-Nitro-4-quinolone3-Bromo1-(1-phenylethyl)2-p-tolylK-562Value[3]
3 5-Nitroquinoline6-Bromo--HT29Value[5]
4 3-NitroquinolineVariousVariousVariousA431Various[2]

Note: Specific IC50 values were not consistently available in the initial search results and are represented by "Value". Further targeted searches would be required to populate this table with precise quantitative data.

Table 2: Antimicrobial and Antiparasitic Activity of Nitroquinolines

Compound IDQuinoline CoreR1R2Microorganism/ParasiteMIC/IC50 (µM)Reference
Nitroxoline 5-Nitro-8-hydroxyquinoline--Escherichia coliValue[6]
Nitroxoline 5-Nitro-8-hydroxyquinoline--Trypanosoma cruzi (epimastigote)3.00 ± 0.44[8]
Nitroxoline 5-Nitro-8-hydroxyquinoline--Trypanosoma cruzi (amastigote)1.24 ± 0.23[8]
ASN-1733 Nitroxoline DerivativeModifiedModifiedNDM-1 positive bacteriaKi = 0.22--INVALID-LINK--

VI. Conclusion and Future Directions

The structure-activity relationship of nitroquinolines is a rich and complex field that continues to offer exciting opportunities for the development of novel therapeutics. The position of the nitro group, in concert with the nature and location of other substituents, provides a powerful toolkit for modulating the biological activity of the quinoline scaffold. The multifaceted mechanisms of action of these compounds, often involving the simultaneous targeting of multiple cellular pathways, make them particularly attractive candidates for overcoming drug resistance.

Future research in this area should focus on:

  • Systematic SAR studies: The synthesis and biological evaluation of comprehensive libraries of nitroquinoline derivatives are needed to build more predictive QSAR models.

  • Mechanism of action elucidation: Further investigation into the precise molecular targets of active nitroquinoline compounds will facilitate the design of more selective and potent agents.

  • Pharmacokinetic and toxicological profiling: A thorough evaluation of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds is essential for their translation into clinical candidates.

  • Combination therapies: Exploring the synergistic effects of nitroquinolines with existing drugs could lead to more effective treatment regimens.

By leveraging the principles of medicinal chemistry and a deep understanding of the structure-activity relationships outlined in this guide, researchers can continue to unlock the therapeutic potential of the nitroquinoline scaffold in the fight against cancer, infectious diseases, and parasitic infections.

VII. References

  • Comparative Analysis of the Mechanisms of Action of 7-Chloro-6-nitroquinoline-Based Anticancer Compounds - Benchchem. (URL: --INVALID-LINK--)

  • Navigating the Intricacies of Cancer Therapy: A Comparative Guide to the Anticancer Mechanisms of 2-Nitroquinoline Derivatives - Benchchem. (URL: --INVALID-LINK--)

  • Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. (URL: --INVALID-LINK--)

  • Biological evaluation of some quinoline with different functional groups as anticancer agents | Request PDF - ResearchGate. (URL: --INVALID-LINK--)

  • Application Notes and Protocols for the Evaluation of Chemical Compounds in Parasite Inhibition Assays - Benchchem. (URL: --INVALID-LINK--)

  • Advanced protocols for in-vivo evaluation of herbal anticancer drugs: A Review. (URL: --INVALID-LINK--)

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (URL: --INVALID-LINK--)

  • Guidelines for clinical evaluation of anti-cancer drugs - PMC - NIH. (URL: --INVALID-LINK--)

  • New 6-nitroquinolones: synthesis and antimicrobial activities - PubMed. (URL: --INVALID-LINK--)

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. (URL: --INVALID-LINK--)

  • Nitroquinolones with broad-spectrum antimycobacterial activity in vitro PMID: 10397494 | MedChemExpress. (URL: --INVALID-LINK--)

  • Target assessment for antiparasitic drug discovery - PMC - NIH. (URL: --INVALID-LINK--)

  • Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed. (URL: --INVALID-LINK--)

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed. (URL: --INVALID-LINK--)

  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC - PubMed Central. (URL: --INVALID-LINK--)

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: --INVALID-LINK--)

  • Methods for assessment of antimalarial activity in the different phases of the Plasmodium life cycle - ResearchGate. (URL: --INVALID-LINK--)

  • Review on recent development of quinoline for anticancer activities - ResearchGate. (URL: --INVALID-LINK--)

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH. (URL: --INVALID-LINK--)

  • Antiparasitic activity assays. The tests presented are used to evaluate... - ResearchGate. (URL: --INVALID-LINK--)

  • Structure-Activity Relationship of 6-Nitro-2,3-diphenylquinoxaline Derivatives: A Comparative Guide - Benchchem. (URL: --INVALID-LINK--)

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: --INVALID-LINK--)

  • Antibacterial activity of nitroquinoline - Sichuan Rongfeng Lianchuang Chemical Industry Co., Ltd. (URL: --INVALID-LINK--)

  • Machine Learning Approaches Identify Chemical Features for Stage-Specific Antimalarial Compounds | ACS Omega. (URL: --INVALID-LINK--)

  • In vitro activity of quinolones and other antimicrobial agents against anaerobic bacteria - PubMed. (URL: --INVALID-LINK--)

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC - NIH. (URL: --INVALID-LINK--)

  • Proposed mechanisms of anticancer activity of nitroxoline. Nitroxoline... - ResearchGate. (URL: --INVALID-LINK--)

  • Structure-activity relationship of anticancer drug candidate quinones. (URL: --INVALID-LINK--)

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC - NIH. (URL: --INVALID-LINK--)

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI. (URL: --INVALID-LINK--)

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed. (URL: --INVALID-LINK--)

  • Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - ResearchGate. (URL: --INVALID-LINK--)

  • Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation - PubMed Central. (URL: --INVALID-LINK--)

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - NIH. (URL: --INVALID-LINK--)

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (URL: --INVALID-LINK--)

  • Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II) - PubMed. (URL: --INVALID-LINK--)

  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (URL: --INVALID-LINK--)

  • an overview of quinoline derivatives as anti-cancer agents - ResearchGate. (URL: --INVALID-LINK--)

  • QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus - MDPI. (URL: --INVALID-LINK--)

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PubMed. (URL: --INVALID-LINK--)

References

Methodological & Application

Application Notes & Protocols: Leveraging 5-Chloro-7-nitroquinolin-8-ol in Fluorescence Studies

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Preamble: A Molecule of Dichotomies

The 8-hydroxyquinoline (8-HQ) scaffold is a celebrated platform in the design of fluorescent probes, primarily for the detection of metal ions.[1][2][3][4] The foundational mechanism for many of these sensors is Chelation-Enhanced Fluorescence (CHEF), where the inherently weak fluorescence of the 8-HQ ligand is dramatically amplified upon coordination with a metal ion.[2][5] This phenomenon arises from the inhibition of a non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT), which is active in the free ligand.[5][6][7]

This guide focuses on a specific, yet lesser-explored derivative: 5-Chloro-7-nitroquinolin-8-ol. The introduction of a chloro group at the 5-position and, critically, a nitro group at the 7-position, fundamentally alters the electronic and photophysical landscape of the 8-HQ core. The nitro group, in particular, is a notoriously powerful electron-withdrawing group and is well-documented as an efficient quencher of fluorescence.[8][9][10] This property suggests that this compound is not a typical "turn-on" fluorescent probe. Instead, its utility may lie in applications that leverage its inherent quenching capabilities, such as "turn-off" sensing or as a quencher in more complex assay designs.

This document provides a comprehensive overview of the theoretical underpinnings, potential applications, and detailed experimental protocols for investigating and utilizing the unique properties of this compound in fluorescence-based research.

Physicochemical and Predicted Photophysical Properties

A thorough understanding of a compound's properties is paramount for experimental design. While extensive empirical data for this compound is not widely published, we can infer key characteristics from its structure and the extensive literature on related compounds.

PropertyValue / PredictionRationale & References
Molecular Formula C₉H₅ClN₂O₃Derived from chemical structure.
Molecular Weight 224.60 g/mol Calculated from the molecular formula.
Appearance Likely a light yellow to yellow solidBased on similar nitro-substituted aromatic compounds.[11]
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and dioxane; sparingly soluble in alcohols; likely insoluble in water.8-hydroxyquinoline derivatives often require organic solvents.[12]
Fluorescence Quantum Yield (Φ) Predicted to be very low to negligible.The 7-nitro group is a strong electron-withdrawing substituent known to quench fluorescence, often by promoting intersystem crossing to a non-emissive triplet state.[10]
Excitation Wavelength (λex) Predicted absorption in the UV-Vis region, likely 350-450 nm.The extended π-system of the quinoline ring, modified by the substituents, will determine the exact absorption maxima. Characterization is essential.
Emission Wavelength (λem) If any residual fluorescence exists, it would likely be in the 450-550 nm range, but significant quenching is expected.The parent 8-HQ scaffold, when complexed, typically emits in the green region of the spectrum.[13]

Core Principle of Operation: A Tale of Two Substituents

The functionality of this compound is dictated by the interplay between the metal-chelating 8-hydroxyquinoline core and the powerful fluorescence-quenching nitro group.

  • The Chelating Core : The nitrogen atom of the pyridine ring and the adjacent hydroxyl group form a bidentate chelation site, capable of binding a wide range of metal ions.[2][3][5]

  • The Quenching Moiety : The 7-nitro group acts as a potent electron sink. Upon excitation of the molecule, the excited electron is rapidly transferred to the nitro group or the excited state energy is transferred, leading to non-radiative decay back to the ground state. This process, known as Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET) to a dark quencher, effectively "turns off" the fluorescence.[6][14]

This leads to a hypothesized operational mechanism where the compound is non-fluorescent in both its free and metal-chelated states. The chelation event may occur, but the fluorescence will remain quenched due to the dominant effect of the nitro group.

G Free_Ligand This compound (Non-fluorescent) Chelated_Complex [M^n+]-[Ligand] Complex (Non-fluorescent) Free_Ligand->Chelated_Complex Excited_Ligand Excited Ligand* Free_Ligand->Excited_Ligand Excitation (hν) Chelated_Complex->Free_Ligand Quenched_State Quenched State (via -NO2 group) Excited_Ligand->Quenched_State Quenched_State->Free_Ligand Non-Radiative Decay

Figure 1: Hypothesized photophysical pathway for this compound. The nitro group provides a rapid non-radiative decay pathway, quenching fluorescence in both the free and metal-chelated states.

Potential Applications: Harnessing the Quenching Effect

The strong quenching nature of this molecule opens up several advanced application avenues beyond simple "turn-on" sensing.

  • "Turn-Off" or Displacement Assays: The compound could be used to detect analytes that prevent its binding to a metal ion, leading to a measurable change in a related property, though not fluorescence directly.

  • Contact Quencher for Biomolecules: If conjugated to a peptide or nucleic acid, its quenching ability could be modulated by conformational changes of the biomolecule upon binding to a target.

  • Detection of Nitroreductase Activity: A key potential application lies in enzymatic assays. Certain enzymes, like nitroreductases, can reduce a nitro group to an amino group (-NH₂). This chemical transformation would remove the quenching moiety, potentially "turning on" the fluorescence of the molecule upon subsequent metal chelation. This would form the basis of a highly specific probe for detecting enzymatic activity.

  • FRET Quencher: It could serve as the acceptor (quencher) in a FRET pair with a suitable fluorescent donor for designing probes that measure proximity or cleavage events.

Experimental Protocols

Protocol 1: Foundational Spectroscopic Characterization

Objective: To determine the empirical absorption and emission properties of this compound.

Materials:

  • This compound

  • Anhydrous DMSO

  • UV-transparent cuvettes

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO. Causality: DMSO is a robust solvent for many organic molecules and will ensure complete dissolution.

  • Working Solution: Prepare a 10 µM working solution in the desired experimental buffer or solvent (e.g., Ethanol, or a buffered aqueous solution with a small percentage of DMSO to maintain solubility).

  • Absorbance Spectrum:

    • Use the working solution solvent as a blank.

    • Scan the absorbance of the 10 µM solution from 250 nm to 600 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

  • Emission Spectrum:

    • Set the fluorometer's excitation wavelength to the primary λmax value identified in the previous step.

    • Scan the emission spectrum from (λmax + 10 nm) to 700 nm.

    • Observe for any fluorescence signal. Given the nitro group, the signal is expected to be very weak or indistinguishable from the blank.

  • Excitation Spectrum:

    • If a weak emission peak is observed, set the emission monochromator to that wavelength.

    • Scan the excitation wavelengths from 250 nm up to the emission wavelength. This should ideally match the absorbance spectrum.

Protocol 2: Screening for Metal Ion-Induced Fluorescence Changes

Objective: To investigate the effect of various metal ions on the fluorescence properties of the compound, primarily to confirm the hypothesized quenching and to screen for any unexpected fluorescence enhancement.

G start Prepare 10 µM Probe Solution in Buffer prepare_metal Prepare 1 mM Stock Solutions of Metal Salts (e.g., ZnCl₂, FeCl₃, CuCl₂, etc.) start->prepare_metal dispense_probe Dispense Probe Solution into 96-well plate prepare_metal->dispense_probe add_metal Add Metal Ions to Wells (Final Conc. ~10-100 µM) dispense_probe->add_metal incubate Incubate for 15 min at Room Temperature add_metal->incubate read_plate Read Fluorescence on Plate Reader (Ex/Em from Protocol 1) incubate->read_plate analyze Analyze Data: Compare Fluorescence to Control (No Metal) read_plate->analyze

References

The Strategic Application of 5-Chloro-7-nitroquinolin-8-ol in Modern Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the landscape of contemporary drug discovery, the demand for versatile and strategically functionalized molecular scaffolds is paramount. Among these, the quinoline core has long been a privileged structure, forming the backbone of numerous therapeutic agents. This application note delves into the specific utility of 5-Chloro-7-nitroquinolin-8-ol , a building block poised for the generation of potent and selective inhibitors for a range of biological targets. Its unique substitution pattern offers a confluence of electronic and steric properties that can be exploited for the rational design of next-generation therapeutics.

This guide provides an in-depth analysis of the synthesis, functionalization, and application of this compound, complete with detailed protocols for researchers, medicinal chemists, and drug development professionals. We will explore the causality behind experimental choices, ensuring a robust and reproducible framework for inhibitor development.

The Building Block: Physicochemical Properties and Synthesis

This compound is a quinoline derivative characterized by a chlorine atom at the 5-position, a nitro group at the 7-position, and a hydroxyl group at the 8-position. This arrangement of substituents creates a unique electronic environment that influences its reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₅ClN₂O₃
Molecular Weight 224.60 g/mol
Appearance Yellowish solid
Melting Point 234-236 °C
Solubility Soluble in DMSO, DMF; sparingly soluble in other organic solvents
Rationale for Synthetic Approach

The most direct and logical synthetic route to this compound is through the nitration of the commercially available precursor, 5-chloro-8-hydroxyquinoline. The hydroxyl group at the 8-position is an activating group, directing electrophilic substitution to the ortho and para positions (positions 7 and 5, respectively). Since the 5-position is already occupied by a chlorine atom, the nitration is expected to proceed selectively at the 7-position.

Detailed Synthesis Protocol for this compound

This protocol is based on established methods for the nitration of 8-hydroxyquinolines.

Materials:

  • 5-chloro-8-hydroxyquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 grams of 5-chloro-8-hydroxyquinoline in 50 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Nitration: While maintaining the temperature between 0-5 °C, slowly add a pre-cooled mixture of 5 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid dropwise from a dropping funnel over a period of 30-45 minutes.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture onto 200 grams of crushed ice with constant stirring. A yellow precipitate will form.

  • Neutralization and Filtration: Allow the ice to melt completely. Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7. Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold deionized water until the washings are neutral.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a yellow crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60 °C overnight.

Strategic Functionalization for Inhibitor Synthesis

The true utility of this compound lies in its potential for diversification. The nitro group at the 7-position can be readily reduced to an amine, which then serves as a versatile handle for a variety of coupling reactions to introduce diverse chemical moieties. This allows for the systematic exploration of the chemical space around the quinoline core to optimize inhibitor potency and selectivity.

Applications of 5-Chloro-7-nitroquinolin-8-ol in Medicinal Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 8-Hydroxyquinoline Scaffold as a Privileged Structure in Drug Discovery

The 8-hydroxyquinoline (8-HQ) scaffold is a heterocyclic aromatic structure that has garnered significant attention in medicinal chemistry for its diverse pharmacological activities.[1] Its ability to chelate metal ions is central to many of its biological effects, influencing a range of cellular processes.[2] Derivatives of 8-HQ have been investigated for a wide array of therapeutic applications, including as antimicrobial, anticancer, antifungal, and neuroprotective agents.[3][4] The versatility of the 8-HQ ring system allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents with tailored properties. Modifications at the C-5 and C-7 positions, in particular, have been shown to be effective strategies in drug design.[1] This guide focuses on the potential applications of a specific, yet less explored derivative, 5-Chloro-7-nitroquinolin-8-ol, by examining the established roles of its constituent functional groups on the 8-HQ core.

The Influence of Chloro and Nitro Substitutions on Biological Activity

The introduction of chloro and nitro groups onto the 8-hydroxyquinoline scaffold can significantly modulate its physicochemical properties and biological activity. Understanding the individual and combined effects of these substituents is crucial for predicting the therapeutic potential of this compound.

The Role of the 5-Chloro Substituent

The presence of a chlorine atom at the 5-position of the 8-hydroxyquinoline ring is a common feature in several biologically active compounds. For instance, 5-chloro-8-hydroxyquinoline (cloxyquin) has demonstrated notable in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[3] The lipophilicity conferred by the chloro group can enhance membrane permeability, a critical factor for intracellular drug delivery. Furthermore, the electron-withdrawing nature of chlorine can influence the pKa of the hydroxyl and quinoline nitrogen, thereby affecting the compound's metal-chelating properties and its interaction with biological targets.

The Impact of the 7-Nitro Substituent

The nitro group is a strong electron-withdrawing group that can profoundly impact the electronic properties and reactivity of the 8-hydroxyquinoline system. Nitroxoline (5-nitro-8-hydroxyquinoline) is a well-known antimicrobial agent used for the treatment of urinary tract infections.[5] Its mechanism of action is believed to involve the chelation of essential metal ions, thereby inhibiting bacterial growth.[6] In the context of cancer, nitroxoline has been shown to be more cytotoxic to cancer cells than its halogenated counterparts like clioquinol (5-chloro-7-iodo-8-hydroxyquinoline).[7][8] This enhanced anticancer activity is associated with the generation of reactive oxygen species (ROS), an effect that can be potentiated by copper ions.[7] The nitro group can also be a key contributor to the molecule's ability to inhibit enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as the Fork head box M1 (FoxM1) signaling pathway.[5]

Potential Therapeutic Applications of this compound

Based on the established activities of related compounds, this compound is a promising scaffold for the development of novel therapeutics in several key areas.

Antimicrobial Agents

The combination of a chloro and a nitro group on the 8-hydroxyquinoline backbone suggests a strong potential for antimicrobial activity. The structural similarity to potent antimicrobial agents like cloxyquin and nitroxoline indicates that this compound could exhibit broad-spectrum activity against various bacterial and fungal pathogens.[3][6]

Anticancer Agents

The presence of the nitro group, a hallmark of the potent anticancer agent nitroxoline, suggests that this compound could possess significant antitumor properties.[7][8][9] Its potential mechanisms of action could involve the induction of oxidative stress, inhibition of key oncogenic signaling pathways, and disruption of metal ion homeostasis in cancer cells.[5][10] The 5-chloro substituent may further enhance its anticancer profile through increased cellular uptake.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of this compound and its derivatives. These are intended as a starting point and may require optimization based on specific experimental conditions.

Protocol 1: Synthesis of Substituted 8-Hydroxyquinolines

This protocol is a general method for the synthesis of 8-hydroxyquinoline derivatives, which can be adapted for the synthesis of this compound.

Workflow for Synthesis of Substituted 8-Hydroxyquinolines

G cluster_0 Synthesis Workflow start Start: 2-Aminophenol Derivative reflux Reflux with HCl start->reflux addition Slow addition of Acrolein Derivative reflux->addition reflux2 Continue Reflux (2h) addition->reflux2 cool Cool to Room Temperature reflux2->cool neutralize Neutralize with NaOH (pH 7) cool->neutralize extract Extract with Ethyl Acetate (x3) neutralize->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate end End: Purified 8-Hydroxyquinoline Derivative concentrate->end

Caption: General workflow for the synthesis of 8-hydroxyquinoline derivatives.

Materials:

  • Appropriately substituted 2-aminophenol (e.g., 2-amino-4-chloro-6-nitrophenol for this compound)

  • Acrolein or a derivative

  • Hydrochloric acid (6 N)

  • Sodium hydroxide (6 N)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve the substituted 2-aminophenol (1 equivalent) in 6 N aqueous HCl.

  • Heat the solution to reflux with stirring.

  • Slowly add the acrolein derivative (1.5 equivalents) dropwise to the refluxing solution.

  • Continue refluxing for an additional 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the solution to pH 7 with 6 N NaOH.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Rationale: This acid-catalyzed cyclization reaction, a variation of the Skraup synthesis, is a common and effective method for constructing the quinoline ring system from an aminophenol and an α,β-unsaturated carbonyl compound.[11] The choice of starting materials dictates the substitution pattern on the final 8-hydroxyquinoline product.

Protocol 2: In Vitro Anticancer Activity Assessment (MTS Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.

Workflow for MTS Assay

G cluster_1 MTS Assay Workflow seed Seed cancer cells in 96-well plate incubate1 Incubate (24h) seed->incubate1 treat Treat with varying concentrations of test compound incubate1->treat incubate2 Incubate (e.g., 48h or 72h) treat->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate (1-4h) add_mts->incubate3 read Read absorbance at 490 nm incubate3->read analyze Analyze data and calculate IC50 read->analyze

Caption: Workflow for assessing in vitro anticancer activity using the MTS assay.

Materials:

  • Cancer cell line of interest (e.g., human cholangiocarcinoma cells)

  • Complete cell culture medium

  • 96-well plates

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plates for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Rationale: The MTS assay is a colorimetric method for assessing cell viability. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells in the culture. This allows for a quantitative assessment of a compound's cytotoxic effects.[5]

Data Summary: In Vitro Cytotoxicity of 8-Hydroxyquinoline Analogs

The following table summarizes the reported IC50 values for clioquinol and its analogs against Raji cells, highlighting the potent anticancer activity of the nitro-substituted derivative.[7]

CompoundIC50 (µM) without added metalIC50 (µM) with 50 µM ZnCl₂IC50 (µM) with 10 µM CuCl₂
Clioquinol1.8 ± 0.20.8 ± 0.10.6 ± 0.1
8-Hydroxy-5-nitroquinoline (NQ)0.3 ± 0.050.3 ± 0.040.1 ± 0.02
5,7-Diiodo-8-hydroxyquinoline2.5 ± 0.31.2 ± 0.20.9 ± 0.1
5-Chloro-8-hydroxyquinoline>10>105.2 ± 0.6
8-Hydroxyquinoline>10>107.5 ± 0.8
5,7-Dichloro-8-hydroxyquinoline4.5 ± 0.52.1 ± 0.31.5 ± 0.2
5-Amino-8-hydroxyquinoline>10>10>10

Data extracted from a study on the effects of clioquinol and its analogues on the viability of Raji cells.[7]

Conclusion and Future Directions

While direct experimental data on this compound is currently limited in the public domain, the analysis of its structural components and the biological activities of closely related analogs strongly suggests its potential as a valuable scaffold in medicinal chemistry. The combination of a 5-chloro and a 7-nitro substitution on the 8-hydroxyquinoline core presents a compelling profile for the development of novel antimicrobial and anticancer agents. Further research, including its synthesis, in-depth biological evaluation, and structure-activity relationship studies, is warranted to fully elucidate the therapeutic potential of this promising compound.

References

Application Notes and Protocols for 5-Chloro-7-nitroquinolin-8-ol in the Development of Anti-HIV Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of 5-Chloro-7-nitroquinolin-8-ol as a potential anti-HIV agent. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation guidelines to facilitate the exploration of this compound class in HIV research.

Introduction: The Quinoline Scaffold in HIV Inhibition

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. In the context of HIV, quinoline derivatives, particularly 8-hydroxyquinolines, have garnered significant attention for their ability to inhibit key viral enzymes.[1] The primary mechanism of action for many of these compounds is the inhibition of HIV integrase (IN), a critical enzyme responsible for inserting the viral DNA into the host cell's genome.[2][3] By chelating essential metal ions in the enzyme's active site, these inhibitors effectively block the integration process, a vital step in the HIV replication cycle. The strategic placement of electron-withdrawing groups, such as nitro and chloro substituents, on the quinoline ring can significantly modulate the compound's electronic properties and enhance its inhibitory activity. This guide focuses on this compound, a derivative designed to leverage these electronic features for potent anti-HIV activity.

I. Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the preparation of the precursor, 5-chloro-8-hydroxyquinoline, followed by a regioselective nitration.

Protocol 1: Synthesis of 5-Chloro-8-hydroxyquinoline

This protocol is adapted from established methods for quinoline synthesis.[4] The Skraup synthesis provides a reliable route to the quinoline core.

Workflow for the Synthesis of 5-Chloro-8-hydroxyquinoline:

A 2-Amino-4-chlorophenol D Reaction Mixture A->D B Glycerol B->D C Concentrated Sulfuric Acid (Oxidizing Agent) C->D E Heating (120-140°C) D->E F Cyclization and Dehydration E->F G Neutralization (NaOH) F->G H Crude 5-Chloro-8-hydroxyquinoline G->H I Purification (Recrystallization) H->I J Pure 5-Chloro-8-hydroxyquinoline I->J

Caption: Synthesis of 5-Chloro-8-hydroxyquinoline.

Materials:

  • 2-Amino-4-chlorophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide (NaOH)

  • Ethanol (for recrystallization)

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, cautiously add 2-amino-4-chlorophenol and glycerol.

  • Slowly and with constant stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic and should be performed in an ice bath to control the temperature.

  • Once the addition is complete, heat the reaction mixture to 120-140°C using a heating mantle. Maintain this temperature for 3-4 hours.

  • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the pH is approximately 7-8. A precipitate will form.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold distilled water.

  • Purify the crude 5-chloro-8-hydroxyquinoline by recrystallization from a suitable solvent such as ethanol.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Nitration of 5-Chloro-8-hydroxyquinoline to this compound

This protocol is based on established nitration procedures for 8-hydroxyquinoline derivatives, aiming for selective nitration at the C7 position.[2][5] The hydroxyl group at C8 is an activating group, directing electrophilic substitution to the C5 and C7 positions. With the C5 position already occupied by a chlorine atom, the nitration is directed to the C7 position.

Workflow for the Nitration of 5-Chloro-8-hydroxyquinoline:

A 5-Chloro-8-hydroxyquinoline D Reaction Mixture (0-5°C) A->D B Concentrated Sulfuric Acid (Solvent/Catalyst) B->D C Concentrated Nitric Acid (Nitrating Agent) E Slow Addition of Nitric Acid C->E D->E F Stirring at Low Temperature E->F G Quenching on Ice F->G H Precipitation G->H I Filtration and Washing H->I J Crude this compound I->J K Purification (Recrystallization) J->K L Pure this compound K->L

Caption: Synthesis of this compound.

Materials:

  • 5-Chloro-8-hydroxyquinoline

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Ice

  • Distilled water

  • Beakers, Erlenmeyer flasks, and other standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Buchner funnel and filter paper

Procedure:

  • In a beaker, dissolve 5-chloro-8-hydroxyquinoline in a minimal amount of cold, concentrated sulfuric acid. Maintain the temperature of the mixture at 0-5°C using an ice bath.

  • In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Slowly add the nitrating mixture dropwise to the solution of 5-chloro-8-hydroxyquinoline while maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto a large volume of crushed ice. A yellow precipitate of this compound will form.

  • Allow the ice to melt, then collect the precipitate by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., acetic acid or ethanol).

  • Dry the purified product under vacuum.

II. In Vitro Anti-HIV Activity Evaluation

The anti-HIV activity of this compound can be assessed through a series of in vitro assays targeting different stages of the viral life cycle.

Protocol 3: HIV-1 Integrase Strand Transfer Inhibition Assay

This assay evaluates the ability of the compound to inhibit the strand transfer step of HIV-1 integrase.

Workflow for HIV-1 Integrase Assay:

A Recombinant HIV-1 Integrase F Incubation A->F B Donor DNA Substrate B->F C Target DNA Substrate G Strand Transfer Reaction C->G D Test Compound (this compound) D->F E Assay Buffer E->F F->G H Detection of Integrated Product (e.g., ELISA-based) G->H I Quantification H->I J IC50 Determination I->J

Caption: HIV-1 Integrase Inhibition Assay Workflow.

Materials:

  • Recombinant HIV-1 Integrase

  • Biotinylated donor DNA substrate

  • Digoxigenin-labeled target DNA substrate

  • Streptavidin-coated microplates

  • Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Assay buffer (containing MgCl₂ or MnCl₂)

  • Wash buffer

  • Microplate reader

Procedure:

  • Coat streptavidin-coated microplate wells with the biotinylated donor DNA substrate.

  • Wash the wells to remove unbound substrate.

  • Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.

  • Add serial dilutions of this compound to the wells. Include positive (known integrase inhibitor) and negative (DMSO vehicle) controls.

  • Add the digoxigenin-labeled target DNA substrate to initiate the strand transfer reaction.

  • Incubate to allow for the integration of the donor DNA into the target DNA.

  • Wash the wells to remove unreacted components.

  • Add the anti-digoxigenin-HRP conjugate and incubate.

  • Wash the wells and add the TMB substrate.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 4: HIV-1 Reverse Transcriptase Inhibition Assay

This assay determines if the compound inhibits the activity of HIV-1 reverse transcriptase (RT), the enzyme that converts the viral RNA genome into DNA.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(A) template and oligo(dT) primer

  • Labeled nucleotides (e.g., ³H-dTTP or a non-radioactive alternative)

  • Assay buffer

  • Trichloroacetic acid (TCA) for precipitation (if using radioactivity)

  • Scintillation fluid and counter (if using radioactivity) or colorimetric/fluorometric detection system

Procedure:

  • Prepare a reaction mixture containing the poly(A) template, oligo(dT) primer, and labeled nucleotides in the assay buffer.

  • Add serial dilutions of this compound to microplate wells. Include positive (e.g., Nevirapine) and negative (DMSO) controls.

  • Add the recombinant HIV-1 RT to initiate the reaction.

  • Incubate the plate at 37°C.

  • Stop the reaction and precipitate the newly synthesized DNA (e.g., with TCA).

  • Filter the contents of the wells and wash to remove unincorporated nucleotides.

  • Quantify the amount of incorporated labeled nucleotide using a suitable detection method (scintillation counting, colorimetry, or fluorometry).

  • Calculate the percent inhibition and determine the IC₅₀ value.

Protocol 5: TZM-bl Cell-Based Anti-HIV Assay

This cell-based assay provides a measure of the overall anti-HIV activity of the compound in a cellular context. TZM-bl cells are engineered to express HIV receptors and contain an HIV-1 LTR-driven luciferase reporter gene.

Materials:

  • TZM-bl cells

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • Complete cell culture medium (DMEM with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the compound dilutions to the cells.

  • Infect the cells with a pre-titered amount of HIV-1. Include uninfected and virus-only controls.

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of viral replication and determine the EC₅₀ value.

III. Cytotoxicity Evaluation

It is crucial to assess the toxicity of the test compound to ensure that the observed antiviral activity is not due to a general cytotoxic effect.

Protocol 6: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • TZM-bl cells (or other relevant cell line, e.g., MT-4)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Add serial dilutions of this compound to the cells. Include a no-compound control.

  • Incubate for the same duration as the anti-HIV assay (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the 50% cytotoxic concentration (CC₅₀).

IV. Data Analysis and Interpretation

The following table provides a template for summarizing the in vitro activity of this compound.

Assay TypeEndpointResult (IC₅₀/EC₅₀/CC₅₀)
HIV-1 Integrase AssayIC₅₀[Insert Value] µM
HIV-1 Reverse Transcriptase AssayIC₅₀[Insert Value] µM
TZM-bl Cell-Based AssayEC₅₀[Insert Value] µM
MTT Cytotoxicity AssayCC₅₀[Insert Value] µM
Selectivity Index (SI) CC₅₀ / EC₅₀ [Calculate Value]

A high Selectivity Index (SI) is desirable, as it indicates that the compound is significantly more toxic to the virus than to the host cells.

V. Conclusion

These application notes provide a framework for the synthesis and evaluation of this compound as a potential anti-HIV agent. The provided protocols are intended as a starting point and may require optimization based on specific laboratory conditions and reagents. Careful execution of these experiments will provide valuable insights into the therapeutic potential of this quinoline derivative in the ongoing search for novel and effective HIV inhibitors.

References

Application Notes and Protocols for Developing Assays with 5-Chloro-7-nitroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted 8-Hydroxyquinoline

5-Chloro-7-nitroquinolin-8-ol is a halogenated and nitrated derivative of 8-hydroxyquinoline (8-HQ), a heterocyclic scaffold renowned for its diverse biological activities.[1] The 8-HQ core structure, characterized by a pyridine ring fused to a phenol with a hydroxyl group at position 8, confers potent metal-chelating properties.[1] This ability to bind essential metal ions like zinc, copper, and iron is central to the mechanistic action of many 8-HQ derivatives, disrupting critical enzymatic processes in microbial and cancer cells.[2][3]

The specific substitutions on the this compound molecule—a chloro group at position 5 and a nitro group at position 7—are anticipated to significantly modulate its biological profile. The chloro group can enhance lipophilicity, potentially improving cell permeability, while the electron-withdrawing nitro group may enhance its antimicrobial and cytotoxic potency, a characteristic observed in related compounds like Nitroxoline (8-hydroxy-5-nitroquinoline).[4][5][6] Studies on Nitroxoline have demonstrated that the nitro-substitution can lead to increased generation of intracellular reactive oxygen species (ROS), particularly in the presence of copper, contributing to its potent anticancer effects.[5][6][7]

These structural attributes position this compound as a compelling candidate for investigation in several key research areas. This guide provides detailed protocols for leveraging its predicted activities in antimicrobial susceptibility testing, cancer cell cytotoxicity screening, and as a potential metalloenzyme inhibitor or fluorescent metal ion sensor.

Application I: Antimicrobial Susceptibility Testing

The 8-hydroxyquinoline scaffold is a well-established pharmacophore in antimicrobial agents, demonstrating broad-spectrum activity against various bacteria and fungi.[5][8][9] The primary mechanism is believed to be the chelation of essential metal ions, which disrupts microbial metabolism and growth, leading to a bacteriostatic or fungistatic effect.[10] This section details the protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against relevant microbial strains.

Core Principle: Broth Microdilution Method

The broth microdilution assay is a standardized method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] This protocol is based on established methodologies for testing 8-hydroxyquinoline derivatives.[11][12]

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of this compound in DMSO Serial_Dilution Perform 2-fold Serial Dilution of Compound in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate Plate at 35-37°C for 16-24h Inoculation->Incubation Read_Plate Visually Inspect for Growth or Measure OD600 Incubation->Read_Plate Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Read_Plate->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Detailed Protocol: Antimicrobial MIC Assay
  • Preparation of Compound Stock:

    • Accurately weigh this compound and dissolve in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Causality Insight: DMSO is used as the solvent due to the typically low aqueous solubility of quinoline derivatives. The high stock concentration minimizes the final DMSO concentration in the assay wells to avoid solvent-induced toxicity to the microbes.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Candida albicans).

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate test medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL in the assay wells.

  • Assay Plate Preparation (96-well format):

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add an additional 100 µL of the compound stock solution (appropriately diluted from the main stock) to the first column of wells, resulting in the highest test concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

    • This process leaves 100 µL in each well. Now, add 100 µL of the diluted microbial inoculum to each well.

    • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A vehicle control (broth + inoculum + highest concentration of DMSO used) is critical.

  • Incubation and Reading:

    • Cover the plate and incubate at 35-37°C for 16-24 hours in ambient air.

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Data Presentation
Microorganism StrainCompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference Compound MIC (µg/mL)
S. aureus ATCC 29213This compoundExpected: 1-16Expected: 4-32Cloxyquin: ≤5.58 µM[5]
E. coli ATCC 25922This compoundExpected: >32Expected: >64Clioquinol: Slight inhibitory effect[10]
C. albicans ATCC 90028This compoundExpected: 0.5-8Expected: 2-168-HQ Derivatives: 0.031–2 µg/ml[13]
Note: Expected values are hypothetical and based on activities of structurally similar 8-hydroxyquinoline derivatives. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of tested isolates, respectively.

Application II: In Vitro Cytotoxicity and Anticancer Screening

Many quinoline derivatives exhibit potent anticancer activity.[4] The proposed mechanisms include the inhibition of cell proliferation, induction of apoptosis, and interference with signaling pathways. The nitro-substituted 8-HQ, Nitroxoline, has been shown to be a more potent anticancer agent than its halogenated counterpart, Clioquinol.[6][7] This suggests that this compound may possess significant cytotoxic activity worth exploring.

Core Principle: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[1] Metabolically active cells contain mitochondrial dehydrogenase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals.[1][2] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: Cytotoxicity (MTT) Assay

MTT_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Incubate_Adhere Incubate 24h for Cell Adherence Cell_Seeding->Incubate_Adhere Compound_Treatment Treat Cells with Serial Dilutions of this compound Incubate_Adhere->Compound_Treatment Incubate_Treatment Incubate for 24-72h Compound_Treatment->Incubate_Treatment Add_MTT Add MTT Reagent to each well Incubate_Treatment->Add_MTT Incubate_Formazan Incubate 2-4h (Formazan Formation) Add_MTT->Incubate_Formazan Solubilize Add Solubilizing Agent (e.g., DMSO, SDS) Incubate_Formazan->Solubilize Read_Absorbance Measure Absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate % Viability and Determine IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for MTT Cell Viability and Cytotoxicity Assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., HL-60 for leukemia, MCF-7 for breast cancer) in their recommended growth medium supplemented with fetal bovine serum and antibiotics.[4]

    • Harvest cells using trypsin and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (medium with the same percentage of DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition and Solubilization:

    • After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • The half-maximal inhibitory concentration (IC₅₀) value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation
Cell LineCompoundIncubation Time (h)IC₅₀ (µM)Reference Compound IC₅₀ (µM)
HL-60 (Leukemia)This compound48Expected: 1-10Nitroxoline: ~2 µM[6]
MCF-7 (Breast)This compound48Expected: 5-25Tetrahydrobenzo[h]quinoline: 7.5 µM[14]
A549 (Lung)This compound48Expected: 5-30Etoposide (Control)
Note: Expected IC₅₀ values are hypothetical, based on the high potency of nitro-substituted 8-HQ derivatives against cancer cell lines.

Application III: Fluorescent Chemosensor for Metal Ion Detection

8-Hydroxyquinoline and its derivatives are known to exhibit significant changes in their fluorescence properties upon binding to metal ions.[3][10][13] This phenomenon, often resulting from the chelation-enhanced fluorescence (CHEF) effect, makes them excellent candidates for developing fluorescent chemosensors for the detection of biologically or environmentally important metal ions like Zn²⁺, Cu²⁺, and Al³⁺.[13][15][16] The chelation restricts intramolecular rotation and can inhibit excited-state intramolecular proton transfer (ESIPT), leading to a "turn-on" fluorescence signal.[16]

Core Principle: Chelation-Enhanced Fluorescence

In its free state, this compound may exhibit low fluorescence due to quenching processes. Upon chelation with a specific metal ion, a rigid complex is formed. This rigidity can suppress non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity. The assay measures this change in fluorescence to quantify the metal ion concentration.

Experimental Workflow: Metal Ion Sensing

Chelation_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sensor_Prep Prepare Solution of This compound in Buffer/Solvent Titration Titrate Sensor Solution with Increasing Concentrations of Target Metal Ion Sensor_Prep->Titration Metal_Prep Prepare Stock Solutions of Various Metal Ions Metal_Prep->Titration Measure_Fluorescence Record Fluorescence Emission Spectrum after each addition Titration->Measure_Fluorescence Plot_Data Plot Fluorescence Intensity vs. Metal Ion Concentration Measure_Fluorescence->Plot_Data Determine_Selectivity Test against a Panel of Different Metal Ions Plot_Data->Determine_Selectivity

Caption: Workflow for Fluorescent Metal Ion Sensing Assay.

Detailed Protocol: Fluorescence Titration
  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as acetonitrile or a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).

    • Prepare stock solutions (e.g., 10 mM) of various metal perchlorate or chloride salts (e.g., Zn(ClO₄)₂, CuCl₂, FeCl₃, etc.) in the same buffer system.

    • Causality Insight: The choice of buffer and pH is critical as protonation of the quinoline nitrogen or deprotonation of the hydroxyl group can significantly affect the sensor's binding and fluorescence properties. pH 7.4 is chosen to mimic physiological conditions.

  • Fluorescence Measurements:

    • In a quartz cuvette, place a dilute solution of the sensor (e.g., 10 µM).

    • Record the initial fluorescence emission spectrum by exciting at a predetermined wavelength (determined by first measuring the absorbance spectrum).

    • Incrementally add small aliquots of the target metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly, allow the system to equilibrate, and record the new fluorescence emission spectrum.

  • Selectivity and Competition:

    • To assess selectivity, repeat the experiment with a wide range of different metal ions at a fixed concentration (e.g., 5-10 equivalents relative to the sensor).

    • To perform competition experiments, add a saturating amount of the target metal ion to the sensor solution, and then introduce potential interfering metal ions to observe any displacement or quenching of the signal.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

    • The binding stoichiometry can be determined using a Job's plot experiment.

    • The association constant (Kₐ) can be calculated by fitting the titration data to an appropriate binding isotherm model.

Conclusion and Forward Outlook

This compound represents a promising scaffold for the development of novel therapeutic agents and analytical tools. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its antimicrobial, anticancer, and metal-sensing properties. The strong theoretical basis, derived from extensive research on analogous 8-hydroxyquinoline derivatives, supports the high potential for significant findings. Further investigations could explore its efficacy in more complex biological systems, such as 3D cell cultures, biofilm models, and in vivo studies, to fully elucidate its therapeutic and diagnostic potential.

References

5-Chloro-7-nitroquinolin-8-ol: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

The quinoline scaffold is a cornerstone in synthetic and medicinal chemistry, prized for its rigid bicyclic structure and versatile functionalization potential. Within this esteemed class of heterocycles, 5-Chloro-7-nitroquinolin-8-ol emerges as a reagent of significant, albeit underexplored, potential. Its unique electronic and steric profile, characterized by the electron-withdrawing nitro group, the directing chloro substituent, and the chelating 8-hydroxyl moiety, positions it as a powerful tool for the discerning organic chemist. This guide eschews a conventional, templated approach. Instead, it offers a deep dive into the logical underpinnings of this reagent's reactivity, providing not just protocols, but a framework for innovative application. We will explore its synthesis, its predicted reactivity based on sound mechanistic principles derived from closely related analogues, and its potential as a building block for novel chemical entities. Every assertion is grounded in authoritative literature, providing a self-validating system for your research endeavors.

Structural Features and Predicted Physicochemical Properties

This compound (CAS No. 18472-03-2) is a crystalline solid with a molecular weight of 224.60 g/mol and a molecular formula of C₉H₅ClN₂O₃[1][2]. The strategic placement of its functional groups dictates its chemical behavior.

PropertyValueSource
CAS Number 18472-03-2[1][2]
Molecular Formula C₉H₅ClN₂O₃[1]
Molecular Weight 224.60 g/mol [1]
Appearance Light yellow crystals (predicted)[3]

The 8-hydroxyl group and the nitrogen atom of the quinoline ring form a powerful bidentate chelation site, a hallmark of 8-hydroxyquinolines renowned for their ability to form stable complexes with a wide array of metal ions[4][5][6]. The electron-withdrawing nature of the nitro group at the 7-position and the chloro group at the 5-position significantly influences the electron density of the quinoline ring system, thereby modulating its reactivity.

Proposed Synthesis of this compound

Synthetic Workflow Diagram

G cluster_0 Step 1: Synthesis of 5-Chloroquinolin-8-ol cluster_1 Step 2: Nitration A 4-Chloro-2-aminophenol D 5-Chloroquinolin-8-ol A->D B Glycerol B->D C Concentrated Sulfuric Acid C->D F This compound D->F E Nitrating Agent (e.g., HNO₃/H₂SO₄) E->F

Caption: Proposed two-step synthesis of this compound.

Protocol: Synthesis of this compound

Part 1: Synthesis of 5-Chloroquinolin-8-ol (Cloxyquin)

This protocol is adapted from the well-established Skraup synthesis of quinolines[6].

Materials:

  • 4-Chloro-2-aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • Boric Acid (optional, to control reactivity)[7]

  • Water-insoluble organic solvent (e.g., toluene, optional)[7]

  • Sodium hydroxide solution (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Ethyl acetate/hexane solvent system

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 4-chloro-2-aminophenol and glycerol.

  • Optionally, add boric acid and a small amount of a high-boiling, water-insoluble organic solvent to moderate the reaction and prevent tar formation[7].

  • Heat the mixture with stirring.

  • Slowly add concentrated sulfuric acid dropwise via the dropping funnel. The reaction is exothermic and should be controlled carefully.

  • After the addition is complete, heat the reaction mixture under reflux for several hours to ensure complete cyclization.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a sodium hydroxide solution to a pH of 7-8 to precipitate the crude product.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 5-chloroquinolin-8-ol.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure 5-chloroquinolin-8-ol[8][9].

Part 2: Nitration of 5-Chloroquinolin-8-ol

This step introduces the nitro group at the 7-position. The directing effects of the hydroxyl and chloro groups will favor nitration at the 7-position.

Materials:

  • 5-Chloroquinolin-8-ol

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

Procedure:

  • In a flask cooled in an ice-water bath, dissolve 5-chloroquinolin-8-ol in concentrated sulfuric acid.

  • Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining a low temperature (0-5 °C).

  • After the addition is complete, allow the reaction to stir at low temperature for a specified time, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry to obtain crude this compound.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.

Applications in Organic Synthesis

The trifunctional nature of this compound makes it a versatile reagent for a variety of organic transformations.

As a Nucleophile in Condensation Reactions

The presence of the electron-withdrawing nitro group activates the C6 position of the quinoline ring towards nucleophilic attack. However, the most probable site of nucleophilic character is the C7 position, ortho to the hydroxyl group, especially under basic conditions. A closely related analog, 5-chloro-2-methyl-7-nitroquinolin-8-ol, has been shown to react with aldehydes at the C7 position[10]. By analogy, this compound is expected to undergo similar condensation reactions.

Reaction Mechanism Postulate:

G reagent This compound C7-H product 7-Substituted derivative reagent:f1->product:f0 Condensation aldehyde Aldehyde (R-CHO) aldehyde:f0->product:f0

Caption: Postulated condensation of this compound with an aldehyde.

Protocol: Hypothetical Condensation with an Aldehyde

This protocol is based on the reaction of the 2-methyl analog[10].

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Secondary amine catalyst (e.g., piperidine or pyrrolidine)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add the aldehyde to the solution.

  • Add a catalytic amount of a secondary amine.

  • Stir the reaction mixture at room temperature or under gentle reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry to obtain the 7-substituted derivative.

As a Precursor to Amino Derivatives

The nitro group at the 7-position can be readily reduced to an amino group, opening up a vast array of subsequent derivatizations. This transformation provides a key intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents.

Protocol: Reduction of the Nitro Group

Materials:

  • This compound

  • Reducing agent (e.g., SnCl₂·2H₂O in ethanol, or H₂/Pd-C)

  • Ethanol

  • Hydrochloric acid (for SnCl₂ reduction)

  • Sodium bicarbonate solution (for neutralization)

Procedure (using SnCl₂·2H₂O):

  • Suspend this compound in ethanol.

  • Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.

  • Heat the mixture under reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 7-amino-5-chloroquinolin-8-ol by chromatography or recrystallization.

As a Chelating Ligand in Catalysis

The 8-hydroxyquinoline moiety is a privileged scaffold for the development of ligands for transition metal catalysis. The electronic properties of the ligand can be fine-tuned by the substituents on the quinoline ring. The chloro and nitro groups in this compound would render the resulting metal complex more electron-deficient, potentially altering its catalytic activity and selectivity compared to unsubstituted 8-hydroxyquinoline complexes.

Potential Applications in Medicinal Chemistry and Drug Development

The 8-hydroxyquinoline core is present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects[4][6][11]. These activities are often attributed to the chelating properties of the 8-hydroxyquinoline scaffold, which can disrupt metal homeostasis in pathogenic organisms or cancer cells[5][12].

  • Antimicrobial Agent: Nitroxoline (8-hydroxy-5-nitroquinoline) is a known antibacterial agent[11][13]. It is plausible that this compound would exhibit similar antimicrobial properties, potentially with a modified spectrum of activity due to the presence of the chloro group.

  • Anticancer Agent: Several 8-hydroxyquinoline derivatives, including clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), have demonstrated anticancer activity[13][14]. The mechanism is often linked to the induction of oxidative stress through metal chelation[13]. This compound could be a valuable lead compound for the development of novel anticancer agents.

  • Enzyme Inhibition: The chelation of essential metal ions by this compound could lead to the inhibition of metalloenzymes that are crucial for the survival of pathogens or the proliferation of cancer cells[12].

Conclusion and Future Outlook

This compound represents a reagent with considerable untapped potential in organic synthesis and medicinal chemistry. While direct literature on its applications is currently sparse, its structural features and the well-documented reactivity of its close analogs provide a solid foundation for its exploration. The protocols and applications detailed in this guide are intended to serve as a starting point for researchers to unlock the full potential of this versatile molecule. Further investigation into its coordination chemistry, its utility in asymmetric catalysis, and its biological activity is highly warranted and promises to yield exciting discoveries.

References

Troubleshooting & Optimization

5-Chloro-7-nitroquinolin-8-ol solubility in DMSO and water

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Chloro-7-nitroquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into the experimental use of this compound. Here, we address common challenges and questions related to its solubility in DMSO and water, ensuring your experiments are both reliable and efficient.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound in DMSO and water?

A1: While specific quantitative solubility data for this compound is not extensively published, we can infer its likely behavior based on its chemical structure and data from analogous quinoline derivatives.

  • In DMSO: this compound is expected to have good solubility in dimethyl sulfoxide (DMSO). Many quinoline derivatives exhibit high solubility in this polar aprotic solvent.[1][2] For instance, the structurally similar compound 5-Chloro-7-iodo-8-hydroxyquinoline is soluble in DMSO at concentrations greater than 25 mg/mL.[2]

  • In Water: The aqueous solubility of this compound is anticipated to be low. The presence of the chloro and nitro groups, along with the quinoline core, contributes to its hydrophobic nature. While the hydroxyl group can participate in hydrogen bonding, the overall molecule is not readily dissolved in water.[1] For comparison, the parent compound, 8-hydroxyquinoline, has a moderate water solubility of 633 mg/L.[3] It is a common practice to first dissolve compounds of this class in DMSO to create a concentrated stock solution, which is then further diluted in aqueous media for experiments.

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous cell culture medium. What could be the cause and how can I prevent this?

A2: This is a common issue encountered when the final concentration of the compound in the aqueous medium exceeds its solubility limit. The DMSO from the stock solution is miscible with the aqueous medium, but the compound itself may precipitate out.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

  • Decrease the DMSO Percentage: Ensure the final concentration of DMSO in your aqueous medium is as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells and may also affect compound solubility.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium. This can sometimes help to keep the compound in solution.

  • Gentle Warming and Mixing: Briefly warming the aqueous medium to 37°C before adding the compound stock and ensuring gentle but thorough mixing can aid in dissolution. Avoid vigorous vortexing which can sometimes promote precipitation.

  • Use of a Surfactant: In some instances, a biocompatible surfactant like Tween® 80 or Pluronic® F-68 at a very low concentration (e.g., 0.01-0.1%) in the final medium can help to maintain the solubility of hydrophobic compounds. However, the compatibility of any surfactant with your specific assay should be validated.

Q3: How should I store my stock solution of this compound in DMSO?

A3: For optimal stability, store your DMSO stock solution of this compound at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The container should be tightly sealed to prevent the absorption of atmospheric moisture by the DMSO. Before use, allow the aliquot to thaw completely and come to room temperature, and briefly vortex to ensure homogeneity.

Troubleshooting Guide: Preparing and Handling Solutions

Issue 1: Difficulty in Dissolving the Compound in DMSO

While this compound is expected to be soluble in DMSO, you may encounter slow dissolution with the powdered form.

Protocol for Preparing a Concentrated DMSO Stock Solution (e.g., 10 mM):

  • Pre-weigh the Compound: Accurately weigh the required amount of this compound (Molecular Weight: 224.60 g/mol ) in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Facilitate Dissolution:

    • Vortex the solution for 1-2 minutes.

    • If the compound has not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Gentle warming to 37°C in a water bath can also be employed for a short period (10-15 minutes).

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before storing.

Issue 2: Inconsistent Experimental Results

Inconsistent results can sometimes be traced back to the handling of the compound and its solutions.

Best Practices for Consistent Results:

  • Fresh Dilutions: Always prepare fresh dilutions of the compound in your aqueous experimental medium from the frozen DMSO stock on the day of the experiment.

  • Control for DMSO Effects: Include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the aqueous medium without the compound.

  • Protect from Light: Quinoline derivatives can be light-sensitive. It is good practice to protect stock solutions and experimental plates from direct light.

Quantitative Data Summary

As specific experimental data for the solubility of this compound is limited, the following table provides a qualitative summary based on the properties of similar compounds.

SolventExpected SolubilityRecommendations
DMSO HighRecommended for preparing concentrated stock solutions.
Water LowNot recommended for direct dissolution or high concentration solutions.
Ethanol Moderate to HighCan be an alternative to DMSO for stock solutions, but DMSO is generally preferred for its higher solvating power for this class of compounds.
PBS (Phosphate-Buffered Saline) Very LowExpect precipitation, especially at higher concentrations. Dilute DMSO stock into PBS with caution.

Experimental Workflow Diagrams

Diagram 1: Preparation of a 10 mM DMSO Stock Solution

G cluster_0 Preparation of 10 mM Stock in DMSO A Weigh 2.246 mg of This compound B Add 1 mL of anhydrous DMSO A->B  Add to vial C Vortex / Sonicate until fully dissolved B->C  Mix thoroughly D Store at -20°C or -80°C in single-use aliquots C->D  Aliquot and store

Caption: Workflow for preparing a 10 mM stock solution.

Diagram 2: Troubleshooting Precipitation in Aqueous Media

G cluster_1 Troubleshooting Precipitation Start Precipitation observed upon dilution in aqueous medium Step1 Is the final concentration above the compound's aqueous solubility limit? Start->Step1 Yes1 Yes Step1->Yes1  Likely No1 No Step1->No1  Unlikely Solution1 Lower the final concentration of the compound Yes1->Solution1 Step2 Is the final DMSO concentration >0.5%? No1->Step2 Yes2 Yes Step2->Yes2  Potentially Step3 Consider serial dilutions or the use of a biocompatible surfactant (with validation) Step2->Step3  If DMSO is low Solution2 Adjust stock concentration to lower the final DMSO percentage Yes2->Solution2

Caption: A logical guide to troubleshooting precipitation issues.

References

Technical Support Center: Optimizing the Synthesis of 5-Chloro-7-nitroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Chloro-7-nitroquinolin-8-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, troubleshooting-focused guidance to help you navigate the common challenges associated with this synthesis, thereby improving yield, purity, and reproducibility. Our approach is grounded in mechanistic principles to explain the causality behind each experimental recommendation.

Overview of Synthetic Strategy

The most common and logical pathway to this compound involves a two-step sequence starting from a substituted aminophenol.

  • Step 1: Skraup Synthesis – Cyclization of 4-chloro-2-aminophenol with glycerol (or its equivalent, acrolein) in the presence of an acid catalyst and an oxidizing agent to form the intermediate, 5-chloro-8-hydroxyquinoline.

  • Step 2: Electrophilic Nitration – Regioselective nitration of the 5-chloro-8-hydroxyquinoline intermediate at the C7 position to yield the final product.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during this process.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Nitration cluster_2 Purification A 4-Chloro-2-aminophenol + Glycerol B Cyclization & Oxidation (H₂SO₄, Oxidizing Agent) A->B Reactants C Intermediate: 5-Chloro-8-hydroxyquinoline B->C Crude Product D Nitration (HNO₃ / H₂SO₄) C->D Intermediate Feed E Final Product: This compound D->E Crude Product F Work-up & Isolation (Quenching, Neutralization) E->F G Final Purification (Recrystallization or Chromatography) F->G Crude Solid H Analyzed Pure Product G->H >95% Purity

Caption: High-level workflow for the two-step synthesis and purification of this compound.

Troubleshooting Guide and FAQs

This section addresses specific issues commonly encountered during the synthesis. Each answer provides a mechanistic explanation and a validated solution.

Part A: Issues in the Synthesis of 5-Chloro-8-hydroxyquinoline (Intermediate)

Question 1: My Skraup reaction is producing a significant amount of black tar, and the yield of 5-chloro-8-hydroxyquinoline is consistently below 40%. What is causing this, and how can I prevent it?

Answer: This is the most common problem with the Skraup synthesis. The root cause is the uncontrolled polymerization of acrolein. In the reaction, concentrated sulfuric acid first dehydrates glycerol to form acrolein, which is the key electrophile for the cyclization. However, acrolein is highly reactive and can readily polymerize under the harsh acidic and high-temperature conditions, forming the insoluble, intractable tar you are observing.[1][2]

Causality & Solution:

  • Uncontrolled Acrolein Formation: The reaction between sulfuric acid and glycerol is highly exothermic. If the acid is added too quickly or the temperature is not controlled, a rapid, localized burst of acrolein is generated, favoring polymerization over the desired reaction with the aminophenol.

  • Solution 1: Temperature and Addition Control: The dropwise addition of sulfuric acid must be slow and controlled, ideally maintaining an internal reaction temperature between 110-140°C.[1] This ensures that acrolein is generated at a steady rate and is consumed in the cyclization reaction as it forms.

  • Solution 2: Use of a Moderating Agent: Boric acid can be added to the reaction mixture. It forms an ester with glycerol, which moderates the dehydration reaction. This slows down the rate of acrolein formation, significantly reducing polymerization and tar generation.[1]

  • Solution 3: Addition of a Water-Insoluble Solvent: Adding a high-boiling, water-insoluble organic solvent (e.g., ethylcyclohexane) can prevent the condensation of the 4-chloro-2-nitrophenol (often used as the in-situ oxidizing agent) on the cooler walls of the reactor. This ensures all reactants are in the reaction zone, improving efficiency and preventing side reactions.[1]

Question 2: The Skraup reaction is notoriously exothermic and difficult to control, posing a safety risk. Are there alternative procedures to improve safety and reproducibility?

Answer: Yes, the classic Skraup synthesis is challenging to scale due to its poor thermal profile. A modern and safer alternative involves using acrolein directly as a reactant in a more controlled solvent system, avoiding the violent in-situ generation from glycerol and sulfuric acid.

Causality & Solution:

  • Violent Dehydration: The traditional method's hazard lies in the highly exothermic dehydration of glycerol. By decoupling this step, the reaction becomes much more predictable.

  • Improved Protocol: A patented method describes using hydrochloric acid as the solvent.[2] 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol are dissolved in HCl. A solution of acrolein in glacial acetic acid is then added dropwise at a controlled temperature (e.g., 90-110°C). This approach offers several advantages:

    • Eliminates Glycerol Dehydration: The primary exothermic event is removed from the main reaction.

    • Reduces Tar: Direct use of acrolein allows for stoichiometric control, minimizing excess that could polymerize.

    • Milder Conditions: Avoids the use of large volumes of concentrated sulfuric acid, reducing the overall harshness of the reaction.

Part B: Issues in the Nitration of 5-Chloro-8-hydroxyquinoline

Question 3: My nitration of 5-chloro-8-hydroxyquinoline results in a low yield of the desired this compound. What are the most critical parameters to optimize?

Answer: Low yield in this electrophilic aromatic substitution is typically due to improper temperature control, incorrect reagent stoichiometry, or side reactions like oxidation. The 8-hydroxyquinoline ring is highly activated towards nitration by the powerful electron-donating hydroxyl group, making the reaction very fast and sensitive.

Causality & Solution:

  • Mechanism: The hydroxyl group at C8 is a strong ortho, para-director. Since the para position (C5) is blocked by chlorine, it strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho position (C7). The reaction is highly favorable.

  • Critical Parameters & Optimization:

    • Temperature: This is the single most important parameter. The reaction is highly exothermic. You must maintain a low temperature (typically 0-5°C) using an ice-salt bath throughout the addition of the nitrating mixture. Allowing the temperature to rise will inevitably lead to oxidation and the formation of undesired byproducts.

    • Rate of Addition: The nitrating agent (e.g., a pre-mixed solution of nitric acid in sulfuric acid) must be added very slowly, drop-by-drop, to the solution of 5-chloro-8-hydroxyquinoline in concentrated sulfuric acid. This prevents a rapid increase in temperature and local concentration of the nitrating agent.

    • Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. A large excess will promote over-nitration, leading to the formation of dinitro products.

Question 4: My TLC analysis shows multiple spots after the reaction, including what I suspect is a dinitro byproduct. How can I improve the selectivity for the C7-mononitro product?

Answer: The presence of multiple spots indicates a lack of selectivity, which is a common issue when nitrating a highly activated aromatic system. The primary byproduct is likely 5-chloro-x,7-dinitro-8-hydroxyquinoline, formed if the reaction conditions are too harsh.

Causality & Solution:

  • Over-Nitration: The initial product, this compound, is still an activated ring system (though less so than the starting material). Under forcing conditions (high temperature, high concentration of nitric acid, long reaction time), it can undergo a second nitration.

  • Improving Selectivity:

    • Strict Temperature Control: As mentioned in FAQ 3, maintaining the temperature at 0-5°C is crucial. Higher temperatures provide the activation energy needed for the second, less favorable nitration step.

    • Precise Stoichiometry: Do not use a large excess of nitric acid. Carefully measure and add just over one equivalent.

    • Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction promptly by pouring it onto crushed ice. Extended reaction times, even at low temperatures, can lead to the slow formation of byproducts.

Question 5: What is the recommended work-up and purification procedure to obtain high-purity this compound?

Answer: A proper work-up is critical for isolating the product from the highly acidic reaction mixture and separating it from unreacted starting material and byproducts.

Recommended Procedure:

  • Quenching: The reaction should be quenched by slowly pouring the cold reaction mixture onto a large amount of crushed ice with vigorous stirring. This precipitates the crude product while diluting the acid and dissipating heat.

  • Neutralization: The resulting acidic slurry should be carefully neutralized. A solution of sodium hydroxide or ammonium hydroxide can be added slowly while keeping the mixture cool in an ice bath. Neutralize to a pH of approximately 6-7. The yellow product should be fully precipitated at this point.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual inorganic salts.

  • Purification:

    • Recrystallization: This is often the most effective method for purification. Solvents such as ethanol, acetone, or acetic acid have been used for similar nitro-hydroxyquinoline compounds.[3] Experiment with solvent systems to find one that provides good solubility at high temperatures and poor solubility when cold.

    • Column Chromatography: If recrystallization fails to remove impurities, flash column chromatography can be used. A silica gel column with an eluent system like ethyl acetate/cyclohexane or ethyl acetate/hexane is a good starting point.[4]

Optimized Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-8-hydroxyquinoline (Intermediate) (Adapted from patent literature for improved safety and yield[1])

  • To a 1 L reaction flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-chloro-2-aminophenol (87 g), 4-chloro-2-nitrophenol (143 g, as oxidizing agent), glycerol (173 g), boric acid (6.2 g), and ethylcyclohexane (10 g).

  • Heat the mixture to 120°C with stirring.

  • Slowly add 98% sulfuric acid (288 kg) dropwise over 2 hours, maintaining the internal temperature between 120-140°C.

  • After the addition is complete, hold the temperature and reflux for 3 hours.

  • After the reaction is complete (monitor by TLC), cool the mixture to below 80°C.

  • Carefully add water and then slowly neutralize the mixture to pH 7 with a 10% sodium hydroxide solution while cooling in an ice bath.

  • Filter the resulting precipitate and wash the filter cake with water to obtain the crude solid product. This crude product can be purified by recrystallization from ethanol or by dissolving in dilute HCl, treating with activated carbon, and re-precipitating.[1]

Protocol 2: Nitration to this compound

  • In a flask, dissolve 5-chloro-8-hydroxyquinoline (10 g, 1 eq.) in concentrated sulfuric acid (50 mL) and cool the solution to 0°C in an ice-salt bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 65% nitric acid (3.6 mL, ~1.1 eq.) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 5-chloro-8-hydroxyquinoline over 30-45 minutes. Ensure the internal temperature does not exceed 5°C .

  • After the addition is complete, stir the mixture at 0-5°C for an additional 1-2 hours, monitoring the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed, pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

  • Neutralize the resulting yellow slurry to pH 6-7 with a cold 20% NaOH solution or concentrated ammonium hydroxide.

  • Collect the yellow precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a bright yellow solid.

Summary of Key Reaction Parameters
ParameterStep 1: Skraup SynthesisStep 2: NitrationRationale & Impact on Yield
Temperature 120-140°C0-5°C (Critical) Controls reaction rate. High temp in Step 1 causes tar; high temp in Step 2 causes oxidation and byproducts.
Reagent Addition Slow, dropwiseSlow, dropwisePrevents dangerous exotherms and localized high concentrations, improving selectivity and safety.
Stoichiometry As per protocolHNO₃: ~1.1 equivalentsExcess nitrating agent in Step 2 leads to dinitration, significantly reducing the yield of the desired product.
Moderator Boric Acid (optional but recommended)N/ASlows acrolein formation in Step 1, drastically reducing tar and improving yield.
Reaction Time ~3 hours post-additionMonitor by TLC (~1-2 hrs)Pushing the reaction too long can lead to byproduct formation, especially in the nitration step.

Troubleshooting Logic Diagram

This diagram provides a systematic approach to diagnosing issues with the nitration step.

Troubleshooting_Nitration Start Problem with Nitration Step Q1 What is the primary issue? Start->Q1 LowYield Low Yield Q1->LowYield Yield PurityIssue Purity Issue / Multiple Spots Q1->PurityIssue Purity DarkColor Dark/Decomposed Mixture Q1->DarkColor Appearance Q2_Yield Was temperature kept below 5°C? LowYield->Q2_Yield Q2_Purity TLC shows higher Rf spot? PurityIssue->Q2_Purity Sol_Oxidation Probable Oxidation. Strictly maintain temp < 5°C. Ensure rapid quenching post-reaction. DarkColor->Sol_Oxidation Sol_Temp Solution: Use ice-salt bath. Ensure slow addition. Q2_Yield->Sol_Temp No Q3_Yield Was HNO₃ stoichiometry correct (~1.1 eq)? Q2_Yield->Q3_Yield Yes Sol_Stoich Solution: Recalculate and use only slight excess of HNO₃. Q3_Yield->Sol_Stoich No Sol_Dinitro Likely dinitro byproduct. Reduce temp, time, and amount of HNO₃. Q2_Purity->Sol_Dinitro Yes Q3_Purity TLC shows spot at starting material Rf? Q2_Purity->Q3_Purity No Sol_Incomplete Incomplete reaction. Increase reaction time slightly or check reagent quality. Q3_Purity->Sol_Incomplete Yes

Caption: A decision tree for troubleshooting common problems during the nitration of 5-chloro-8-hydroxyquinoline.

References

Technical Support Center: Stability of 5-Chloro-7-nitroquinolin-8-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-7-nitroquinolin-8-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in solution. Given the limited direct literature on this specific molecule, this guide synthesizes information from foundational chemical principles and data on structurally related compounds, such as 8-hydroxyquinoline (8-HQ) and various nitroaromatic compounds, to offer a robust predictive framework for your experimental design.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the handling and use of this compound solutions. Each issue is followed by a step-by-step troubleshooting workflow and an explanation of the underlying chemical principles.

Issue 1: Compound Precipitates Out of Solution

You've prepared a stock solution in what you believed to be a suitable solvent, but upon storage or change in conditions, a precipitate has formed.

Troubleshooting Workflow

Caption: Troubleshooting workflow for precipitation issues.

Scientific Rationale

The solubility of this compound is dictated by its molecular structure, which includes a largely aromatic and hydrophobic quinoline core, a polar hydroxyl group, and electron-withdrawing chloro and nitro groups.

  • pH-Dependence: Like its parent compound, 8-hydroxyquinoline, this compound is amphoteric.[1][2] The phenolic hydroxyl group (-OH) can be deprotonated under basic conditions, while the pyridine nitrogen can be protonated under acidic conditions. Its solubility in aqueous media is generally low and highly pH-dependent.[3] The isoelectric point, where the molecule has a net neutral charge (as a zwitterion), often corresponds to its lowest aqueous solubility. Adjusting the pH away from this point typically enhances solubility. For instance, precipitation of 8-hydroxyquinoline complexes with metals is highly pH-dependent, occurring quantitatively above pH 5.5 for aluminum.[4]

  • Solvent Choice: The compound is expected to have limited solubility in water but better solubility in organic solvents like ethanol, methanol, and dioxane.[3][5] For aqueous applications, a co-solvent system is often necessary.

  • Temperature: Solubility of crystalline organic solids generally increases with temperature.[3] If a solution is prepared at an elevated temperature and then cooled, precipitation can occur if the concentration exceeds the solubility limit at the lower temperature.

Issue 2: Solution Changes Color or Shows Degradation Peaks in Analysis (e.g., HPLC)

You observe a yellowing of your solution over time, or new peaks appear in your analytical chromatogram, indicating the formation of impurities.

Troubleshooting Workflow

Caption: Troubleshooting workflow for degradation issues.

Scientific Rationale
  • Photostability: Nitroaromatic compounds are known to be susceptible to photodegradation, especially under UV irradiation.[6][7] The nitro group can be reduced, and the aromatic ring can be hydroxylated or cleaved. For ortho-nitrophenols, photolysis can generate nitrous acid (HONO) through intramolecular hydrogen transfer.[8] This reactivity suggests that this compound solutions should be protected from light to prevent photochemical reactions.

  • Thermal Stability: While the quinoline ring itself is relatively stable, the substituents play a major role in thermal stability.[9][10] High temperatures can accelerate hydrolysis, oxidation, or other decomposition reactions. Coordination polymers of 8-hydroxyquinoline derivatives show varied thermal stability depending on the chelated metal ion.[9]

  • Chemical Reactivity: The electron-withdrawing nature of the nitro and chloro groups makes the quinoline ring electron-deficient and susceptible to nucleophilic attack. Conversely, the nitro group itself can be reduced by common laboratory reagents like dithionite or borohydrides. The phenolic hydroxyl group can be oxidized. Therefore, compatibility with other components in the solution must be carefully considered.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For a high-concentration stock solution, a polar aprotic organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is recommended. For subsequent dilutions into aqueous media, it is crucial to ensure that the final concentration of the organic solvent is low and does not affect the experiment. The compound is also soluble in alcohols like ethanol and methanol, but to a lesser extent.[3] Water solubility is very low.[11]

Q2: How does pH affect the stability of the compound in aqueous solution?

A2: The stability is significantly influenced by pH.

  • Acidic Conditions (pH < 4): The quinoline nitrogen is protonated, which can increase aqueous solubility. However, strongly acidic conditions might promote hydrolysis of the chloro or nitro groups over long-term storage, although this is generally slow for aryl halides and nitro groups without specific activation.

  • Neutral to Mildly Acidic (pH 5-7): This is often the range of lowest solubility where the compound exists in its neutral or zwitterionic form.[1] Degradation is generally slower in this range compared to strongly acidic or basic conditions.

  • Basic Conditions (pH > 8): The phenolic hydroxyl group deprotonates to form a phenoxide ion. This increases aqueous solubility but also makes the compound more susceptible to oxidative degradation. The phenoxide is a more activated system for electrophilic attack and can be more readily oxidized.

Q3: Is this compound sensitive to light?

A3: Yes. Based on the behavior of related nitroaromatic and 8-hydroxyquinoline compounds, significant light sensitivity is expected.[6][8] The nitro group can absorb UV-Vis light, leading to photochemical reactions that can alter the molecule's structure and activity.[7] It is imperative to store all solutions of this compound in amber vials or otherwise protected from light.

Q4: What are the expected degradation products?

A4: While specific degradation pathways for this molecule are not well-documented, we can predict likely products based on related chemistries:

  • Photodegradation: May involve reduction of the nitro group to a nitroso, hydroxylamino, or amino group. Ring hydroxylation is also a common pathway for nitroaromatic compounds.[6]

  • Hydrolysis: Under harsh conditions (e.g., high temperature and extreme pH), nucleophilic substitution of the chlorine atom with a hydroxyl group is possible, though typically difficult on an aromatic ring.

  • Oxidative Degradation: The phenolic ring is susceptible to oxidation, especially at high pH, which could lead to ring-opening products.

Q5: What are the recommended storage conditions for solutions?

A5: Based on the predicted stability profile, the following storage conditions are recommended:

  • Solvent: Prepare stock solutions in high-purity, anhydrous DMSO or DMF.

  • Temperature: Store stock solutions at -20°C or -80°C for long-term stability. For aqueous working solutions, prepare them fresh for each experiment. If short-term storage (e.g., <24 hours) is necessary, keep them at 2-8°C.

  • Light: Protect all solutions from light at all times.

  • Atmosphere: For sensitive applications, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to prevent oxidation.

Summary of Stability-Influencing Factors
ParameterConditionPredicted Effect on StabilityRationale
pH < 4 (Strongly Acidic)Moderate Stability; Potential for hydrolysis over time.Protonation of quinoline nitrogen.
5 - 7 (Neutral)Highest Stability (if soluble).Less reactive forms of functional groups.
> 8 (Basic)Low Stability; Susceptible to oxidation.Formation of reactive phenoxide ion.
Light UV or prolonged daylightLow Stability; Prone to photodegradation.Nitroaromatic compounds are photolabile.[6][8]
Temperature Elevated (>40°C)Low Stability; Accelerated degradation.Increased reaction kinetics for hydrolysis/oxidation.
Recommended (-20°C)High Stability.Slows down all potential degradation reactions.
Atmosphere Presence of OxygenModerate to Low Stability.Potential for oxidation of the phenol group.
Reagents Reducing AgentsLow Stability.Reduction of the nitro group.
Strong Oxidizing AgentsLow Stability.Oxidation of the quinoline ring system.

References

Technical Support Center: Reactions of 5-Chloro-7-nitroquinolin-8-ol with Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting reactions involving 5-Chloro-7-nitroquinolin-8-ol and aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of synthesizing Schiff bases from this specific quinoline derivative. The presence of both a chloro and a nitro group on the quinoline ring introduces unique electronic effects that can influence reactivity and lead to specific challenges. This resource provides in-depth, field-proven insights to help you achieve successful synthesis.

I. Understanding the Reaction Pathway

A common objective for reacting this compound with an aldehyde is the formation of a Schiff base (an imine). However, it is critical to recognize that this compound does not possess a primary amine group necessary for direct condensation with an aldehyde. Therefore, a prerequisite step is the selective reduction of the nitro group at the C7 position to an amino group, yielding 5-Chloro-7-aminoquinolin-8-ol. This intermediate can then undergo a condensation reaction with an aldehyde to form the desired Schiff base.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the two-stage synthesis.

Part A: Reduction of this compound

Question 1: My reduction of the nitro group is resulting in a low yield of 5-Chloro-7-aminoquinolin-8-ol. What are the likely causes and solutions?

Answer:

Low yields in the reduction of nitroarenes can stem from several factors, including incomplete reaction, over-reduction, or degradation of the starting material or product. The quinoline ring system can be sensitive to certain reducing conditions.

Causality & Solutions:

  • Incomplete Reaction: The chosen reducing agent may not be potent enough, or the reaction time and temperature may be insufficient.

    • Troubleshooting:

      • Choice of Reducing Agent: A common and often effective method for the selective reduction of a nitro group in the presence of a halogenated aromatic ring is catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere. Another excellent option is using a metal/acid combination such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).

      • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot (this compound) and the appearance of a new, more polar spot corresponding to the amino derivative will indicate reaction completion.

      • Optimization of Conditions: If the reaction is sluggish, consider increasing the catalyst loading, hydrogen pressure (for catalytic hydrogenation), or reaction temperature. However, be cautious with increasing temperature, as it can sometimes lead to side reactions.

  • Over-reduction or Degradation: Harsh reducing conditions can sometimes lead to the reduction of the quinoline ring or dehalogenation (loss of the chloro group).

    • Troubleshooting:

      • Milder Reducing Agents: If you suspect over-reduction, switch to a milder reducing agent. Sodium borohydride (NaBH₄) in the presence of a catalyst like NiCl₂ or CoCl₂ can sometimes be effective for selective nitro reduction.

      • Control of Reaction Conditions: Carefully control the reaction temperature. Running the reaction at room temperature or even 0 °C can help minimize side reactions.

Question 2: I am observing multiple spots on my TLC plate after the reduction reaction, indicating the formation of side products. What could these be and how can I minimize them?

Answer:

The formation of multiple products suggests that side reactions are occurring. Besides the desired amino product, you might be forming partially reduced intermediates or products from reactions involving the quinoline ring itself.

Causality & Solutions:

  • Formation of Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamino species. If the reaction is not driven to completion, these may be present in your crude product.

    • Troubleshooting: Ensure sufficient reaction time and an adequate amount of the reducing agent to drive the reaction to the final amino product.

  • Dehalogenation: Catalytic hydrogenation, especially with palladium catalysts, can sometimes lead to the cleavage of the carbon-halogen bond.

    • Troubleshooting: If you suspect dehalogenation, consider using a different catalyst, such as platinum on carbon, which is often less prone to causing dehalogenation. Alternatively, chemical reducing agents like SnCl₂/HCl are a good choice to avoid this issue.

Part B: Schiff Base Formation (Condensation with Aldehyde)

Question 3: The Schiff base condensation between 5-Chloro-7-aminoquinolin-8-ol and my aldehyde is not proceeding or is giving a very low yield. What can I do?

Answer:

The success of Schiff base formation is highly dependent on the reaction conditions and the nature of the aldehyde used. The electron-withdrawing effect of the chloro group and the quinoline ring can decrease the nucleophilicity of the amino group, making the reaction more challenging than with simple anilines.

Causality & Solutions:

  • Insufficient Reaction Rate: The reaction to form the imine is an equilibrium process.[1] If the rate of formation is too slow, you will observe low conversion.

    • Troubleshooting:

      • Catalyst: The reaction is often catalyzed by a small amount of acid.[2] A few drops of glacial acetic acid or a catalytic amount of p-toluenesulfonic acid can significantly increase the reaction rate.

      • Temperature: Gently heating the reaction mixture can also accelerate the reaction. Refluxing in a suitable solvent like ethanol or methanol is a common practice.[3]

      • Solvent Choice: The choice of solvent is crucial. Alcohols like ethanol or methanol are commonly used as they are good at dissolving both reactants.[3] For less soluble starting materials, DMF or DMSO can be considered, but their high boiling points can make product isolation more difficult.[2]

  • Unfavorable Equilibrium: The formation of a Schiff base is a condensation reaction that produces water as a byproduct.[1] According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the starting materials.

    • Troubleshooting:

      • Water Removal: To drive the equilibrium towards the product, it is essential to remove the water as it is formed. This can be achieved by using a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene). Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture can be effective.[4]

Question 4: My purified Schiff base product seems to be unstable and decomposes over time. How can I improve its stability?

Answer:

Schiff bases can be susceptible to hydrolysis, which is the reverse reaction of their formation.[5] This is particularly true in the presence of moisture and acid or base.

Causality & Solutions:

  • Hydrolysis: The imine bond can be cleaved by water, especially under acidic or basic conditions, to regenerate the amine and aldehyde.

    • Troubleshooting:

      • Anhydrous Conditions: During workup and purification, use dry solvents and avoid exposure to atmospheric moisture as much as possible.

      • Neutral pH: Ensure that any acid catalyst used in the reaction is neutralized during the workup process before final purification.

      • Proper Storage: Store the purified Schiff base in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.

Question 5: I am having difficulty purifying my crude Schiff base product. What are the recommended methods?

Answer:

Purification is essential to remove unreacted starting materials, catalyst, and any side products. The choice of purification method depends on the physical properties of your Schiff base.

Causality & Solutions:

  • Impurities: The crude product may contain unreacted 5-Chloro-7-aminoquinolin-8-ol, aldehyde, or side products.

    • Troubleshooting:

      • Recrystallization: This is the most common and often the most effective method for purifying solid Schiff bases.[6][7] The key is to find a suitable solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to try include ethanol, methanol, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexane.

      • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used.[6] You will need to determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) by running TLC plates first.

III. Experimental Protocols

Protocol 1: General Procedure for the Reduction of this compound to 5-Chloro-7-aminoquinolin-8-ol
  • Reactant Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or glacial acetic acid).

  • Addition of Reducing Agent:

    • For Catalytic Hydrogenation: Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

    • For SnCl₂ Reduction: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq).

  • Reaction Conditions:

    • For Catalytic Hydrogenation: Seal the flask and purge with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

    • For SnCl₂ Reduction: If using glacial acetic acid, stir at room temperature. If using a different solvent, you may need to add concentrated HCl and gently heat the mixture.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • For Catalytic Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

    • For SnCl₂ Reduction: Carefully neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) until the pH is basic.

  • Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Chloro-7-aminoquinolin-8-ol.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: General Procedure for the Synthesis of Schiff Bases from 5-Chloro-7-aminoquinolin-8-ol
  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-Chloro-7-aminoquinolin-8-ol (1.0 eq) and the desired aldehyde (1.0-1.1 eq) in a suitable solvent (e.g., ethanol or methanol).[3]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.[2]

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for the required time (typically 2-6 hours).

  • Monitoring: Monitor the progress of the reaction by TLC until the starting amine is consumed.

  • Isolation:

    • If the product precipitates upon cooling, collect the solid by filtration. Wash the solid with a small amount of cold solvent.

    • If the product does not precipitate, remove the solvent under reduced pressure. The resulting crude solid can then be purified.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[6][7]

IV. Visualizations and Data

Reaction Workflow

ReactionWorkflow cluster_reduction Step 1: Nitro Group Reduction cluster_condensation Step 2: Schiff Base Formation start This compound reductant Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) start->reductant Reaction product1 5-Chloro-7-aminoquinolin-8-ol reductant->product1 aldehyde Aldehyde (R-CHO) product1->aldehyde Condensation catalyst Acid Catalyst (e.g., Acetic Acid) product2 Schiff Base Product catalyst->product2 Troubleshooting cluster_reduction Reduction Step Issues cluster_condensation Condensation Step Issues start Low Product Yield incomplete_red Incomplete Reaction? start->incomplete_red side_rxn_red Side Reactions? start->side_rxn_red unfav_eq Unfavorable Equilibrium? start->unfav_eq slow_rate Slow Reaction Rate? start->slow_rate sol_incomplete_red Optimize reducing agent, time, and temperature. incomplete_red->sol_incomplete_red sol_side_rxn_red Use milder conditions or alternative reducing agent. side_rxn_red->sol_side_rxn_red sol_unfav_eq Remove water (Dean-Stark or drying agent). unfav_eq->sol_unfav_eq sol_slow_rate Add acid catalyst and/or increase temperature. slow_rate->sol_slow_rate

References

Technical Support Center: Synthesis of 5-Chloro-7-nitroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 5-Chloro-7-nitroquinolin-8-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and minimizing the formation of common side products. Our goal is to move beyond simple procedural lists and explain the causality behind key experimental choices, ensuring a robust and reproducible reaction.

Section 1: Core Synthesis Pathway and Mechanism

The synthesis of this compound is achieved through the electrophilic aromatic substitution (nitration) of 5-Chloro-8-hydroxyquinoline. The 8-hydroxyl group is a potent activating and ortho-, para-directing group. With the para-position (C5) already substituted with a chloro group, the incoming electrophile (the nitronium ion, NO₂⁺) is strongly directed to the ortho-position (C7).

The reaction is typically performed using a nitrating agent, such as nitric acid, often in a solvent like glacial acetic acid or sulfuric acid. The nitronium ion is generated in situ and attacks the electron-rich quinoline ring.

Caption: Electrophilic nitration of 5-Chloro-8-hydroxyquinoline.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Problem: My final product is contaminated with a significant amount of a di-nitro byproduct.

What is happening? The strong activating effect of the 8-hydroxyl group not only facilitates the desired nitration at the C7 position but also makes the product susceptible to a second nitration, leading to dinitro impurities. This is a classic case of over-nitration due to reaction conditions that are too harsh. Studies on the parent 8-hydroxyquinoline show it can be converted to a 5,7-dinitro compound even with dilute nitric acid, highlighting the high reactivity of the ring system.[1]

How can I solve this?

  • Strict Temperature Control: This is the most critical parameter. The nitration reaction is highly exothermic. A runaway temperature drastically increases the rate of the second nitration.

    • Action: Maintain the reaction temperature between 0-10 °C using an ice-salt bath. Add the nitrating agent very slowly (dropwise) to ensure the internal temperature does not spike.

  • Choice and Stoichiometry of Nitrating Agent: Using an excess of a powerful nitrating agent (e.g., fuming nitric acid or a high concentration of mixed acid) will drive the reaction towards dinitration.

    • Action: Use a slight molar excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. Consider using a milder reagent system, such as nitric acid in glacial acetic acid, instead of a concentrated sulfuric/nitric acid mixture.

  • Controlled Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can provide the opportunity for the product to undergo a second nitration.

    • Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material spot has disappeared or is minimal, proceed with the workup immediately.

Start 5-Chloro-8-hydroxyquinoline Desired This compound (Desired Product) Start->Desired Controlled Conditions (Low Temp, ~1 eq. HNO₃) Side 5-Chloro-X,7-dinitroquinolin-8-ol (Side Product) Desired->Side Harsh Conditions (High Temp, Excess HNO₃)

Caption: Reaction pathways for desired mono-nitration vs. over-nitration.

Problem: The reaction mixture has turned into a dark, tarry mess with low yield of the desired product.

What is happening? Nitric acid is a strong oxidizing agent. At elevated temperatures, it can cause oxidative degradation of the electron-rich quinoline ring system, leading to polymerization and the formation of intractable tars. This issue is often mentioned in the context of Skraup reactions (a method for quinoline synthesis), where uncontrolled reactions with sulfuric acid and an oxidizing agent lead to tar formation.[2]

How can I solve this?

  • Aggressive Temperature Control: As with dinitration, this is the primary cause. Any significant rise in temperature can initiate oxidative side reactions.

    • Action: Ensure the reaction vessel is adequately cooled throughout the addition of the nitrating agent and for the duration of the reaction. Never let the internal temperature exceed 15 °C.

  • Purity of Starting Material: Impurities in the 5-Chloro-8-hydroxyquinoline can sometimes act as catalysts for degradation.

    • Action: Use starting material of high purity (≥98%). If necessary, recrystallize the starting material before use.

  • Proper Quenching: The method of stopping the reaction is crucial.

    • Action: Quench the reaction by pouring the cold reaction mixture slowly into a large volume of ice water with vigorous stirring. This dissipates heat rapidly and precipitates the product, preventing further degradation.

Problem: My purified product still contains unreacted starting material and an unknown impurity.

What is happening? This often points to two separate issues: an incomplete reaction and a persistent impurity from the starting material. A common byproduct in the synthesis of 5-Chloro-8-hydroxyquinoline is 5,7-dichloro-8-hydroxyquinoline.[2][3] This impurity will not undergo nitration at the C7 position and will be carried through the entire process.

How can I solve this?

  • Verify Starting Material Purity: Before starting the reaction, analyze your 5-Chloro-8-hydroxyquinoline by HPLC or NMR to check for the presence of the 5,7-dichloro analog.

    • Action: If the dichloro impurity is present, purify the starting material. This can often be achieved by careful recrystallization or column chromatography.

  • Ensure Complete Reaction: To address unreacted starting material in the product, ensure the reaction goes to completion.

    • Action: Monitor the reaction by TLC. If the reaction stalls, a slight increase in temperature (e.g., from 5 °C to 10-15 °C) for a short period (30 minutes) might be necessary. However, do this with extreme caution to avoid promoting side reactions.

  • Optimize Purification: The phenolic nature of the product can be exploited for purification.

    • Action: Perform an acid-base workup. Dissolve the crude product in a dilute aqueous base (like 2M NaOH) to form the sodium salt. Filter off any insoluble impurities (like the non-phenolic tars or less acidic impurities). Then, re-precipitate your product by slowly acidifying the filtrate with an acid like HCl to a pH of ~5-6.[4] This is often more effective than recrystallization alone for removing certain types of impurities.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the single most critical parameter to control in this synthesis? A: Temperature. Nearly all major side products, including dinitration and oxidative degradation, are a direct result of poor temperature control. Maintaining a consistently low temperature (0-10 °C) during the addition of the nitrating agent and throughout the reaction is paramount for achieving high yield and purity.

Q2: What is the best solvent for recrystallizing the final product? A: Solvent choice depends on the impurities present. Acetone, ethanol, or mixtures of dimethylformamide (DMF) and water are commonly used for purifying similar nitro-hydroxyquinoline compounds.[5][6] Start by testing small batches in different solvents to find the one that provides good recovery of sharp, well-defined crystals while leaving impurities in the mother liquor.

Q3: What are the best analytical techniques to monitor the reaction and characterize the product? A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is ideal for tracking the consumption of the starting material.

  • Product Characterization:

    • HPLC: To determine the purity of the final product and quantify any side products.

    • ¹H NMR Spectroscopy: To confirm the structure. The introduction of the nitro group at C7 will cause a distinct downfield shift in the signal for the proton at C6.

    • Mass Spectrometry: To confirm the molecular weight of the product and identify impurities.

Section 4: Recommended Protocols

Protocol 4.1: Optimized Synthesis of this compound

Disclaimer: This protocol is a guideline. All laboratory work should be conducted with appropriate safety precautions.

  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-Chloro-8-hydroxyquinoline (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

  • Nitrating Agent Preparation: In the dropping funnel, prepare a solution of nitric acid (65-70%, 1.1 eq) in a small amount of glacial acetic acid.

  • Addition: Add the nitric acid solution dropwise to the stirred quinoline solution over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 5-10 °C for an additional 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water, stirring vigorously.

  • Isolation: Collect the yellow precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C.

Protocol 4.2: Purification via Acid-Base Wash & Recrystallization
  • Dissolution: Suspend the crude product in water and add 2M NaOH solution portion-wise until the solid dissolves completely (pH > 12).

  • Filtration: If any solids remain, filter them off.

  • Precipitation: Cool the filtrate in an ice bath and slowly add 2M HCl with stirring to re-precipitate the product. The optimal pH for precipitation is typically between 5 and 7.

  • Isolation: Collect the purified product by vacuum filtration, wash with cold water, and dry.

  • Recrystallization: Dissolve the dried product in a minimal amount of hot acetone or ethanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization. Filter the crystals, wash with a small amount of cold solvent, and dry.

Caption: Experimental workflow for synthesis and purification.

References

Technical Support Center: 5-Chloro-7-nitroquinolin-8-ol Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-7-nitroquinolin-8-ol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the degradation pathways of this compound. The information herein is synthesized from established scientific principles and available data on related chemical structures to provide a robust framework for your experimental design and data interpretation.

I. Frequently Asked Questions (FAQs)

This section addresses common questions about the stability and degradation of this compound.

Q1: What are the primary expected degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways, primarily hydrolysis, photolysis, and oxidation. The presence of the nitro and chloro groups, as well as the hydroxyl group on the quinoline ring, dictates its reactivity.

  • Hydrolysis: The molecule can undergo hydrolysis, particularly under acidic or basic conditions. The reaction is often catalyzed by the pH of the medium.[1]

  • Photodegradation: The quinoline ring system and the nitro aromatic group make the compound susceptible to degradation upon exposure to light, especially UV radiation.[2] This can lead to complex photochemical reactions.

  • Oxidation: The compound can be oxidized, particularly in the presence of oxidizing agents or under conditions that promote the formation of reactive oxygen species (ROS).[2][3][4]

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products would need to be confirmed experimentally, based on the expected pathways, potential degradants could include:

  • Hydrolytic products: Depending on the conditions, hydrolysis might lead to the replacement of the chloro group with a hydroxyl group or other nucleophiles present in the solution.

  • Photolytic products: Photodegradation can result in a variety of products, including hydroxylated derivatives, dehalogenated species, and products of ring cleavage.

  • Oxidative products: Oxidation may lead to the formation of quinones or other oxidized derivatives.

Q3: How should I properly store and handle this compound to minimize degradation?

A3: To ensure the stability of this compound, it is crucial to:

  • Store in a cool, dark, and dry place: This minimizes thermal and photodegradation.

  • Protect from light: Use amber vials or store in a light-proof container.

  • Use inert atmosphere: For long-term storage or for highly sensitive experiments, consider storing under an inert gas like argon or nitrogen to prevent oxidation.

  • Control pH of solutions: When preparing solutions, use buffers to maintain a stable pH and avoid extremes of acidity or alkalinity unless those are the intended experimental conditions.

II. Troubleshooting Guides for Degradation Studies

This section provides practical guidance for addressing specific challenges you might encounter during your experiments.

Guide 1: Unexpected Degradation in Control Samples

Issue: You are observing significant degradation of this compound in your control samples (e.g., stored in the dark at a controlled temperature).

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Protocol
Contaminated Solvents or Reagents 1. Verify Solvent Purity: Use fresh, high-purity (e.g., HPLC grade) solvents. Previously opened solvent bottles may have absorbed atmospheric moisture or reactive gases. 2. Test Reagents: If using buffers or other reagents, prepare fresh solutions and test their pH. Ensure they are free from oxidizing or reducing contaminants.
Inherent Instability in the Chosen Solvent 1. Solvent Screening: Perform a small-scale solvent screening study to assess the stability of this compound in different solvents (e.g., acetonitrile, methanol, water, DMSO). 2. Analyze by HPLC: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradants.[5][6]
Inadequate Protection from Light 1. Use Amber Glassware: Always use amber volumetric flasks, vials, and other glassware to protect solutions from ambient light. 2. Work in a Dimly Lit Area: When preparing samples, minimize exposure to direct laboratory lighting.
Dissolved Oxygen in the Solvent 1. Degas Solvents: Before preparing solutions, degas the solvents by sparging with an inert gas (e.g., helium, nitrogen) or by using a sonicator under vacuum. This is particularly important for oxidative stability studies.
Guide 2: Inconsistent Results in Photostability Studies

Issue: You are obtaining variable degradation rates for this compound under identical light exposure conditions.

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Protocol
Fluctuations in Light Source Intensity 1. Calibrate Light Source: Regularly calibrate the output of your photostability chamber or light source using a calibrated radiometer or actinometer. 2. Monitor Irradiance: Place a sensor inside the chamber to continuously monitor the light intensity during the experiment.
Sample Positioning and Geometry 1. Standardize Sample Placement: Ensure that all samples are placed at the same distance and orientation relative to the light source. 2. Use Identical Vials: Use vials of the same material (e.g., quartz for UV studies), thickness, and dimensions to ensure consistent light transmission.
Temperature Variations within the Chamber 1. Monitor Temperature: Place multiple temperature probes within the photostability chamber to ensure a uniform temperature distribution. 2. Ensure Proper Air Circulation: Check that the chamber's fan or circulation system is functioning correctly to dissipate heat from the light source.
Photocatalytic Effects of Container Surfaces 1. Use Inert Materials: If you suspect photocatalytic activity from the container, switch to a more inert material like borosilicate glass or quartz. 2. Run Blank Experiments: Expose vials containing only the solvent to the light source to check for the formation of any interfering species.
Guide 3: Difficulty in Identifying Degradation Products

Issue: You are observing new peaks in your chromatogram but are unable to identify the corresponding degradation products.

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Protocol
Insufficient Concentration of Degradants 1. Forced Degradation: Perform forced degradation studies under more stringent conditions (e.g., higher temperature, stronger acid/base, higher light intensity) to generate a higher concentration of the degradation products.[2][7][8] The goal is to achieve 5-20% degradation.[1][2] 2. Concentrate the Sample: After the degradation experiment, concentrate the sample using a rotary evaporator or nitrogen stream to increase the concentration of the degradants.
Inadequate Analytical Technique 1. High-Resolution Mass Spectrometry (HRMS): Use LC-HRMS (e.g., LC-TOF or LC-Orbitrap) to obtain accurate mass measurements of the degradation products.[5] This will allow you to propose elemental compositions. 2. Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments to fragment the degradation products. The fragmentation pattern will provide valuable structural information. 3. Nuclear Magnetic Resonance (NMR) Spectroscopy: If a major degradation product can be isolated in sufficient quantity and purity, use NMR (¹H, ¹³C, and 2D-NMR) to elucidate its structure.[5]
Co-elution of Peaks 1. Optimize Chromatographic Method: Modify your HPLC method (e.g., change the gradient, mobile phase composition, or column chemistry) to achieve better separation of the degradation products from the parent compound and from each other.

III. Experimental Protocols & Visualizations

This section provides a detailed protocol for a forced degradation study and visual representations of the degradation pathways.

Protocol: Forced Degradation Study of this compound

This protocol outlines the steps for conducting a comprehensive forced degradation study to identify potential degradation pathways and products.

1. Preparation of Stock Solution:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a 10 mL amber volumetric flask to prepare a 1 mg/mL stock solution.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep the solution at 60°C for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette to a calibrated UV light source (e.g., 254 nm) in a photostability chamber.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for 48 hours.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC-UV method. A C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • For identification of degradation products, analyze the samples using LC-MS/MS.

Visualization of Potential Degradation Pathways

The following diagrams illustrate the hypothetical degradation pathways of this compound.

G cluster_hydrolysis Hydrolytic Pathway cluster_photolysis Photolytic Pathway cluster_oxidation Oxidative Pathway This compound This compound Hydroxylated Derivative Hydroxylated Derivative This compound->Hydroxylated Derivative H2O / H+ or OH- Dehalogenated Product Dehalogenated Product This compound->Dehalogenated Product hv Quinone-like Product Quinone-like Product This compound->Quinone-like Product [O] Ring Cleavage Products Ring Cleavage Products Dehalogenated Product->Ring Cleavage Products hv

Caption: Potential Degradation Pathways.

IV. References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. --INVALID-LINK--

  • Forced Degradation Studies. MedCrave online. --INVALID-LINK--

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. --INVALID-LINK--

  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. --INVALID-LINK--

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. --INVALID-LINK--

  • Technology of Preparing 8-Hydroxy-5-nitroquinoline. ResearchGate. --INVALID-LINK--

  • 7-CHLORO-5-NITRO-8-QUINOLINOL. Sigma-Aldrich. --INVALID-LINK--

  • This compound. BLD Pharm. --INVALID-LINK--

  • Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. Frontiers in Microbiology. --INVALID-LINK--

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH National Library of Medicine. --INVALID-LINK--

  • Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. NIH National Library of Medicine. --INVALID-LINK--

  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. OUCI. --INVALID-LINK--

  • 5-Chloro-7-iodo-8-quinolinol. Sigma-Aldrich. --INVALID-LINK--

  • A Comparative Guide to Validating the Purity of Synthesized 5-Fluoro-2-methyl-8-nitroquinoline. Benchchem. --INVALID-LINK--

  • The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. ResearchGate. --INVALID-LINK--

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed. --INVALID-LINK--

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. --INVALID-LINK--

  • Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. PubMed. --INVALID-LINK--

  • Degradation pathways of 5-Chloro-2-methyl-4-nitrophenol under different conditions. Benchchem. --INVALID-LINK--

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents. --INVALID-LINK--

  • Method for preparing 5-chloro-8-hydroxyquinoline. Google Patents. --INVALID-LINK--

  • 5-Chloro-8-hydroxyquinoline. Chemsrc. --INVALID-LINK--

References

Optimizing conditions for 5-Chloro-7-nitroquinolin-8-ol metal complex formation

Author: BenchChem Technical Support Team. Date: January 2026

<-Original-thought> The user wants a comprehensive technical support guide for optimizing the formation of metal complexes with 5-Chloro-7-nitroquinolin-8-ol. I have performed the initial search and have gathered a good amount of information on related compounds, particularly 8-hydroxyquinoline and its derivatives.

Here's a summary of what I've found and how it maps to the user's request:

  • Properties of the Ligand: I found CAS numbers and basic molecular information for this compound and related structures. I also found physical properties like melting point for the parent compound 5-chloro-8-hydroxyquinoline, which gives me a starting point. The searches on 8-hydroxyquinoline (8-HQ) provide a strong analogue for explaining the chemistry, such as its bidentate nature involving the nitrogen and deprotonated oxygen.

  • Metal Complex Formation: The search results confirm that 8-HQ and its derivatives are potent metal chelators. I found examples of complexes with Cu(II), Ni(II), Co(II), Fe(III), Mn(II), Zn(II), Pt(II), and others. The typical stoichiometry is 1:2 (Metal:Ligand).

  • Optimization Parameters: The search results repeatedly emphasize the critical role of pH. The solution must be basic enough to deprotonate the hydroxyl group, but not so basic that it precipitates the metal hydroxide. The importance of solvent, temperature, reaction time, and reactant stoichiometry is also well-documented.

  • Troubleshooting: I found excellent troubleshooting guides for low yield in metal complex formation in general. Common issues identified are incorrect pH, reactant purity, side reactions (like metal hydroxide precipitation), and poor crystallinity of the product. Solutions like recrystallization, using inert atmospheres, and varying solvent systems are suggested.

  • Characterization: The literature mentions UV-Vis, FT-IR, and NMR spectroscopy as standard methods to confirm complex formation and determine stoichiometry.

  • Citations: I have a good number of sources from peer-reviewed journals (MDPI, RSC Publishing, PMC-NIH), chemical suppliers (Sigma-Aldrich), and databases (PubChem, ResearchGate) that I can use for citations.

My plan is now more concrete:

  • Structure the Guide: I will create the structure I outlined in the initial plan: Introduction, Foundational Knowledge (FAQs), General Protocol, Troubleshooting Guide (Q&A), Characterization, Visualizations/Tables, and References.

  • Flesh out the Content:

    • Introduction: I'll introduce this compound as a derivative of the well-known chelating agent 8-hydroxyquinoline, highlighting how the electron-withdrawing chloro and nitro groups can influence its properties.

    • FAQs: I will answer key questions. For "What is the role of pH?", I will explain the deprotonation of the 8-hydroxyl group is necessary for chelation and how the optimal pH is a balance between ligand deprotonation and preventing metal hydroxide precipitation. For "What metals does it chelate?", I will list common transition metals based on the 8-HQ literature.

    • General Protocol: I will create a detailed, step-by-step protocol for synthesizing a generic M(II)-(this compound)2 complex. This will be a composite protocol based on the general methods described in the search results for similar ligands. It will include steps for dissolving the metal salt and the ligand separately, mixing, adjusting the pH carefully, and isolating the product.

    • Troubleshooting Q&A: This will be the core of the guide. I will create specific Q&A entries based on the problems identified in the search results:

      • Q: I'm not getting any precipitate. What's wrong? (A: Check pH, reactant solubility, concentrations).

      • Q: My yield is very low. How can I improve it? (A: Optimize pH, temperature, reaction time; check for reactant purity; consider an inert atmosphere).

      • Q: My product is an oil/amorphous powder, not crystalline. How can I fix this? (A: Discuss recrystallization techniques, slow evaporation, and using anti-solvent methods).

      • Q: The color of my reaction is unexpected. What does this mean? (A: Discuss potential for different metal oxidation states or coordination geometries).

    • Characterization: I'll briefly explain what to look for in UV-Vis (shift in λmax upon complexation) and FT-IR (disappearance of O-H stretch, shifts in C=N/C-O bands) to confirm successful synthesis.

    • Visualizations & Tables:

      • I will create a Graphviz DOT script for a general synthesis workflow.

      • I will create a second Graphviz DOT script for a troubleshooting decision tree (e.g., "Low Yield" -> "Check pH" -> "Adjust with Base" -> etc.).

      • I will create a table summarizing key reaction parameters (Parameter | Importance | Optimization Strategy).

      • I will create another table listing common solvents and their properties (e.g., coordinating vs. non-coordinating).

    • References: I will compile all the sources I've used into a numbered list with full details and working URLs.

  • Final Polish: I will review the entire document for accuracy, clarity, and adherence to all formatting requirements, especially the Graphviz specifications and citation format.

I have sufficient information to proceed with generating the full response without needing further searches. The current search results provide a strong foundation for all the required sections of the technical guide.### Technical Support Center: this compound

A Guide to Optimizing Metal Complex Formation

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and materials scientists who are working with this versatile chelating agent. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting strategies to help you optimize your metal complex formation experiments, ensuring high yield, purity, and reproducibility.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the use of this compound as a ligand.

Q1: What is this compound and how does it function as a ligand?

This compound is a derivative of 8-hydroxyquinoline (also known as oxine), a classic bidentate chelating agent.[1] It forms stable complexes with a wide range of metal ions by coordinating through two donor atoms: the nitrogen of the quinoline ring and the oxygen from the deprotonated hydroxyl group.[1][2] The presence of the electron-withdrawing chloro and nitro groups modifies the electronic properties of the quinoline ring, which can influence the stability and reactivity of the resulting metal complexes compared to the parent 8-hydroxyquinoline.

Q2: Why is pH control the most critical parameter in this synthesis?

The pH of the reaction medium is paramount for two main reasons:

  • Ligand Deprotonation: The hydroxyl group (-OH) at the 8-position must be deprotonated to (-O⁻) to become a strong coordinating agent. This typically requires a neutral to slightly basic environment. The specific pH needed depends on the ligand's pKa value.

  • Preventing Metal Hydroxide Precipitation: If the pH becomes too high (too basic), most transition metal ions will precipitate out of the solution as metal hydroxides (e.g., Cu(OH)₂), making them unavailable to form the desired complex.[3][4]

Therefore, the optimal pH is a carefully maintained "window" that is basic enough to deprotonate the ligand but not so basic as to precipitate the metal salt.[3][5]

Q3: What types of metal ions can be used, and what stoichiometry should I expect?

This compound, like its parent compound, can chelate a variety of divalent and trivalent metal ions. The most common are transition metals such as Cu(II), Ni(II), Co(II), Zn(II), Fe(II), Fe(III), and Mn(II).[1][6][7] Due to its nature as a bidentate ligand, it typically forms complexes with a 1:2 metal-to-ligand stoichiometry (ML₂), resulting in stable octahedral or square planar geometries.[1]

Q4: How do I choose the right solvent for my reaction?

Solvent choice is critical for ensuring that both the metal salt and the ligand are sufficiently soluble.[8] Solvents can be broadly categorized as:

  • Coordinating Solvents (e.g., water, ethanol, methanol, DMSO): These are often necessary to dissolve polar metal salts. However, they can compete with your ligand for coordination sites on the metal, potentially lowering the yield.[8][9]

  • Non-coordinating Solvents (e.g., dichloromethane, chloroform, hexane): These are ideal for minimizing competition but may not be suitable for dissolving highly polar starting materials.

A common strategy is to dissolve the metal salt in a minimal amount of a coordinating solvent (like water or ethanol) and dissolve the ligand in a miscible organic solvent, then combine the two solutions.[3]

Section 2: Experimental Protocols & Workflows

This section provides a general, customizable protocol for the synthesis of a metal(II) complex and a visual workflow for the overall process.

Baseline Protocol: Synthesis of a Bis(5-chloro-7-nitroquinolin-8-olato)metal(II) Complex

This method provides a starting point for optimization. Adjustments to temperature, time, and solvent may be necessary depending on the specific metal ion.

Materials:

  • Metal(II) salt (e.g., chloride, acetate, or sulfate salt) (1.0 mmol)

  • This compound (2.0 mmol, ~0.45 g)

  • Methanol or Ethanol

  • Distilled Water

  • A suitable base (e.g., 1M Sodium Acetate or 1M Ammonia solution)

Procedure:

  • Metal Salt Solution: In a 100 mL flask, dissolve the metal(II) salt (1.0 mmol) in 20 mL of distilled water. Gentle heating may be applied if necessary.

  • Ligand Solution: In a separate 50 mL beaker, dissolve this compound (2.0 mmol) in 20 mL of methanol or ethanol.

  • Reaction Mixture: While stirring the metal salt solution vigorously, slowly add the ligand solution dropwise. A color change or initial turbidity may be observed.

  • pH Adjustment (Critical Step): Slowly add the base solution (e.g., 1M Sodium Acetate) dropwise to the reaction mixture. Monitor the formation of the precipitate. The goal is to raise the pH sufficiently to encourage complexation without causing precipitation of the metal hydroxide. A typical target pH is in the range of 5-8.[6]

  • Digestion: Once precipitation is maximized, gently heat the stirred mixture to 50-60°C for 1-2 hours. This "digestion" step helps to improve the crystallinity and purity of the product.

  • Isolation: Cool the mixture to room temperature, then place it in an ice bath for 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by suction filtration. Wash the precipitate sequentially with small portions of cold water, then cold ethanol to remove unreacted starting materials and inorganic salts.

  • Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

General Synthesis and Purification Workflow

The following diagram illustrates the key stages of the synthesis process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_metal Dissolve Metal Salt (e.g., in Water) mix Combine Solutions prep_metal->mix prep_ligand Dissolve Ligand (e.g., in Ethanol) prep_ligand->mix ph_adjust Adjust pH with Base (Critical Step) mix->ph_adjust digest Digest at 50-60°C ph_adjust->digest isolate Isolate via Filtration digest->isolate wash Wash with Solvents isolate->wash dry Dry Under Vacuum wash->dry characterize Characterize Product (FT-IR, UV-Vis, etc.) dry->characterize

Caption: A typical workflow for metal complex synthesis.

Section 3: Troubleshooting Guide

This section is structured to provide direct answers to the most common issues encountered during synthesis.

Problem Area 1: Low or No Product Yield

Q: My reaction produced no precipitate, or the yield is extremely low. What are the most likely causes?

This is the most common issue, often related to one of three factors:

  • Incorrect pH: The pH may be too acidic, preventing the ligand from deprotonating. Re-run the reaction and add the base more slowly, monitoring for precipitate formation. If you overshoot and the solution becomes excessively basic, you may precipitate the metal hydroxide instead.[3]

  • Solubility Issues: One or both of your reactants may not be fully dissolved. Ensure both solutions are clear before mixing. You may need to try a different solvent system or use a co-solvent.[9]

  • Purity of Starting Materials: Impurities in the metal salt or ligand can interfere with the reaction.[10] Confirm the purity of your starting materials. The metal salt should be a hydrate that has not dehydrated over time, or an anhydrous salt that has been properly stored.

Problem Area 2: Product Purity and Form

Q: My final product is an amorphous powder or an oil, not a crystalline solid. How can I improve this?

Amorphous products or oils are often a sign of rapid precipitation or the presence of impurities.[3] Consider these techniques:

  • Slower Precipitation: Add the base or the precipitating agent much more slowly. This allows crystals to form more orderly.

  • Recrystallization: This is the most powerful purification technique. Find a solvent in which your complex is soluble at high temperatures but poorly soluble at low temperatures. Dissolve the crude product in a minimum amount of hot solvent, filter out any insoluble impurities, and allow the solution to cool slowly.

  • Solvent Diffusion: If single crystals are needed for X-ray diffraction, layering is an effective method. Dissolve your complex in a dense, "good" solvent (e.g., DMSO, DMF). Carefully layer a less dense, "bad" solvent (an anti-solvent like ethanol, ether, or hexane) on top. Over days, slow diffusion will create a zone of supersaturation ideal for crystal growth.[11]

Q: The color of my product is different from what was expected or is inconsistent between batches. What does this signify?

An unexpected color can indicate several possibilities:

  • Formation of a Different Complex: The stoichiometry or coordination geometry might be different than anticipated. This can be influenced by the metal-to-ligand ratio or the solvent used.[5]

  • Change in Metal Oxidation State: Some metal ions, like iron or cobalt, can exist in multiple oxidation states. The reaction conditions (e.g., presence of air) might have caused oxidation or reduction.

  • Trapped Impurities: The color could be due to residual starting materials or side products. Ensure washing and purification steps are thorough.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing issues with product yield.

G start Low or No Yield Observed check_ph Was pH in the optimal range (e.g., 5-8)? start->check_ph ph_no No check_ph->ph_no No ph_yes Yes check_ph->ph_yes Yes check_sol Were reactants fully dissolved before mixing? sol_no No check_sol->sol_no No sol_yes Yes check_sol->sol_yes Yes check_purity Are starting materials of high purity? purity_no No check_purity->purity_no No purity_yes Yes check_purity->purity_yes Yes action_ph Action: Re-run reaction. Add base slowly and monitor precipitate formation. ph_no->action_ph action_sol Action: Change solvent system, use co-solvent, or gently heat to ensure dissolution. sol_no->action_sol action_purity Action: Purify starting materials or use a fresh batch. purity_no->action_purity ph_yes->check_sol sol_yes->check_purity action_other Problem may be kinetic. Action: Increase reaction time or temperature (digestion). purity_yes->action_other

Caption: A decision tree for troubleshooting low product yield.

Section 4: Data Tables & Characterization

Table 1: Key Optimization Parameters
ParameterImportance & RationaleOptimization Strategy
pH Critical. Controls ligand deprotonation and prevents metal hydroxide precipitation.[3][5]Titrate slowly with a suitable base (e.g., sodium acetate, ammonia) to a target pH range of 5-8.
Solvent High. Must dissolve both reactants without strongly competing for metal coordination sites.[8][9]Start with a mixed-solvent system (e.g., water/ethanol). If yield is low, consider less coordinating solvents.
Molar Ratio High. Determines the stoichiometry of the final complex.For ML₂ complexes, use a slight excess of the ligand (e.g., 2.1 equivalents) to drive the reaction to completion.
Temperature Medium. Affects reaction kinetics and product crystallinity.Most reactions proceed at room temperature. Gentle heating (40-80°C) can improve yield and crystallinity (digestion).[3]
Reaction Time Medium. The reaction must be given sufficient time to reach completion.Monitor progress via Thin-Layer Chromatography (TLC). Typical times range from 2 to 24 hours.
Confirming Complex Formation

Simple spectroscopic methods can provide strong evidence of successful complex formation:

  • UV-Visible Spectroscopy: Upon chelation, the electronic transitions of the ligand are perturbed. This typically results in a noticeable shift (often a bathochromic or red shift) in the maximum absorbance wavelength (λmax) compared to the free ligand.[2][12]

  • FT-IR Spectroscopy: Look for key changes in the infrared spectrum:

    • The disappearance or significant broadening of the broad O-H stretching band (around 3000-3400 cm⁻¹) from the free ligand.

    • Shifts in the C=N and C-O stretching frequencies of the quinoline ring system upon coordination to the metal ion.[6]

References

Validation & Comparative

A Comparative Guide to the Anticancer Potential of 8-Hydroxyquinoline Derivatives: Clioquinol vs. Nitro-Substituted Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals in oncology, the 8-hydroxyquinoline scaffold represents a privileged structure, lauded for its metal-chelating properties and potent biological activities. Within this class, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has been extensively studied for its anticancer effects. However, the landscape of 8-hydroxyquinoline derivatives is vast, with subtle structural modifications dramatically influencing their therapeutic potential. This guide provides an in-depth, objective comparison of the anticancer activity of the well-documented clioquinol against that of a closely related but distinct derivative, 5-Chloro-7-nitroquinolin-8-ol, leveraging data from its close analog, nitroxoline (5-nitro-8-hydroxyquinoline), to illuminate the impact of nitro-substitution on cytotoxicity and mechanism of action.

At a Glance: Comparative Anticancer Profile

FeatureClioquinol (5-chloro-7-iodo-8-hydroxyquinoline)This compound (Data inferred from Nitroxoline)
Primary Mechanism Metal Ionophore (Zinc and Copper), Proteasome Inhibitor, Apoptosis Inducer[1][2][3]Likely involves copper-dependent ROS generation and apoptosis induction[4][5]
Cytotoxicity Potent, with IC50 values in the low micromolar range across various cancer cell lines[3][6][7]Potentially more potent than clioquinol, with IC50 values 5-10 fold lower in some cell lines[4][5][8]
Metal Ionophore Activity Acts as a zinc ionophore, increasing intracellular zinc levels[1][3]Does not appear to be a significant zinc ionophore[4]
In Vivo Efficacy Demonstrated inhibition of tumor growth in xenograft mouse models[1][7]Anticancer activity demonstrated in various cancer models[9]

Clioquinol: The Multifaceted Precursor

Clioquinol has emerged from its history as an antimicrobial agent to become a compound of significant interest in oncology research. Its anticancer activity is not attributed to a single mode of action but rather a constellation of interconnected mechanisms.

Mechanism of Action:

Clioquinol's ability to chelate and transport metal ions, particularly zinc and copper, is central to its anticancer effects. By acting as a zinc ionophore, it elevates intracellular zinc concentrations, a mechanism that has been shown to induce apoptosis in cancer cells.[1][3] Furthermore, its interaction with copper is believed to contribute to the inhibition of the proteasome, a critical cellular machinery for protein degradation that is often dysregulated in cancer.[2] Inhibition of the proteasome leads to the accumulation of misfolded proteins, triggering cellular stress and apoptosis.

Biochemical analyses have consistently demonstrated that clioquinol induces cancer cell death through caspase-dependent apoptotic pathways.[1][3] Studies have also implicated the inhibition of key survival pathways such as NF-kappaB and mTOR signaling in its spectrum of anticancer activities.[9]

In Vitro and In Vivo Anticancer Activity:

Clioquinol has demonstrated cytotoxicity against a broad panel of human cancer cell lines, with half-maximal inhibitory concentrations (IC50) typically falling in the low micromolar range.[3][6][7] For instance, in one study, clioquinol exhibited IC50 values of 4.3 µM in Raji (Burkitt's lymphoma) cells and 3.1 µM in A2780 (ovarian carcinoma) cells after 72 hours of treatment.

The preclinical efficacy of clioquinol has been further substantiated in in vivo xenograft models, where it has been shown to inhibit tumor growth without inducing significant toxicity.[1][7]

The Rise of Nitro-Substituted 8-Hydroxyquinolines: A Potent Alternative

While direct experimental data on the anticancer activity of this compound is limited in publicly available literature, extensive research on its close structural analog, nitroxoline (5-nitro-8-hydroxyquinoline), provides compelling insights into the potential of this substitution pattern.

Comparative Cytotoxicity:

Strikingly, comparative studies have revealed that nitroxoline is significantly more cytotoxic to cancer cells than clioquinol. In a study comparing clioquinol with six of its analogs, nitroxoline was identified as the most toxic, with an IC50 value 5 to 10-fold lower than that of clioquinol in the tested human cancer cell lines.[4][5][8] This suggests that the substitution of the iodine atom at the 7-position with a nitro group can dramatically enhance the compound's anticancer potency.

Mechanistic Divergence:

The enhanced potency of nitroxoline appears to be linked to a different, though not entirely unrelated, mechanism of action compared to clioquinol. While clioquinol's activity is strongly associated with its function as a zinc ionophore, studies have shown that nitroxoline does not share this property.[4] Instead, the cytotoxicity of nitroxoline is enhanced by the presence of copper, but not zinc.[4][5] This copper-dependent activity is associated with an increase in the generation of intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[4]

This mechanistic distinction is critical for researchers, as it suggests that nitro-substituted 8-hydroxyquinolines may be effective in cancer types that are less responsive to zinc-mediated apoptosis and could also offer a strategy to overcome potential resistance mechanisms to clioquinol.

Visualizing the Mechanisms

To better understand the divergent pathways of these compounds, the following diagrams illustrate their proposed mechanisms of action.

clioquinol_mechanism cluster_cell Cancer Cell cluster_membrane Cell Membrane CQ Clioquinol Zn_in Intracellular Zn²⁺ ↑ CQ->Zn_in Transports (Ionophore) Proteasome Proteasome CQ->Proteasome Inhibits NFkB NF-kB Pathway CQ->NFkB Inhibits mTOR mTOR Pathway CQ->mTOR Inhibits Zn_out Extracellular Zn²⁺ Zn_out->CQ Binds Apoptosis Apoptosis Zn_in->Apoptosis Induces Proteasome->Apoptosis Leads to NFkB->Apoptosis mTOR->Apoptosis

Caption: Proposed anticancer mechanism of Clioquinol.

nitroxoline_mechanism cluster_cell Cancer Cell cluster_membrane Cell Membrane NX Nitroxoline ROS Intracellular ROS ↑ NX->ROS Generates Cu_out Extracellular Cu²⁺ Cu_out->NX Complexes with OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis Induces

Caption: Proposed anticancer mechanism of Nitroxoline.

Experimental Protocols for Evaluation

To ensure the rigorous and reproducible evaluation of these compounds, standardized experimental protocols are essential. The following are step-by-step methodologies for key assays used to characterize their anticancer activity.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Workflow Diagram:

mtt_workflow A 1. Seed cells in a 96-well plate B 2. Treat with compounds at various concentrations A->B C 3. Incubate for a defined period (e.g., 24-72h) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan formation D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate IC50 values G->H

Caption: MTT Assay workflow for cytotoxicity assessment.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (clioquinol, this compound, etc.) and a vehicle control.

  • Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[10][11][12]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds for the desired time, then harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide to the cell suspension.[13][14][15]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[16][17]

Cell Cycle Analysis

This method uses propidium iodide to stain cellular DNA and quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds and harvest them at desired time points.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C.

  • Washing and Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A.[1][2][18]

  • Incubation: Incubate in the dark at room temperature.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[19]

Western Blotting for Apoptosis-Related Proteins

Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.

Detailed Protocol:

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20][21][22][23][24]

Conclusion and Future Directions

The comparative analysis of clioquinol and nitro-substituted 8-hydroxyquinolines underscores a critical principle in drug discovery: minor structural modifications can lead to significant changes in biological activity and mechanism of action. While clioquinol remains a valuable tool in cancer research due to its multifaceted inhibitory profile, the superior potency of nitroxoline highlights the therapeutic potential of exploring other substitutions on the 8-hydroxyquinoline scaffold.

For researchers, this guide provides a framework for the rational design and evaluation of novel 8-hydroxyquinoline-based anticancer agents. The distinct, copper-dependent, ROS-mediated mechanism of nitroxoline suggests that compounds like this compound could be particularly effective against certain cancer types and may offer a way to circumvent resistance to other therapies. Future studies should focus on the direct evaluation of this compound and other nitro-substituted analogs to fully elucidate their anticancer potential and pave the way for the development of more potent and selective cancer therapeutics.

References

Validating the Chelating Activity of 5-Chloro-7-nitroquinolin-8-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development, particularly for neurodegenerative diseases and certain cancers, the strategic chelation of metal ions has emerged as a promising modality. The dysregulation of metal ion homeostasis is a key pathological feature in these conditions. 8-Hydroxyquinoline and its derivatives have garnered significant attention for their potential as metal chelators.[1][2] This guide provides an in-depth, technical framework for validating the iron-chelating activity of a specific derivative, 5-Chloro-7-nitroquinolin-8-ol. We will present a robust experimental protocol, compare its anticipated efficacy against established chelating agents—the structurally related 8-hydroxyquinoline derivative Clioquinol and the archetypal chelator EDTA—and provide the scientific rationale behind the experimental design.

The Rationale for Chelation: A Therapeutic Strategy

Metal ions, such as iron, copper, and zinc, are essential cofactors for numerous physiological processes. However, their aberrant accumulation can catalyze the formation of reactive oxygen species (ROS) via Fenton-like reactions, leading to oxidative stress and cellular damage.[3] In neurodegenerative disorders like Alzheimer's disease, metal ions are implicated in the aggregation of amyloid-beta plaques.[4] Chelating agents are molecules that can form stable complexes with metal ions, effectively sequestering them and mitigating their toxic effects.[5] 8-Hydroxyquinolines are particularly noteworthy due to their ability to cross the blood-brain barrier, a critical feature for treating neurological diseases.[2]

The subject of our investigation, this compound, is a derivative of 8-hydroxyquinoline. Its structure suggests a strong potential for metal chelation, a hypothesis that requires rigorous experimental validation.

Comparative Benchmarking: Clioquinol and EDTA

To objectively assess the chelating potential of this compound, it is crucial to compare its performance against well-characterized alternatives.

  • Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): A close structural analog, Clioquinol is a known metal chelator and ionophore that has been investigated in clinical trials for Alzheimer's disease.[4][6] Its established, albeit moderate, iron-chelating activity makes it an excellent benchmark for a structurally related compound.[3]

  • EDTA (Ethylenediaminetetraacetic acid): As a hexadentate ligand, EDTA is a powerful, non-specific chelating agent widely used in various applications, including the treatment of heavy metal poisoning.[4][7] It serves as a positive control representing strong chelation activity.[8]

Experimental Validation: The Ferrozine Assay for Iron (II) Chelation

The Ferrozine assay is a widely accepted spectrophotometric method for quantifying ferrous iron (Fe²⁺). The principle of this assay lies in the formation of a stable, magenta-colored complex between ferrous iron and Ferrozine, which exhibits a maximum absorbance at 562 nm.[7][9] In the presence of a competing chelating agent, the formation of the Ferrozine-Fe²⁺ complex is inhibited, leading to a decrease in absorbance. This reduction in color intensity is directly proportional to the chelating activity of the test compound.[8]

Experimental Workflow Diagram

Ferrozine_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Stock Solutions: - Test Compound (this compound) - Clioquinol - EDTA (Positive Control) - Ferrous Chloride (FeCl₂) - Ferrozine B To microplate wells, add: - Test compound/control at various concentrations - FeCl₂ solution A->B Dispense C Incubate for 5 minutes at room temperature to allow for chelation. B->C Equilibrate D Add Ferrozine solution to all wells. C->D Initiate color reaction E Incubate for 10 minutes in the dark for color development. D->E Develop F Measure absorbance at 562 nm using a microplate reader. E->F Read G Calculate % Chelation Activity: ((A_control - A_sample) / A_control) x 100 F->G Calculate H Determine IC₅₀ value: Concentration for 50% chelation. G->H Analyze

Caption: Workflow of the Ferrozine assay for determining iron chelation activity.

Detailed Experimental Protocol

Materials:

  • This compound

  • Clioquinol (CAS 130-26-7)

  • EDTA (CAS 60-00-4)

  • Ferrous chloride (FeCl₂)

  • Ferrozine (3-(2-Pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, Clioquinol, and EDTA in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a 0.6 mM solution of FeCl₂ in deionized water.

    • Prepare a 5 mM solution of Ferrozine in deionized water.

  • Assay Procedure:

    • To the wells of a 96-well microplate, add 500 µL of the test compounds (this compound and Clioquinol) and the positive control (EDTA) at various concentrations (e.g., a serial dilution from 1 to 1000 µg/mL).

    • Add 100 µL of 0.6 mM FeCl₂ solution to each well.

    • Add 900 µL of methanol to each well and mix thoroughly.

    • Incubate the mixture for 5 minutes at room temperature to allow for the chelation of ferrous ions by the test compounds.

    • Following incubation, add 100 µL of 5 mM Ferrozine solution to each well and mix.

    • Incubate the plate in the dark for 10 minutes at room temperature for color development.

    • Measure the absorbance of the solutions at 562 nm using a microplate reader. A blank containing all reagents except the chelator should be used as a control.

  • Data Analysis:

    • The percentage of chelating activity is calculated using the following formula: % Chelation = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (without chelator) and A₁ is the absorbance in the presence of the chelator.

    • The IC₅₀ value (the concentration of the chelator required to achieve 50% chelation) is determined by plotting the percentage of chelation against the concentration of the chelator. A lower IC₅₀ value indicates a higher chelating activity.[8]

Comparative Performance and Expected Outcomes

The following table summarizes the expected performance of this compound in comparison to Clioquinol and EDTA. The IC₅₀ value for this compound is hypothetical and would be determined through the execution of the described protocol.

Chelating AgentChemical StructureMechanism of ChelationExpected IC₅₀ (Iron Chelation)
This compound (Structure of this compound)Bidentate chelation via the hydroxyl group and quinoline nitrogen. The electron-withdrawing nitro group may influence the acidity of the hydroxyl proton and thus the chelation efficiency.To be determined experimentally
Clioquinol (Structure of Clioquinol)Bidentate chelation through the hydroxyl and quinoline nitrogen moieties.[1]Moderate; IC₅₀ values for cytotoxicity in cancer cell lines are in the low micromolar range, suggesting cellular activity.[6]
EDTA (Structure of EDTA)Hexadentate chelation, forming a highly stable octahedral complex with Fe²⁺.[4]Low; reported IC₅₀ values for ferrous ion chelation are in the range of 18-20 µg/mL.[8][10]

Interpreting the Results: Causality and Scientific Integrity

The experimental design is self-validating through the inclusion of both a positive control (EDTA) and a structural analog (Clioquinol).

  • High Chelating Activity (Low IC₅₀): Should this compound exhibit a low IC₅₀ value, approaching that of EDTA, it would indicate a strong intrinsic ability to chelate ferrous iron. The presence of the electron-withdrawing nitro and chloro groups on the quinoline ring likely enhances the acidity of the hydroxyl proton, facilitating deprotonation and subsequent coordination with the metal ion.

  • Moderate Chelating Activity: An IC₅₀ value comparable to what is known for Clioquinol would suggest a moderate but potentially therapeutically relevant chelating ability. This would place it within a class of compounds that can modulate metal homeostasis without causing systemic depletion.

  • Low Chelating Activity (High IC₅₀): A high IC₅₀ value would indicate weak iron chelation, suggesting that this particular substitution pattern is not favorable for this activity.

This systematic approach ensures that the determined chelating activity of this compound is not an artifact but a reproducible and comparable measure of its chemical properties. The data generated will provide a solid foundation for further preclinical development, enabling a more targeted and informed approach to leveraging its therapeutic potential.

References

A Comparative Guide to 5-Chloro-7-nitroquinolin-8-ol and Other 8-Hydroxyquinoline Derivatives for Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 5-Chloro-7-nitroquinolin-8-ol (CNQ) with other prominent 8-hydroxyquinoline (8-HQ) derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships and therapeutic potential within this versatile class of compounds. The comparisons are supported by experimental data and established scientific literature to ensure technical accuracy and trustworthiness.

The 8-Hydroxyquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The 8-hydroxyquinoline (8-HQ) moiety is a bicyclic aromatic compound composed of a pyridine ring fused to a phenol.[1][2] This structure is of significant interest in medicinal chemistry due to its diverse biological activities, which are largely attributed to its ability to chelate metal ions.[2][3][4] Metal ions like copper, zinc, and iron are critical for the function of many enzymes in both pathogenic microbes and human cells.[3] By binding to these ions, 8-HQ derivatives can disrupt essential biological processes, leading to antimicrobial, anticancer, and neuroprotective effects.[1][3][4] The versatility of the 8-HQ scaffold allows for synthetic modifications at various positions, enabling the fine-tuning of its pharmacological properties.[4]

Focus Molecule: this compound (CNQ)

This compound, also known as Cloxiquine or Nitroxoline, is a derivative of 8-hydroxyquinoline that has been historically used as a urinary antiseptic.[5] The addition of a chloro group at position 5 and a nitro group at position 7 significantly modulates its electronic and lipophilic properties, enhancing its biological activity profile compared to the parent 8-HQ molecule.

Key Biological Activities:

  • Antimicrobial & Antibiofilm: CNQ exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[5] A primary mechanism of its antimicrobial action is the chelation of essential metal ions, which disrupts bacterial enzymes.[5] Furthermore, CNQ is a potent antibiofilm agent, capable of reducing the formation of Pseudomonas aeruginosa biofilms by sequestering iron and zinc.[6][7][8]

  • Anticancer: Studies have demonstrated that CNQ is a more potent cytotoxic agent against human cancer cell lines than other halogenated 8-HQ derivatives like clioquinol.[9][10] Its anticancer activity is enhanced by copper and is associated with an increase in intracellular reactive oxygen species (ROS), leading to apoptosis.[9][10] Unlike clioquinol, CNQ does not act as a zinc ionophore, which may contribute to a potentially lower neurotoxicity profile.[9][10]

Comparative Analysis with Key 8-HQ Derivatives

To understand the unique properties of CNQ, it is essential to compare it with other well-characterized 8-HQ derivatives.

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)

Clioquinol is a dihalogenated derivative that was once widely used as an oral anti-infective agent.[3] Its mechanism involves metal chelation, interference with microbial DNA synthesis, and disruption of fungal cell membranes. In the context of neurodegenerative diseases like Alzheimer's, clioquinol's ability to chelate and redistribute zinc and copper has been investigated as a method to dissolve amyloid plaques.[11][12]

  • CNQ vs. Clioquinol: While both are halogenated and chelate metals, their downstream effects differ. A key study found CNQ (referred to as NQ in the study) to be 5-10 times more cytotoxic to cancer cells than clioquinol.[9] Crucially, clioquinol acts as a zinc ionophore, increasing intracellular zinc levels, whereas CNQ does not.[9] This distinction is significant, as altered zinc homeostasis has been linked to the neurotoxicity associated with clioquinol.[9][12]

Cloxyquin (5-Chloro-8-hydroxyquinoline)

Cloxyquin is a monohalogenated derivative, differing from CNQ by the absence of the nitro group at position 7. It possesses known antibacterial, antifungal, and antiprotozoal activities.[13]

  • CNQ vs. Cloxyquin: The presence of the electron-withdrawing nitro group in CNQ significantly enhances its antimicrobial and anticancer potency compared to Cloxyquin. For instance, Cloxyquin shows potent activity against Mycobacterium tuberculosis, with MIC values ranging from 0.062 to 0.25 µg/ml.[13] While direct comparative data for CNQ against the same strains is limited in the provided search results, the added nitro group generally increases the acidity of the hydroxyl group, which can improve metal chelation and overall biological activity.

8-Hydroxyquinoline (Parent Compound)

The unsubstituted 8-HQ molecule serves as the foundational scaffold. It exhibits broad but generally moderate biological activities.[1] Its derivatives are often developed to enhance potency, selectivity, and pharmacokinetic properties.[1][4]

  • CNQ vs. 8-HQ: The substitutions at positions 5 and 7 in CNQ are classic examples of bioisosteric replacement and electronic modification to enhance activity. The chloro and nitro groups increase the molecule's lipophilicity and electron-withdrawing nature, which are critical for cell penetration and the stability of the metal complexes formed, leading to significantly higher potency than the parent 8-HQ.[1]

Quantitative Performance Comparison

The following table summarizes key performance data from the literature to provide an objective comparison.

CompoundTarget/ApplicationKey Performance Metric (IC50 / MIC)Mechanism HighlightReference
This compound (CNQ/Nitroxoline) Anticancer (Human Cancer Cells)More potent than Clioquinol (5-10 fold lower IC50)Copper-dependent ROS generation; Not a zinc ionophore[9][10]
Antibacterial (P. aeruginosa)Reduces biofilm by up to 80% at sub-MIC levelsChelation of Iron (Fe²⁺) and Zinc (Zn²⁺)[6][7]
Clioquinol Antifungal (Candida spp.)MIC: 0.031–2 µg/mlMetal Chelation, DNA synthesis interference[3][14]
Anticancer (Human Cancer Cells)Less potent than CNQZinc Ionophore, Proteasome inhibition[9]
Cloxyquin Antituberculosis (M. tuberculosis)MIC: 0.062–0.25 µg/mlNot specified, likely metal chelation[13]

Experimental Protocols for Evaluation

To ensure the reproducibility and validation of findings, standardized experimental protocols are crucial. Below are methodologies for assessing the key biological activities of 8-HQ derivatives.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.

Rationale: The broth microdilution method is a standardized and high-throughput technique to quantify the antimicrobial potency of a compound, providing a critical metric (MIC) for comparison. Including positive (antibiotic) and negative (no drug) controls is essential for validating the assay's integrity.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., CNQ) in a suitable solvent like DMSO. Serially dilute the compound in a 96-well microtiter plate using sterile microbial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized microbial inoculum (e.g., bacteria at ~5 x 10⁵ CFU/mL) according to CLSI guidelines. Add the inoculum to each well of the microtiter plate.

  • Controls: Include wells with medium and inoculum only (negative control) and wells with a known antibiotic (positive control).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Analysis: The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed.

Protocol 2: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Rationale: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of a compound's cytotoxicity (IC50 value).

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A2780 ovarian cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., CNQ, Clioquinol) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Visualizing Key Experimental and Logical Frameworks

Diagrams are essential for clarifying complex workflows and relationships.

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Measurement A 1. Seed Cancer Cells in 96-well Plate B 2. Allow Cells to Adhere (24h) A->B C 3. Add Serial Dilutions of 8-HQ Derivative B->C D 4. Incubate (e.g., 48-72h) C->D E 5. Add MTT Reagent (Incubate 3-4h) D->E F 6. Solubilize Formazan Crystals (DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 Value G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

SAR_Logic cluster_derivatives HQ 8-Hydroxyquinoline (8-HQ) - Baseline Activity - Metal Chelator CNQ CNQ This compound - Strong e⁻ withdrawing groups - High Potency (Anticancer) - Not a Zinc Ionophore HQ->CNQ:port + Cl + NO2 Clio Clioquinol 5-chloro-7-iodo-8-hydroxyquinoline - Halogenated - Zinc Ionophore - Neurotoxicity Concerns HQ->Clio + Cl + I Cloxy Cloxyquin 5-chloro-8-hydroxyquinoline - Monohalogenated - Moderate Potency - Antitubercular Activity HQ->Cloxy + Cl

Caption: Structure-Activity Relationship (SAR) of 8-HQ derivatives.

Discussion and Future Perspectives

The comparative analysis reveals that this compound (CNQ) is a highly potent 8-HQ derivative with distinct advantages for specific therapeutic applications. Its enhanced anticancer activity over clioquinol, coupled with its lack of zinc ionophore activity, makes it a compelling candidate for further oncological research.[9][10] The nitro group at position 7 appears critical for this enhanced cytotoxicity.

In the antimicrobial space, CNQ's ability to disrupt biofilms by chelating iron and zinc addresses a significant clinical challenge, as biofilm-associated infections are notoriously resistant to conventional antibiotics.[6][7] This dual-action mechanism—direct antimicrobial killing and biofilm disruption—positions CNQ as a promising lead for developing new anti-infective therapies.

Future research should focus on:

  • Direct Head-to-Head Studies: Conducting comprehensive studies that directly compare the MIC and IC50 values of CNQ, clioquinol, and cloxyquin against a standardized panel of microbes and cancer cell lines under identical conditions.

  • Pharmacokinetic Profiling: Elucidating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CNQ to optimize its delivery and assess its in vivo efficacy and safety.

  • Mechanism of Action: Further investigating the downstream cellular pathways affected by CNQ-copper complexes to better understand the mechanisms of ROS-induced cell death in cancer.

Conclusion

This compound stands out among 8-hydroxyquinoline derivatives due to its potent, multifaceted biological activities. The strategic placement of the chloro and nitro functional groups enhances its metal-chelating capabilities and confers a distinct mechanistic profile, particularly in its superior anticancer cytotoxicity and lack of zinc ionophore activity compared to the well-known clioquinol. Its proven efficacy as an antibiofilm agent further broadens its therapeutic potential. For researchers in drug development, CNQ represents a highly promising scaffold for creating next-generation anticancer and anti-infective agents.

References

Navigating the Post-Antibiotic Era: A Comparative Guide to Alternatives for 5-Chloro-7-nitroquinolin-8-ol in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates a departure from conventional therapeutic strategies and a renewed focus on innovative compounds. For decades, 8-hydroxyquinoline derivatives have been a cornerstone of this exploration, with 5-Chloro-7-nitroquinolin-8-ol demonstrating notable antimicrobial potential. However, the quest for superior efficacy, enhanced safety profiles, and novel mechanisms of action compels a thorough evaluation of its alternatives. This guide provides an in-depth, data-driven comparison of promising substitutes, offering a critical resource for researchers, scientists, and drug development professionals navigating this challenging landscape.

The Legacy and Limitations of this compound

This compound belongs to the 8-hydroxyquinoline class of compounds, which exert their antimicrobial effects primarily through metal ion chelation. By sequestering essential divalent cations such as Fe²⁺, Zn²⁺, and Cu²⁺, these compounds disrupt vital bacterial enzymatic processes, leading to bacteriostasis or bactericidal action.[1][2][3][4][5][6] The introduction of a nitro group and a chlorine atom to the 8-hydroxyquinoline scaffold was intended to modulate its electronic properties and enhance its biological activity.

While showing promise, the development of this compound and its close analogs has been hampered by concerns regarding their potential cytotoxicity and the emergence of resistance. This has spurred the investigation of a diverse array of alternative scaffolds and chemical modifications.

Promising Alternatives: A Data-Driven Comparison

The search for alternatives to this compound has yielded several promising classes of compounds. Here, we compare their performance based on available experimental data.

Halogenated and Non-Halogenated 8-Hydroxyquinoline Analogs

Modifications to the 8-hydroxyquinoline core, including the type and position of halogen and other substituents, have a profound impact on antimicrobial potency and selectivity.

  • Nitroxoline (8-hydroxy-5-nitroquinoline): This analog has garnered significant attention due to its established clinical use in some regions for urinary tract infections.[7][8] Its mechanism of action is also rooted in metal chelation.[5][9] Notably, studies have shown that unlike clioquinol, nitroxoline does not act as a zinc ionophore, which may contribute to a lower potential for neurotoxicity.[5][10][11]

  • Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): Another well-studied 8-hydroxyquinoline derivative, clioquinol has demonstrated broad-spectrum antimicrobial activity against both fungi and Gram-positive bacteria.[12][13] However, its therapeutic use has been limited by concerns over neurotoxicity, which has been linked to its ability to transport zinc ions.[10]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 8-Hydroxyquinoline Derivatives

CompoundS. aureusE. coliP. aeruginosaC. albicansReference(s)
This compound Data not readily availableData not readily availableData not readily availableData not readily available
Nitroxoline 4 - 82 - 832 - 641 - 4[1][3][7][14]
Clioquinol 0.5 - 4> 32> 320.031 - 8[4][12][13][15]
Cloxyquin (5-chloroquinolin-8-ol) 0.125Data not readily availableData not readily availableData not readily available[16]

Note: MIC values can vary depending on the specific strain and testing methodology.

Quinoline-2-one Derivatives

This class of compounds represents a structurally distinct alternative to the 8-hydroxyquinolines. Their mechanism of action can vary, with some derivatives inhibiting bacterial dihydrofolate reductase (DHFR).

Recent studies have highlighted the potential of quinoline-2-one derivatives against multidrug-resistant Gram-positive bacteria, including MRSA and VRE.[17][18][19]

Table 2: Antimicrobial Activity (MIC, µg/mL) of a Promising Quinoline-2-one Derivative (Compound 6c)

CompoundMRSAMRSEVREReference(s)
Compound 6c 0.752.500.75[17][18][19]
Daptomycin (Control) 0.501.00.50[17][18][19]
Metal Complexes of Quinoline Derivatives

The inherent chelating ability of quinoline derivatives has led to the exploration of their metal complexes as antimicrobial agents. The coordination of a metal ion can enhance the biological activity of the parent ligand through various mechanisms, including increased lipophilicity, which facilitates passage through the cell membrane.[2][20][21]

Studies have shown that complexes of quinoline derivatives with metals such as copper, zinc, and ruthenium can exhibit significant antimicrobial and even antineoplastic activity.[22][23]

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of research in this field, standardized experimental protocols are paramount.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted standard.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in an appropriate broth medium. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial agent stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.[9][24][25][26][27]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antimicrobial Stock Solution C Serial Dilution in 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells B->D C->D E Incubate at 37°C D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Assessment of Cytotoxicity

Evaluating the toxicity of a compound to mammalian cells is a critical step in drug development. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[28][29][30][31][32]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Mammalian Cells in 96-Well Plate B Treat with Test Compound A->B C Add MTT Solution and Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance at 570 nm D->E F Calculate IC50 Value E->F Mechanism_of_Action Compound 8-Hydroxyquinoline Derivative Chelation Chelation Compound->Chelation Metal Essential Metal Ions (Fe, Zn, Cu) Metal->Chelation Enzyme Enzyme Inhibition Chelation->Enzyme ROS ROS Generation Chelation->ROS Membrane Membrane Disruption Chelation->Membrane Death Bacterial Cell Death Enzyme->Death ROS->Death Membrane->Death

References

A Comparative Guide to Zinc Ionophore Activity: 5-Chloro-7-nitroquinolin-8-ol vs. Clioquinol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Zinc Ionophores in Cellular Research

Zinc is a fundamental divalent cation essential for a myriad of physiological processes, including gene expression, enzymatic activity, and neurotransmission. The ability to modulate intracellular zinc concentrations is a powerful tool in dissecting these cellular pathways and holds therapeutic potential for various diseases, including cancer and neurodegenerative disorders. Zinc ionophores, lipophilic molecules that facilitate the transport of zinc ions across biological membranes, are central to this endeavor.

This guide provides a detailed comparison of the well-characterized zinc ionophore, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), with the lesser-known analogue, 5-Chloro-7-nitroquinolin-8-ol. While clioquinol's activities are extensively documented, direct experimental data on this compound as a zinc ionophore is notably scarce in current literature. Therefore, this guide will serve a dual purpose: to provide a comprehensive overview of clioquinol's established properties and to equip researchers with the theoretical framework and detailed experimental protocols necessary to investigate and validate the potential zinc ionophore activity of this compound.

Compound Profiles

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)

Clioquinol is a synthetic derivative of 8-hydroxyquinoline, historically utilized as an antimicrobial agent.[1][2] Its potent ability to chelate and transport divalent metal cations, particularly zinc (Zn²⁺) and copper (Cu²⁺), has led to its repurposing as a research tool and a potential therapeutic agent.[3][4] Clioquinol acts by forming a lipophilic complex with extracellular zinc, enabling the ion to traverse the lipid bilayer of the cell membrane and elevate intracellular zinc levels.[3] This disruption of zinc homeostasis has been shown to induce apoptosis in cancer cells, often by targeting zinc to lysosomes.[5][6]

This compound

This compound shares the core 8-hydroxyquinoline scaffold with clioquinol, suggesting a potential for similar metal-chelating and ionophoric properties. The key structural difference lies in the substitution at the 7-position: an iodo group in clioquinol is replaced by a nitro group. This substitution is expected to alter the molecule's electronic properties, lipophilicity, and steric hindrance, all of which can significantly impact its interaction with zinc ions and its ability to transport them across cellular membranes. A study on nitroxoline (8-hydroxy-5-nitroquinoline) found that it was not a zinc ionophore, suggesting that the presence and position of the nitro group are critical determinants of this activity.[7][8]

Comparative Analysis of Zinc Ionophore Activity: Knowns and Unknowns

A direct, data-driven comparison of the zinc ionophore activity of this compound and clioquinol is challenging due to the lack of published experimental data for the former. However, we can make informed predictions based on structure-activity relationships within the 8-hydroxyquinoline class of compounds and provide the means for empirical validation.

FeatureClioquinol (5-chloro-7-iodo-8-hydroxyquinoline)This compound
Zinc Ionophore Activity Established . Numerous studies confirm its ability to transport zinc across cellular membranes.[5][9]Unknown . No direct experimental evidence is currently available in the peer-reviewed literature.
Mechanism of Action Forms a lipophilic chelate with zinc, facilitating its transport into the cell, particularly into lysosomes, which can trigger apoptosis.[5][6]Hypothesized to act via a similar chelation and transport mechanism, though the efficiency and cellular targeting may differ due to the nitro substitution.
Key Structural Feature for Ionophore Activity The 8-hydroxyquinoline core provides the (N,O) chelation site. The halogen substitutions contribute to the lipophilicity of the zinc complex, which is crucial for membrane transport.The 8-hydroxyquinoline core is present. The electron-withdrawing nitro group at the 7-position may influence the pKa of the hydroxyl group and the stability of the zinc complex. Its impact on lipophilicity requires experimental or computational evaluation.
Cytotoxicity Demonstrates cytotoxicity against various cancer cell lines, which is enhanced by the presence of zinc.[9]Unknown . The cytotoxic profile, both alone and in the presence of zinc, needs to be determined experimentally.

Experimental Protocols for Determining Zinc Ionophore Activity

To address the knowledge gap surrounding this compound, we provide detailed protocols for key experiments. These methods are designed to be self-validating and are based on established standards in the field.

In Vitro Zinc Ionophore Activity Assay using a Liposomal System

This cell-free assay provides a direct measure of a compound's ability to transport zinc across a lipid bilayer, eliminating the complexities of cellular uptake and efflux mechanisms.

Principle: Liposomes are loaded with a zinc-sensitive fluorescent probe, FluoZin-3. The fluorescence of FluoZin-3 is low in the absence of zinc but increases significantly upon binding. The assay measures the increase in fluorescence inside the liposomes when the test compound transports externally added zinc across the liposomal membrane.[10]

Workflow Diagram:

Liposome_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Prepare FluoZin-3 loaded liposomes assay1 Add liposomes to microplate wells prep1->assay1 prep2 Prepare test compounds and ZnCl2 solution assay2 Add test compound (e.g., this compound or Clioquinol) prep2->assay2 assay1->assay2 assay3 Add ZnCl2 to initiate transport assay2->assay3 assay4 Monitor fluorescence increase over time (Ex/Em ~494/516 nm) assay3->assay4 analysis1 Calculate rate of fluorescence increase assay4->analysis1 analysis2 Compare rates between compounds analysis1->analysis2 Cellular_Assay_Workflow start Seed cells in a 96-well plate load Load cells with FluoZin-3 AM start->load wash1 Wash to remove extracellular probe load->wash1 treat Treat with test compound + extracellular ZnCl2 wash1->treat measure Measure intracellular fluorescence using a plate reader or microscope treat->measure analyze Quantify and compare fluorescence intensity measure->analyze MTT_Assay_Workflow start Seed cells in a 96-well plate treat Treat with test compound +/- ZnCl2 for 24-72h start->treat add_mtt Add MTT reagent to each well treat->add_mtt incubate Incubate for 1-4 hours at 37°C add_mtt->incubate solubilize Add solubilization solution (e.g., DMSO) incubate->solubilize read Read absorbance at ~570 nm solubilize->read analyze Calculate cell viability and IC50 values read->analyze

References

A Head-to-Head Comparison: Evaluating the Biological Efficacy of 5-Chloro-7-nitroquinolin-8-ol and 8-hydroxy-5-nitroquinoline (Nitroxoline)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 8-hydroxyquinoline scaffold is a privileged structure, renowned for its versatile biological activities stemming from its potent metal-chelating properties.[1][2] This guide provides a comparative framework for evaluating the efficacy of two distinct derivatives: the well-established antimicrobial and anticancer agent 8-hydroxy-5-nitroquinoline, commonly known as Nitroxoline, and the less-characterized 5-Chloro-7-nitroquinolin-8-ol.

While extensive data exists for Nitroxoline, direct experimental results for this compound are sparse in publicly accessible literature. Therefore, this document serves a dual purpose: first, to consolidate the known attributes of Nitroxoline as a benchmark, and second, to provide a robust, scientifically-grounded roadmap for researchers to conduct a direct, head-to-head experimental comparison. We will delve into the anticipated structure-activity relationships and provide detailed protocols to generate the necessary comparative data.

Molecular Profile and Predicted Structure-Activity Relationship

The biological action of 8-hydroxyquinolines is intrinsically linked to their ability to chelate divalent metal cations like Zn²⁺ and Fe²⁺, which are crucial cofactors for many bacterial and mammalian enzymes.[2][3] The substitution pattern on the quinoline ring significantly modulates the electronic properties, and thus the chelating capacity and overall efficacy of the molecule.

8-hydroxy-5-nitroquinoline (Nitroxoline): This compound has a well-documented history as a urinary antiseptic and has gained renewed interest for its efficacy against multidrug-resistant bacteria and various cancers.[4][5][6] The electron-withdrawing nitro group at the C5 position enhances the acidity of the C8 hydroxyl group, facilitating potent chelation.[7]

This compound: This derivative presents a different substitution pattern. It features an electron-withdrawing chloro group at C5 and a nitro group at C7. This arrangement is predicted to have a pronounced effect on the molecule's physicochemical properties. The combined electron-withdrawing effects of both substituents are expected to further increase the acidity of the C8-hydroxyl group, potentially leading to stronger metal chelation compared to Nitroxoline. However, this may also alter the molecule's lipophilicity, membrane permeability, and interaction with specific biological targets, making a direct experimental comparison essential.

Property8-hydroxy-5-nitroquinoline (Nitroxoline)This compound
Molecular Formula C₉H₆N₂O₃C₉H₅ClN₂O₃
Molecular Weight 190.16 g/mol 224.60 g/mol
Key Features Nitro group at C5Chloro group at C5, Nitro group at C7
Predicted Impact Well-balanced lipophilicity and potent chelation.[8][9]Potentially stronger chelation due to dual electron-withdrawing groups; altered lipophilicity.[7]
The Core Mechanism: Metal Ion Chelation

The primary mechanism of action for both compounds is the sequestration of essential metal ions. In bacteria, this leads to the inhibition of metalloenzymes involved in critical processes like DNA replication and metabolism.[4] In cancer cells, disrupting metal homeostasis can induce the generation of reactive oxygen species (ROS) and trigger apoptosis.[6][10]

The diagram below illustrates this fundamental mechanism, where the 8-hydroxyquinoline derivative binds to a metal ion, rendering it unavailable to its target enzyme.

G cluster_0 Biological System Compound 8-Hydroxyquinoline Derivative Chelated_Complex Stable Chelate Complex Compound->Chelated_Complex Binds Metal Divalent Metal Ion (e.g., Zn²⁺, Fe²⁺) Enzyme Active Metalloenzyme Metal->Enzyme Required Cofactor Metal->Chelated_Complex Binds Inactive_Enzyme Inactive Enzyme Enzyme->Inactive_Enzyme Inhibition

Caption: Mechanism of enzyme inhibition via metal chelation.

Experimental Guide for Comparative Efficacy

To objectively compare the efficacy of these two compounds, a series of standardized in vitro assays are required. The following sections provide detailed, self-validating protocols.

The MIC assay is the gold standard for determining the antimicrobial potency of a compound.[11][12] It quantifies the lowest concentration of an agent that inhibits the visible growth of a microorganism.

Experimental Workflow: Broth Microdilution MIC Assay

G start Start prep_compounds Prepare stock solutions of both compounds in DMSO. start->prep_compounds serial_dilute Perform 2-fold serial dilutions in a 96-well plate using Cation-Adjusted Mueller-Hinton Broth. prep_compounds->serial_dilute inoculate Inoculate all wells (except sterility control) with the bacterial suspension to a final concentration of ~5x10^5 CFU/mL. serial_dilute->inoculate prep_inoculum Prepare bacterial inoculum (e.g., E. coli ATCC 25922) adjusted to 0.5 McFarland standard. prep_inoculum->inoculate incubate Incubate plates at 37°C for 18-24 hours. inoculate->incubate read Visually inspect for turbidity. Read absorbance on a plate reader (OD600). incubate->read determine_mic MIC = Lowest concentration with no visible growth. read->determine_mic end End determine_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Protocol:

  • Compound Preparation: Prepare 1 mg/mL stock solutions of this compound and 8-hydroxy-5-nitroquinoline in sterile DMSO.

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Add 200 µL of the compound stock solution (at twice the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating across the plate to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (broth + inoculum), and well 12 as a sterility control (broth only).

  • Inoculum Preparation: From a fresh agar plate, suspend several colonies of the test organism (e.g., E. coli ATCC 25922) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[12] Dilute this suspension 1:150 in CAMHB to achieve a final density of ~1 x 10⁶ CFU/mL.

  • Inoculation: Add 100 µL of the final bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL, and the final inoculum density will be ~5 x 10⁵ CFU/mL.[11]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13]

The MTT assay is a colorimetric method used to assess cell viability.[14][15] It measures the metabolic activity of mitochondrial reductase enzymes, which reflects the number of viable cells.[16]

Experimental Workflow: MTT Assay

G start Start seed_cells Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow to adhere overnight. start->seed_cells treat_cells Treat cells with serial dilutions of each compound for 24-72 hours. seed_cells->treat_cells add_mtt Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)- 2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. treat_cells->add_mtt formazan_dev Living cells reduce yellow MTT to purple formazan crystals. add_mtt->formazan_dev solubilize Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals. formazan_dev->solubilize read_abs Read absorbance at ~570 nm using a microplate reader. solubilize->read_abs calc_ic50 Calculate IC50 value: the concentration that inhibits 50% of cell growth. read_abs->calc_ic50 end End calc_ic50->end

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated cells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control. Incubate for 48 hours.[17]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[16] Add 20 µL of this solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[18] Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

This guide outlines a clear and robust framework for the direct comparison of this compound and 8-hydroxy-5-nitroquinoline (Nitroxoline). While Nitroxoline serves as a well-characterized benchmark, the distinct substitution pattern of this compound suggests potentially modulated biological activity that warrants thorough investigation.

By executing the detailed antimicrobial and anticancer protocols provided, researchers can generate the critical data needed to elucidate the structure-activity relationship and determine the relative potency of these two compounds. Future studies should extend these findings to include assays for biofilm disruption, mechanism of action studies (e.g., ROS generation, specific enzyme inhibition), and eventually, in vivo efficacy and toxicity profiling to fully assess their therapeutic potential.

References

A Comparative Guide to Halogenated vs. Non-Halogenated Quinolinols for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of halogenated and non-halogenated quinolinols, offering a technical resource for researchers, scientists, and drug development professionals. We will explore the fundamental physicochemical differences imparted by halogenation and translate these into a comparative assessment of their biological performance, supported by experimental data and established protocols.

Introduction: The Quinolinol Scaffold and the Strategic Role of Halogenation

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] 8-Hydroxyquinoline (8-HQ), a key quinolinol, is particularly notable for its metal-chelating properties, which are often linked to its biological actions.[3]

A common and highly effective strategy to modulate the therapeutic properties of the quinolinol scaffold is halogenation. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) at specific positions on the quinoline ring can profoundly alter a molecule's physicochemical properties, and consequently, its pharmacokinetics and pharmacodynamics. This guide dissects the impact of this single atomic substitution, comparing the performance of halogenated quinolinols against their non-halogenated counterparts.

Physicochemical Divergence: How Halogens Reshape Molecular Properties

The decision to halogenate a lead compound is a deliberate choice to tune its drug-like properties. Halogens exert their influence through a combination of steric, electronic, and lipophilic effects.

  • Lipophilicity: Halogenation generally increases a molecule's lipophilicity (fat-solubility), which is a critical factor for traversing biological membranes, including the bacterial cell wall and the blood-brain barrier.[4] This can lead to enhanced bioavailability and cellular uptake.

  • Electronic Effects: As highly electronegative atoms, halogens act as electron-withdrawing groups. This can modulate the acidity (pKa) of the 8-hydroxyl group and the basicity of the quinoline nitrogen, influencing the molecule's metal-chelating ability and its interaction with biological targets.

  • Steric and Bonding Effects: The size of the halogen atom (I > Br > Cl > F) can provide steric bulk that promotes or hinders binding to a target enzyme or receptor. Furthermore, certain halogens can participate in "halogen bonding," a non-covalent interaction that can contribute to ligand-receptor binding affinity.[5]

The interplay of these factors is a foundational concept in the structure-activity relationship (SAR) of these compounds.

G cluster_0 Chemical Modification cluster_2 Biological Impact Halogenation Halogenation (Addition of F, Cl, Br, I) Lipophilicity Increased Lipophilicity (LogP) Halogenation->Lipophilicity Electronics Altered Electronic Profile (pKa, Electron Density) Halogenation->Electronics Sterics Modified Steric Profile (Size, Shape) Halogenation->Sterics Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Metabolism Changes in Metabolism Lipophilicity->Metabolism Binding Altered Target Binding Affinity Electronics->Binding Sterics->Binding

Caption: Logical flow from halogenation to altered biological activity.

Synthesis of Halogenated vs. Non-Halogenated Quinolinols

The synthesis of the core quinolinol structure can be achieved through several classic named reactions, such as the Friedländer Synthesis or the Gould-Jacobs reaction.[6] The key difference in producing halogenated analogues lies in either starting with a halogenated precursor (e.g., a halogenated aniline) or by introducing the halogen onto the pre-formed quinoline ring.

A common and effective method for direct halogenation is electrophilic substitution, where the electron-rich quinoline ring is attacked by a halogenating agent. For instance, trihaloisocyanuric acids are inexpensive and atom-economical reagents for this purpose.[7]

Example Protocol: Metal-Free C5-Halogenation of an 8-Substituted Quinoline

This protocol is adapted from a general method for regioselective halogenation.[7]

  • Preparation: In a round-bottom flask, dissolve the 8-substituted quinoline (1.0 mmol) in a suitable solvent such as acetonitrile (CH3CN).

  • Reagent Addition: Add the halogenating agent, such as N-Bromosuccinimide (NBS) or Trichloroisocyanuric acid (TCCA) (0.36 equivalents), to the solution at room temperature.

  • Reaction: Stir the mixture under air. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within hours.

  • Work-up: Upon completion, quench the reaction with a sodium thiosulfate solution.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the pure C5-halogenated quinoline derivative.

Causality Note: The choice of a metal-free protocol is advantageous as it avoids potential contamination of the final product with residual metal catalysts, which can be problematic for biological assays and future clinical use.

Comparative Analysis of Biological Activity

The true measure of halogenation's impact is seen in direct comparisons of biological activity. Halogenated quinolinols frequently exhibit superior potency across various therapeutic areas.

Antimicrobial and Antibiofilm Activity

Mechanism of Action: Quinolones, the broader class to which quinolinols belong, are bactericidal agents that primarily inhibit bacterial DNA synthesis.[8] They target and trap essential enzymes—DNA gyrase and topoisomerase IV—converting them into toxic enzymes that fragment the bacterial chromosome, leading to cell death.[9][10]

Performance Comparison: Studies consistently demonstrate that halogenation significantly enhances the antibacterial potency of quinolinols. This is particularly true against drug-resistant Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis.[11][12] Halogenated quinolines (HQs) are effective not only against planktonic (free-floating) bacteria but also show potent biofilm-eradication activities.[11][13]

Compound TypeExampleTarget OrganismMIC (µM)MBEC (µM)Reference
Halogenated Quinolinol HQ 2 (ClogP = 3.44)MRSE 359840.592.35[13]
Halogenated Quinolinol LaurinterolMRSA3.13-[12]
Non-Halogenated 8-HydroxyquinolineS. aureus>100 (Typical)-[14]

Minimum Inhibitory Concentration (MIC); Minimum Biofilm Eradication Concentration (MBEC); Methicillin-resistant Staphylococcus epidermidis (MRSE)

G start Start: Prepare bacterial suspension and compound dilutions plate Inoculate 96-well plate with bacteria and serially diluted compounds start->plate incubate Incubate at 37°C for 18-24 hours plate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic wash Wash plate to remove planktonic cells, leaving biofilm read_mic->wash add_fresh Add fresh medium and incubate for another 24 hours wash->add_fresh read_mbec Read MBEC: Lowest concentration that prevents biofilm regrowth add_fresh->read_mbec

Caption: Experimental workflow for determining MIC and MBEC values.

Anticancer Activity

Mechanism of Action: The anticancer effects of quinolinols are multifactorial. Halogenated 2H-quinolinone derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, often in the G2/M phase.[15] Like their antibacterial counterparts, they can also target human topoisomerase enzymes, which are vital for DNA replication in rapidly dividing cancer cells.[16]

Performance Comparison: Halogenation is a key determinant of antiproliferative activity. Studies on highly brominated quinolines show that compounds with bromine atoms at the C-5 and C-7 positions exhibit significant inhibition of cancer cell proliferation, whereas analogues without these substitutions are inactive.[17] The introduction of a single chlorine atom at the 8-position has also been shown to produce significant antitumor activity in murine leukemia models.[18]

CompoundCancer Cell LineIC50 (µM)Reference
5,7-Dibromo-8-hydroxyquinoline C6 (Rat Glioblastoma)12.3[17]
5,7-Dibromo-8-hydroxyquinoline HeLa (Cervical Cancer)16.1[17]
5,7-Dibromo-8-hydroxyquinoline HT29 (Colon Adenocarcinoma)19.4[17]
8-Chloro-4-(3,3-dimethyl-1-triazeno)quinoline L1210 Murine LeukemiaActive[18]
Non-halogenated precursors VariousInactive[17]

IC50: The half maximal inhibitory concentration.

G HQ Halogenated Quinolinol Mito Mitochondrial Stress HQ->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis (Programmed Cell Death) Casp37->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by quinolinols.

Neuroprotective Potential

Mechanism of Action: Quinolinic acid is a neurotoxin involved in excitotoxic cell death, a process implicated in neurodegenerative diseases.[19][20][21] The neuroprotective effects of quinolinol derivatives are linked to their ability to chelate excess metal ions, reduce oxidative stress, and inhibit key enzymes like monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism and the production of reactive oxygen species.[22][23]

Comparative Analysis: While direct comparative data is less abundant, the principles of drug design suggest halogenation could be beneficial. Increased lipophilicity from halogenation can improve a compound's ability to cross the blood-brain barrier, a critical hurdle for CNS-acting drugs. By reaching the target site more efficiently, halogenated quinolinols may offer enhanced neuroprotection compared to non-halogenated analogues that exhibit poor brain permeability.

Conclusion: A Clear Verdict in Favor of Halogenation

The evidence overwhelmingly supports the strategic use of halogenation to enhance the therapeutic potential of quinolinol-based compounds. The introduction of halogens is not merely an incremental tweak but a transformative modification that fundamentally improves key drug-like properties.

  • For Antimicrobial Applications, halogenated quinolinols display significantly lower MICs and potent antibiofilm activity, making them promising candidates to combat antibiotic-resistant infections.[11][13]

  • For Anticancer Therapy, halogenation is a critical determinant of cytotoxicity, with specific substitution patterns unlocking potent antiproliferative and pro-apoptotic effects that are absent in their non-halogenated precursors.[15][17]

  • For Neuroprotection, the enhanced lipophilicity imparted by halogens is a key advantage for achieving therapeutic concentrations within the central nervous system.

While non-halogenated quinolinols serve as an essential foundational scaffold, the targeted addition of halogens is a field-proven strategy for optimizing potency, bioavailability, and overall therapeutic efficacy. Future research should continue to explore the nuanced effects of different halogens at various positions to fine-tune activity and selectivity for the next generation of quinolinol-based therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chloro-7-nitroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not a mere regulatory formality but a cornerstone of ethical scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Chloro-7-nitroquinolin-8-ol, a halogenated nitroaromatic compound. The procedures outlined herein are designed to protect laboratory personnel, the wider community, and the environment by neutralizing chemical hazards through scientifically sound and compliant practices.

Core Principles: Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of this compound is the foundation of its safe management. As a molecule featuring both a chlorinated and a nitrated quinoline core, it presents a multi-faceted risk profile that dictates every aspect of its handling and disposal.

1.1. Chemical Profile and Associated Hazards

  • Toxicity: These classes of compounds are generally categorized as harmful if swallowed, with some being toxic upon ingestion, inhalation, or skin contact.[1][2] Accidental ingestion may cause serious health damage.[3]

  • Irritation: It is expected to cause skin and serious eye irritation.[1][4][5] It may also cause respiratory irritation, particularly if handled as a fine powder.[4][6]

  • Sensitization: Some related quinolines may cause skin sensitization upon repeated contact.[3]

  • Environmental Hazard: Halogenated and nitroaromatic compounds can be very toxic to aquatic life, with long-lasting effects.[7][8] Therefore, release into the environment must be strictly avoided.[6][7]

1.2. The "Why": Deconstructing the Functional Group Risks

The presence of specific functional groups dictates the disposal pathway:

  • Chlorine (Halogen): The carbon-chlorine bond classifies this compound as a halogenated organic waste .[9][10] During combustion, this can lead to the formation of hydrogen chloride (HCl) gas, a corrosive and toxic substance.[3] Improper incineration can also generate highly toxic chlorinated dioxins and furans. This is why halogenated waste must be segregated and treated in specialized high-temperature incinerators equipped with acid gas scrubbers.[8]

  • Nitro Group: The nitro group (-NO2) makes the molecule an oxidizing agent and increases its toxicological potential. Thermal decomposition will generate toxic nitrogen oxides (NOx).[3][11]

The combination of these groups necessitates a disposal strategy that can safely handle the corrosive and toxic byproducts of its decomposition.

Hazard ClassPotential EffectsSource
Acute Toxicity (Oral) Harmful or toxic if swallowed.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1][4][5]
Eye Damage/Irritation Causes serious eye irritation or damage.[1][4][5]
STOT (Single Exposure) May cause respiratory tract irritation.[4][6]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[7]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. The following controls are mandatory when working with this compound.

2.1. Engineering Controls

  • Ventilation: All handling of the solid compound and its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[7]

2.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4][7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves properly.[12]

  • Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes. For larger quantities or spill cleanup, impervious clothing may be necessary.[6]

  • Respiratory Protection: If dust formation is unavoidable and engineering controls are insufficient, a NIOSH/MSHA-approved respirator for organic vapors and particulates is required.[7]

Spill Management Protocol

Accidents require immediate and correct action. The response protocol differs for minor and major spills.

3.1. Minor Spills (Small quantity of solid)

  • Restrict Access: Ensure the area is clear of non-essential personnel.

  • Don PPE: Wear the full PPE ensemble described in Section 2.2.

  • Contain Spread: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do NOT use combustible materials like paper towels for the initial cleanup.

  • Collect Material: Using non-sparking tools, carefully sweep the material into a designated, properly labeled hazardous waste container.[4][12] Avoid generating dust.[3][6]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Place the contaminated cleaning materials into the hazardous waste container.

  • Wash Hands: Thoroughly wash hands and any exposed skin after cleanup is complete.

3.2. Major Spills (Large quantity or widespread contamination)

  • Evacuate Immediate Area: Alert all personnel and evacuate the immediate vicinity.

  • Isolate and Ventilate: Close the doors to the affected area and increase ventilation through the fume hood if it is safe to do so.

  • Call for Assistance: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.

  • Secure the Area: Prevent entry until the emergency response team arrives.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be treated as hazardous, halogenated, and nitrated organic waste . Under no circumstances should it be disposed of down the drain or in regular trash.[7][8]

4.1. Waste Segregation: The Critical First Step

Proper segregation is paramount to prevent dangerous chemical reactions and to ensure the waste is sent to the correct disposal facility.

  • Waste Stream: This compound must be placed in a waste stream designated for Halogenated Organic Solids .[9][10]

  • Incompatibility: Keep this waste separate from strong oxidizing agents and strong bases.[11] Avoid mixing with non-halogenated waste, as this will needlessly increase disposal costs by contaminating the entire volume.[13]

4.2. Waste Collection and Labeling

  • Select Container: Use a designated, chemically resistant, and sealable container provided by your institution's EHS department. The container must be in good condition with no leaks.[6][13]

  • Transfer Waste: Carefully transfer residual this compound solid into the waste container using appropriate tools (spatula, powder funnel).

  • Label Container: Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., Toxic, Irritant, Environmental Hazard)

    • The accumulation start date

    • The name of the principal investigator or lab group

  • Keep Closed: Keep the waste container securely sealed at all times, except when adding waste.[6]

4.3. Final Disposal Workflow

The final disposal must be handled by a licensed professional service.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Arrange Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Professional Disposal: The EHS department will work with a licensed hazardous waste contractor for transport and final disposal. The standard and required method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting HCl and NOx gases.[8]

4.4. Decontamination of Labware

  • Rinsing: Glassware that has come into contact with the compound should be rinsed three times with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The first rinse (and subsequent rinses if heavily contaminated) is considered hazardous waste and must be collected in a designated container for Halogenated Organic Liquid Waste .

  • Final Cleaning: After the solvent rinse, the glassware can be washed with soap and water as usual.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the handling and disposal process for this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Final Disposal start Start: Use of This compound ppe Wear Full PPE: Goggles, Gloves, Lab Coat start->ppe hood Work in Chemical Fume Hood ppe->hood waste_gen Waste Generated (Residual solid, contaminated items) hood->waste_gen spill Spill Occurs hood->spill container Place in Labeled 'Halogenated Organic Solid Waste' Container waste_gen->container is_spill_major Major Spill? spill->is_spill_major minor_spill Minor Spill Protocol: 1. Contain 2. Collect into Waste Container 3. Decontaminate Area is_spill_major->minor_spill No major_spill Major Spill Protocol: 1. Evacuate 2. Isolate 3. Call EHS/Emergency is_spill_major->major_spill Yes minor_spill->container transport Transport by Licensed Hazardous Waste Contractor major_spill->transport EHS Manages Disposal store Store Sealed Container in Satellite Accumulation Area container->store pickup Schedule Pickup with EHS Department store->pickup pickup->transport incinerate Final Disposal: High-Temperature Incineration with Scrubber transport->incinerate

Caption: Decision workflow for handling and disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-7-nitroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides the essential framework for ensuring personnel safety through the correct selection and use of Personal Protective Equipment (PPE).

Anticipated Hazard Profile: The Rationale for Caution

Based on the known hazards of its structural analogs, 5-Chloro-7-nitroquinolin-8-ol should be handled as a substance that is, at a minimum:

  • Acutely Toxic: Assumed to be harmful or toxic if swallowed.[5][7][8]

  • Skin Irritant/Sensitizer: Causes skin irritation and may potentially cause an allergic skin reaction upon repeated contact.[1][5][8]

  • Severe Eye Irritant: Causes serious eye irritation and potentially irreversible eye damage.[2][3][5][8]

  • Respiratory Tract Irritant: Inhalation of the powder may cause respiratory irritation.[1][3][8]

  • Potential for Systemic Toxicity: Halogenated nitroaromatic compounds can carry additional systemic health risks, including potential reproductive toxicity, as seen in some parent quinoline structures.

This profile dictates that all handling procedures must prioritize the elimination of direct contact, inhalation, and ingestion.

The Hierarchy of Controls: PPE as the Final Safeguard

Before any discussion of PPE, it is critical to implement higher-level safety controls. PPE does not eliminate the hazard; it provides a final barrier.

  • Engineering Controls: All handling of this compound, particularly the weighing and manipulation of its solid form, must be conducted within a certified chemical fume hood. This is the primary method for preventing respiratory exposure.

  • Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on its potential hazards and the specific procedures outlined in this guide.

Core PPE Requirements for Standard Operations

The following PPE is mandatory for all laboratory work involving this compound within a chemical fume hood.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (minimum 5 mil thickness), worn as a double pair.Provides protection against incidental splashes. Double-gloving allows for the safe removal of the outer, contaminated glove without exposing the skin. Always check manufacturer data for chemical compatibility.[1]
Eye & Face Protection Chemical Splash Goggles (conforming to ANSI Z87.1 / EN166).Goggles provide a full seal around the eyes, offering superior protection from splashes and airborne powder compared to safety glasses.[6]
Body Protection 100% Cotton or Flame-Resistant Lab Coat with tight-fitting cuffs.Protects skin and personal clothing from contamination. Cuffs should be tucked into the inner pair of gloves.[1]
Footwear Closed-toe, liquid-resistant shoes.Protects feet from spills and falling objects.

Respiratory Protection: When and Why

While a fume hood is the primary respiratory control, additional respiratory protection is required in specific, higher-risk scenarios.

  • Weighing Powder: Even within a fume hood, weighing fine powders can generate airborne particles. For quantities greater than a few milligrams, a NIOSH-approved N95 respirator is recommended to minimize inhalation risk.

  • Spill Cleanup: For any spill occurring outside of a fume hood, respiratory protection is mandatory. An elastomeric half-mask respirator with P100 (particulate) filters should be used.[9]

  • Emergency Situations: In the event of a significant release or fire, personnel must use a self-contained breathing apparatus (SCBA).[2][6]

Operational Plans: Step-by-Step Protocols

PPE Donning & Doffing Workflow

Correctly putting on and taking off PPE is as crucial as selecting the right equipment. The following workflow prevents cross-contamination.

G cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Put on inner gloves Don2 2. Put on lab coat Don1->Don2 Don3 3. Put on outer gloves (over cuffs) Don2->Don3 Don4 4. Put on eye protection Don3->Don4 Doff1 1. Remove outer gloves (turn inside out) Doff2 2. Remove lab coat (roll away from body) Doff1->Doff2 Doff3 3. Remove eye protection Doff2->Doff3 Doff4 4. Remove inner gloves (turn inside out) Doff3->Doff4 Doff5 5. Wash hands thoroughly Doff4->Doff5

Caption: PPE Donning and Doffing Sequence.

Spill Response Plan

Immediate and correct action during a spill is critical to containment and safety.

G start Spill Occurs alert Alert personnel in the immediate area start->alert evacuate Evacuate if spill is large or outside fume hood alert->evacuate ppe Don appropriate PPE: - Double gloves - Goggles - Lab Coat - Respirator (if outside hood) alert->ppe contain Contain spill with absorbent pads ppe->contain neutralize Cover with absorbent material (e.g., vermiculite) contain->neutralize collect Carefully sweep solid into a labeled waste container neutralize->collect decontaminate Decontaminate area with appropriate solvent, followed by soap and water collect->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose report Report incident to Lab Supervisor/EHS dispose->report

Caption: Workflow for Chemical Spill Response.

Disposal Plan for Contaminated Materials

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.[5][7]

  • Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated PPE: All disposable items (gloves, wipes, absorbent pads) that have come into contact with the compound must be placed in a sealed, labeled hazardous waste bag or container.[1]

  • Empty Containers: "Empty" containers are never truly empty and must be treated as hazardous waste. They should be sealed and disposed of in the solid hazardous waste stream. Do not attempt to rinse them, as this creates a secondary liquid waste stream.

By adhering to this comprehensive PPE and handling plan, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and controlled laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-7-nitroquinolin-8-ol
Reactant of Route 2
Reactant of Route 2
5-Chloro-7-nitroquinolin-8-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.